molecular formula C8H12O4 B11935775 Ethyl maleate CAS No. 1520-50-9

Ethyl maleate

Cat. No.: B11935775
CAS No.: 1520-50-9
M. Wt: 172.18 g/mol
InChI Key: IEPRKVQEAMIZSS-UHFFFAOYSA-N
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Description

Ethyl maleate is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1520-50-9

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

diethyl but-2-enedioate

InChI

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3

InChI Key

IEPRKVQEAMIZSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(=O)OCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diethyl maleate (B1232345) (CAS No. 141-05-9), often referred to as ethyl maleate, is the diethyl ester of maleic acid.[1] It presents as a colorless, transparent, oily liquid with a characteristically fruity odor.[1][2] This versatile organic compound is a crucial intermediate in a multitude of industrial applications, including the synthesis of polymers, coatings, pharmaceuticals, and pesticides like malathion.[1][3] In the realm of biomedical research, dithis compound is an invaluable tool for investigating cellular responses to oxidative stress, primarily through its ability to deplete intracellular glutathione (B108866).[1] This guide offers a comprehensive overview of its physicochemical properties, chemical reactivity, biological interactions, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of dithis compound are critical for its application in both laboratory and industrial settings. These properties dictate its behavior in various solvents, its reactivity, and its handling requirements.

PropertyValueReference(s)
IUPAC Name diethyl (Z)-but-2-enedioate[4]
CAS Number 141-05-9[1]
Molecular Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [1][4]
Appearance Colorless, transparent, oily liquid[1][2]
Odor Fruity, banana-citrus[2]
Melting Point -10 °C[1][2][5]
Boiling Point 223-225 °C at 760 mmHg[1][2][5]
Density 1.064 - 1.066 g/cm³ at 20-25 °C[1][2]
Flash Point 93 °C (200 °F)[1][3][6]
Refractive Index 1.4383 - 1.441 at 20-25 °C[1][2][3]
Vapor Pressure 1 mmHg at 14 °C[6]
Water Solubility Slightly soluble (1.4% w/w at 30°C)[1][3]
Solubility Miscible with organic solvents like ethanol (B145695) and ether[1][3]
logP (o/w) 1.449 (estimated)[6]

Chemical Reactivity and Synthesis

Dithis compound's reactivity is primarily defined by its electrophilic carbon-carbon double bond, making it susceptible to nucleophilic attack and a valuable component in cycloaddition reactions.

Key Reactions:

  • Michael Addition: As a potent Michael acceptor, dithis compound readily undergoes conjugate addition with nucleophiles, most notably thiols.[1] Its reaction with the sulfhydryl group of glutathione is the basis of its primary biological activity.[1]

  • Diels-Alder Reaction: It functions as an effective dienophile in Diels-Alder reactions, reacting with conjugated dienes to form substituted cyclohexene (B86901) derivatives, which are valuable intermediates in organic synthesis.[1][4][7]

  • Polymerization: While homopolymerization is difficult, dithis compound readily copolymerizes with more reactive monomers, such as vinyl acetate, via free-radical mechanisms to produce polymers with modified properties for adhesives and coatings.[8]

Stability and Incompatibilities: The compound is stable under recommended storage conditions.[5] However, prolonged contact with air and light can lead to the formation of potentially explosive peroxides.[9] It is incompatible with strong oxidizing agents, reducing agents, acids, and bases.[2][3]

Experimental Protocol: Synthesis of Dithis compound

Dithis compound is typically synthesized via the acid-catalyzed esterification of maleic anhydride (B1165640) with ethanol.[10][11]

Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, Dean-Stark trap, and thermometer, combine maleic anhydride, excess absolute ethanol (e.g., a 1:2 molar ratio or higher), a solid acid catalyst (e.g., acid zeolite or cation exchange resin), and a water entrainer such as toluene (B28343) or hexane.[1][10][12]

  • Reaction: Heat the mixture to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.[1][10]

  • Monitoring: Continue the reaction until no more water is collected or for a predetermined time (e.g., 25-30 minutes after the mixture is clear).[10]

  • Work-up: After cooling the mixture to room temperature, separate the organic layer. Wash it with water to remove any residual acid and unreacted ethanol.[1][10]

  • Purification: Dry the organic layer over an anhydrous salt like sodium sulfate. Purify the crude product via distillation, collecting the fraction that boils in the range of 216-220 °C to yield pure dithis compound.[1][10]

G Workflow for Dithis compound Synthesis cluster_setup 1. Reaction Setup cluster_reaction 2. Esterification cluster_workup 3. Work-up cluster_purification 4. Purification reactants Combine: - Maleic Anhydride - Ethanol - Acid Catalyst - Water Entrainer reflux Heat to Reflux reactants->reflux water_removal Azeotropic Water Removal (Dean-Stark Trap) reflux->water_removal cool Cool to RT water_removal->cool wash Wash Organic Layer with Water cool->wash dry Dry with Na₂SO₄ wash->dry distill Distill (216-220 °C) dry->distill product Pure Dithis compound distill->product

Caption: Workflow for the synthesis of dithis compound via esterification.

Biological Activity & Signaling Pathways

Dithis compound is a well-established agent for modulating cellular redox balance, making it a standard tool in toxicology and pharmacology.

Glutathione Depletion: The most significant biological effect of dithis compound is the depletion of intracellular glutathione (GSH).[1] This occurs via a Michael addition reaction where the sulfhydryl group of GSH attacks the electron-deficient double bond of dithis compound. This conjugation is often catalyzed by the enzyme family Glutathione S-transferases (GSTs).[1] The resulting depletion of the cellular GSH pool induces a state of oxidative stress, as the cell's primary antioxidant defense is compromised.

Nrf2 Pathway Activation: Dithis compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[1]

  • Keap1 Modification: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophiles like dithis compound can modify reactive cysteine residues on Keap1.[1]

  • Nrf2 Release & Translocation: This modification leads to a conformational change in Keap1, causing it to release Nrf2.[1]

  • Gene Transcription: The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This action initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]

G Nrf2 Pathway Activation by Dithis compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dem Dithis compound keap1_nrf2 Keap1-Nrf2 Complex dem->keap1_nrf2 Modifies Cysteine Residues on Keap1 keap1_mod Modified Keap1 keap1_nrf2->keap1_mod Dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) are->genes Activates

Caption: Dithis compound activates the Nrf2 antioxidant response pathway.

Experimental Protocols for Biological Research

Protocol: Glutathione Depletion Assay

This protocol describes a method to quantify the depletion of intracellular GSH in cultured cells after treatment with dithis compound using Ellman's reagent (DTNB).

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of dithis compound for a specified duration.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable assay buffer to release intracellular contents.

  • Standard Curve: Prepare a series of known concentrations of GSH in the same assay buffer to generate a standard curve for quantification.[1]

  • Assay Procedure: In a 96-well plate, add the cell lysates and the GSH standards to separate wells. Add the assay buffer containing Ellman's reagent (DTNB) and glutathione reductase to each well.[1]

  • Reaction Initiation and Measurement: Initiate the reaction by adding NADPH. Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color formation is directly proportional to the concentration of glutathione.[1]

  • Calculation: Determine the GSH concentration in the samples by comparing their absorbance values to the standard curve.

G Workflow for Glutathione Depletion Assay c1 1. Plate and Treat Cells with Dithis compound c2 2. Wash and Lyse Cells c1->c2 c4 4. Add Lysates & Standards to 96-well Plate c2->c4 c3 3. Prepare GSH Standard Curve c3->c4 c5 5. Add Reagents: - Ellman's Reagent (DTNB) - Glutathione Reductase c4->c5 c6 6. Initiate with NADPH & Measure Absorbance (412 nm) c5->c6 c7 7. Calculate GSH Concentration c6->c7

Caption: Experimental workflow for quantifying cellular glutathione levels.

Safety and Handling

Dithis compound is classified as a hazardous substance and requires careful handling to minimize exposure.[1][9]

Key Hazards:

  • Eye Irritation: Causes serious eye irritation.[5]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[5]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[5]

  • Other: It is an irritant to the respiratory system and may cause lung damage if swallowed and aspirated.[1][9]

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent exposure.[13]

Protection TypeSpecificationRationale
Eye and Face Chemical safety glasses with side shields or goggles. A face shield is recommended if there is a high risk of splashing.[13]Protects against splashes and vapors that cause serious eye irritation.[13]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of properly.[13]Provides a barrier against skin contact, which can cause irritation and sensitization.[13]
Body Standard laboratory coat. A chemical-resistant apron may be needed for larger quantities.[13]Prevents contamination of personal clothing.
Respiratory Generally not required in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator with an organic vapor cartridge is necessary for large spills or in poorly ventilated areas.[13]Protects against inhalation of irritating vapors.[13]

Handling and Storage:

  • Always handle in a well-ventilated area, preferably within a chemical fume hood.[9][13]

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[5][9]

  • Store in a cool, dry, and well-ventilated area in tightly sealed containers.[3][9]

  • Keep away from incompatible materials such as strong acids, bases, and oxidizing agents, as well as sources of ignition.[3][9]

Dithis compound is a compound with well-defined physicochemical properties that underpin its broad utility in chemical manufacturing and biomedical research. Its roles as a versatile synthetic intermediate and a potent modulator of cellular glutathione levels make it an indispensable tool. A thorough understanding of its chemical reactivity, biological effects, and proper handling procedures is essential for its safe and effective use by researchers and scientists in the development of new materials and therapeutics.

References

synthesis of ethyl maleate from maleic anhydride and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl Maleate (B1232345) from Maleic Anhydride (B1165640) and Ethanol (B145695)

Introduction

The esterification of maleic anhydride with ethanol is a significant reaction in industrial organic synthesis, yielding primarily monoethyl maleate and dithis compound. These esters are valuable intermediates in the production of a wide range of products, including pharmaceuticals, agrochemicals, polymers, and plasticizers.[1][2] Dithis compound, in particular, is a key component in the synthesis of the pesticide Malathion and is used as a dienophile in Diels-Alder reactions.[3]

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying reaction mechanism, influencing factors, detailed experimental protocols, and quantitative data to support researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism and Signaling Pathways

The proceeds via a two-step esterification process.

Step 1: Monoesterification The first step is a rapid, non-catalytic reaction involving the nucleophilic attack of ethanol on one of the carbonyl carbons of the maleic anhydride ring.[4] This attack leads to the opening of the anhydride ring, forming monothis compound, a molecule containing both an ester and a carboxylic acid functional group.[4][5] This initial reaction is generally fast and can proceed to completion without a catalyst.[5]

Step 2: Diesterification The second step is the esterification of the carboxylic acid group of monothis compound with a second molecule of ethanol to produce dithis compound and water.[4][6] This reaction is a slower, reversible equilibrium process.[7] To achieve high yields of dithis compound, this step is typically accelerated by an acid catalyst, and the water produced is continuously removed to shift the equilibrium toward the product side.[8]

Reaction_Pathway cluster_step1 Step 1: Rapid Ring Opening (Non-catalytic) cluster_step2 Step 2: Reversible Esterification (Catalyzed) MA Maleic Anhydride MEM Monothis compound ((Z)-4-ethoxy-4-oxobut-2-enoic acid) MA->MEM + EtOH1 Ethanol DEM Dithis compound MEM->DEM EtOH2 Ethanol DEM->MEM H2O Water DEM->H2O + (byproduct) Catalyst Acid Catalyst (e.g., H₂SO₄, Zeolite) Catalyst->MEM Catalyst->DEM

Caption: Reaction pathway for the synthesis of this compound.

Factors Influencing the Synthesis

Several factors critically influence the rate of reaction and the final product distribution between monoethyl and dithis compound.

  • Molar Ratio: The molar ratio of ethanol to maleic anhydride is a key determinant of the final product. A 1:1 ratio favors the formation of the monoester, while a large excess of ethanol is necessary to drive the reaction towards the diester, dithis compound.[4][9] Molar ratios of maleic acid to ethanol ranging from 1:4 to 1:10 have been studied, with higher ratios increasing the conversion to the diester.[9]

  • Temperature: Higher reaction temperatures generally increase the rate of both esterification steps.[2][4] However, elevated temperatures can also promote the isomerization of the maleate product (the Z-isomer) to the more thermodynamically stable diethyl fumarate (B1241708) (the E-isomer).[8] Typical reaction temperatures range from 80°C to 120°C.[9][10][11]

  • Catalyst: While the first step is non-catalytic, the second esterification is significantly accelerated by catalysts.[6]

    • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective but can cause corrosion and require neutralization during workup.[2][6]

    • Heterogeneous Catalysts: Solid acid catalysts such as cation-exchange resins (e.g., Indion 730, Amberlite IR120), zeolites, and phosphotungstic acid are increasingly preferred due to their ease of separation, reusability, and reduced environmental impact.[1][9]

  • Water Removal: As water is a byproduct of the second esterification, its removal is crucial for driving the equilibrium towards the formation of dithis compound.[8] This is often achieved by azeotropic distillation using a water entrainer like toluene, benzene, or cyclohexane (B81311) in a Dean-Stark apparatus or similar setup.[1][10]

Experimental Protocols

Below are detailed methodologies for the synthesis of dithis compound.

Protocol 1: Synthesis using a Heterogeneous Catalyst (Acid Zeolite)

This protocol is adapted from a patented method demonstrating high conversion rates.[1][10]

Materials:

  • Maleic anhydride (e.g., 5g, ~0.051 mol)

  • Absolute ethanol (e.g., 12g, ~0.26 mol)

  • Acid zeolite catalyst (e.g., 0.3g)

  • Water entrainer (e.g., toluene, 15 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark water trap, a reflux condenser, a magnetic stirrer, and a thermometer.

  • Charging Reactants: Add maleic anhydride, absolute ethanol, the acid zeolite catalyst, and the water entrainer to the reaction flask.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the entrainer. Continue the reaction for 25-30 minutes after no more water is observed being formed.[10]

  • Cooling and Workup: Stop heating and allow the mixture to cool to room temperature. Separate the lower aqueous layer from the organic layer in the reaction flask.

  • Washing: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acidic components.[8]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent. The product, dithis compound, can be purified by distillation, collecting the fraction at 216-220°C.[10]

Protocol 2: Synthesis using a Cation-Exchange Resin (Indion 730)

This protocol is based on a kinetic study of the esterification of maleic acid, which is formed in situ from maleic anhydride in the presence of water.[1][9]

Materials:

  • Maleic acid (or maleic anhydride)

  • Industrial grade ethanol (95% v/v)

  • Indion 730 catalyst (dried at 120°C for 5 hours)

  • 0.1 N alcoholic KOH for titration

Procedure:

  • Setup: Use a mechanically agitated reactor equipped with a reflux condenser and a constant temperature bath.

  • Charging Reactants: Charge the reactor with the desired amounts of maleic acid and ethanol. A molar ratio of 1:8 (acid:alcohol) is recommended for optimal conversion.[1][9]

  • Reaction: Immerse the reactor in the temperature bath set to 80°C. Once the mixture reaches the target temperature, add the pre-dried Indion 730 catalyst (a loading of 80 kg/m ³ of reactant volume is suggested).[1][9] Maintain a stirring speed of 1000 rpm.

  • Monitoring: Monitor the reaction's progress by withdrawing samples at regular intervals and analyzing the concentration of the acidic component by titrating with 0.1 N alcoholic KOH.[1]

  • Catalyst Recovery: Upon completion, cool the reaction mixture and recover the catalyst by filtration. The catalyst can be washed and reused.

  • Purification: The dithis compound can be purified from the filtrate by distillation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Charge Reactants (Maleic Anhydride, Ethanol) B Add Catalyst & Water Entrainer A->B C Heat to Reflux (e.g., 80-120°C) B->C D Azeotropic Water Removal (Dean-Stark Trap) C->D E Monitor Reaction Progress D->E F Cool to Room Temperature E->F G Separate Aqueous Layer F->G H Wash Organic Layer (Water, NaHCO₃ soln.) G->H I Dry over Na₂SO₄ H->I J Filter I->J K Purify by Distillation (216-220°C) J->K L Pure Dithis compound K->L

Caption: General experimental workflow for dithis compound synthesis.

Data Presentation

Table 1: Summary of Reaction Conditions and Results
CatalystReactants (Molar Ratio)Temperature (°C)Time (h)Conversion/YieldSource
Acid ZeoliteMaleic Anhydride:EthanolReflux0.5High Yield (Product collected at 216-220°C)[10]
Indion 730Maleic Acid:Ethanol (1:8)80~4>90% Conversion[1][9]
Ionic LiquidMaleic Anhydride:Ethanol (1:6)120199.9% Conversion, 84.7% DEM Yield[11]
Sulfuric AcidMaleic Anhydride:Ethanol (excess)Elevated-Up to ~95% DEM Yield[7]
Table 2: Physical Properties of Key Compounds
CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Maleic AnhydrideC₄H₂O₃98.0652.8202
EthanolC₂H₅OH46.07-11478.4
Monothis compoundC₆H₈O₄144.1266 - 68261.6 (est.)
Dithis compoundC₈H₁₂O₄172.18-10225

Data sourced from[4],[3],[12],[13].

Conclusion

The is a well-established, two-step esterification process. The initial ring-opening to form monothis compound is rapid, while the subsequent conversion to dithis compound is a reversible, catalyst-dependent reaction. High yields of dithis compound are favored by using an excess of ethanol, an acid catalyst, and continuous removal of the water byproduct. The choice of catalyst has shifted from traditional homogeneous acids to more environmentally benign and reusable heterogeneous systems like zeolites and ion-exchange resins. By carefully controlling reaction parameters such as temperature, molar ratio, and catalyst loading, the synthesis can be optimized to achieve high conversion and selectivity, meeting the demands of various industrial applications.

References

Ethyl Maleate: A Comprehensive Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of ethyl maleate (B1232345), a versatile chemical compound with significant applications in research and development. The document details its chemical identity, physicochemical properties, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identification

The term "ethyl maleate" is commonly used to refer to dithis compound . It is important to distinguish this from ethyl hydrogen maleate, a distinct chemical entity. This document focuses on dithis compound.

IdentifierValueReference
IUPAC Name diethyl (Z)-but-2-enedioate[1][2][3]
CAS Number 141-05-9[3][4][5][6][7]
Synonyms Dithis compound, Maleic acid diethyl ester[2][3][5][6][7]
Molecular Formula C8H12O4[1][4][6][7]
Molecular Weight 172.18 g/mol [3][4][6]
InChI Key IEPRKVQEAMIZSS-WAYWQWQTSA-N[2][3]
SMILES CCOC(=O)/C=C\C(=O)OCC[2]

Physicochemical Properties

A summary of the key physical and chemical properties of dithis compound is presented below.

PropertyValueReference
Appearance Colorless clear liquid[1][4][5]
Melting Point -10 °C[2][7]
Boiling Point 225 °C[2][7]
Density 1.064 g/mL at 25 °C[7]
Refractive Index 1.438 - 1.445 at 20 °C[4]
Vapor Pressure 1 mmHg at 14 °C
Autoignition Temperature 662 °F

Key Applications in Research and Drug Development

Dithis compound serves as a crucial reagent and building block in various scientific domains.

  • Glutathione (B108866) Depletion: It is widely used in toxicological and pharmacological studies as an agent to deplete intracellular glutathione (GSH).[2] This property is instrumental in studying oxidative stress and the role of GSH in cellular defense mechanisms.

  • Organic Synthesis: As a dienophile, dithis compound is a common substrate in Diels-Alder reactions, a powerful tool for the synthesis of complex cyclic compounds in drug discovery.[1][2]

  • Michael Addition Reactions: It participates in Michael addition reactions, for example, with amines in the development of polyaspartic technology used in coatings, adhesives, and sealants.[1]

  • Pharmaceutical and Medical Applications: Research has explored its use in the treatment of breast cancer and for monitoring with Positron Emission Tomography (PET).[1] It is also used in the synthesis of pharmaceuticals like malathion.[1]

  • Food Additive: The Food and Drug Administration (FDA) has cleared dithis compound for indirect food contact.[1]

Experimental Workflow: Glutathione Depletion Assay

The following diagram illustrates a typical workflow for an in vitro experiment to assess the effect of a compound on glutathione levels, using dithis compound as a positive control for GSH depletion.

cluster_prep Cell Culture and Treatment cluster_assay GSH Measurement cluster_analysis Data Analysis cell_culture Seed cells in multi-well plates compound_treatment Treat cells with test compound cell_culture->compound_treatment control_treatment Treat cells with Dithis compound (Positive Control) cell_culture->control_treatment vehicle_control Treat cells with Vehicle (Negative Control) cell_culture->vehicle_control cell_lysis Lyse cells to release intracellular contents compound_treatment->cell_lysis control_treatment->cell_lysis vehicle_control->cell_lysis gsh_assay Perform colorimetric or fluorometric GSH assay cell_lysis->gsh_assay data_acquisition Measure absorbance or fluorescence gsh_assay->data_acquisition data_analysis Calculate GSH levels and compare to controls data_acquisition->data_analysis

Workflow for an in vitro glutathione depletion assay.

Logical Relationship: Dithis compound in Synthesis

The diagram below outlines the role of dithis compound as a starting material in key chemical reactions.

cluster_reactions Synthetic Pathways cluster_products Product Classes dem Dithis compound diels_alder Diels-Alder Reaction (with a diene) dem->diels_alder michael_addition Michael Addition (with a nucleophile, e.g., amine) dem->michael_addition cycloaddicts Cyclohexene Derivatives diels_alder->cycloaddicts polyaspartics Polyaspartic Esters michael_addition->polyaspartics

Role of dithis compound in organic synthesis pathways.

References

spectral data of ethyl maleate (1H NMR, 13C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data for diethyl maleate (B1232345) (CAS No. 141-05-9), an unsaturated ester pivotal in various chemical syntheses.[1] It is important to distinguish diethyl maleate, the diester of maleic acid, from its monoester counterpart, monothis compound. This document focuses exclusively on the former, presenting its characteristic spectroscopic signatures as determined by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols herein are intended to serve as a crucial resource for researchers, scientists, and professionals in drug development for the unequivocal identification and quality assessment of this compound. Dithis compound's chemical formula is C₈H₁₂O₄ and it has a molecular weight of 172.18 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For dithis compound, both ¹H and ¹³C NMR provide distinct signals that confirm its cis-isomeric configuration.

¹H NMR Spectral Data

The ¹H NMR spectrum of dithis compound is characterized by three distinct signals corresponding to the vinylic, methylene, and methyl protons. The chemical shifts are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
=CH6.28Singlet (s)-
-O-CH₂-4.25Quartet (q)7.1
-CH₃1.32Triplet (t)7.1

Table 1: ¹H NMR Spectral Data for Dithis compound in CDCl₃. [3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with the chemical shift of the vinylic carbons being a key identifier.

Assignment Chemical Shift (δ) ppm
C=O (Ester Carbonyl)165.5
=CH (Vinylic Carbon)129.8
-O-CH₂- (Methylene Carbon)61.2
-CH₃ (Methyl Carbon)14.1

Table 2: ¹³C NMR Spectral Data for Dithis compound in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of dithis compound shows characteristic absorption bands for the ester functional group and the carbon-carbon double bond.

Vibrational Mode **Wavenumber (cm⁻¹) **
C=O Stretch (Ester)~1720
C=C Stretch~1645
C-O Stretch~1280-1030
=C-H Bend (out-of-plane)~700

Table 3: Key IR Absorption Bands for Dithis compound. [3]

The out-of-plane =C-H bending vibration around 700 cm⁻¹ is particularly diagnostic for the cis configuration of the double bond in dithis compound.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For dithis compound, electron ionization (EI) is a common method.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment
172~5[M]⁺ (Molecular Ion)
127~30[M - OCH₂CH₃]⁺
99100[M - COOCH₂CH₃]⁺
29~20[CH₂CH₃]⁺

Table 4: Major Fragments in the Mass Spectrum of Dithis compound. [4]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of dithis compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: Room temperature.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

  • Referencing: The residual solvent peak of CDCl₃ is used as an internal reference (δ = 7.26 ppm).

¹³C NMR Acquisition:

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 512-1024 scans.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak of CDCl₃ is used as an internal reference (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a drop of neat dithis compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Gently press the plates together to form a thin liquid film.

Data Acquisition:

  • Place the assembled salt plates into the sample holder of an FT-IR spectrometer.

  • Acquire a background spectrum of the empty beam path to subtract atmospheric interferences.

  • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

  • Process the spectrum to display transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction:

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection: Inject a dilute solution of dithis compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

MS Acquisition:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 20-200.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural confirmation of dithis compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Dithis compound Sample H_NMR 1H NMR Sample->H_NMR C_NMR 13C NMR Sample->C_NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_Data Chemical Shifts Multiplicity Coupling Constants H_NMR->H_Data C_Data Carbon Chemical Shifts C_NMR->C_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed: Dithis compound H_Data->Confirmation C_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Logical workflow for the spectroscopic confirmation of dithis compound.

References

reactivity and chemical behavior of ethyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Chemical Behavior of Ethyl Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl maleate, also known as dithis compound (DEM), is a versatile α,β-unsaturated ester with significant applications in organic synthesis and biomedical research. Its chemical structure, characterized by an electron-deficient carbon-carbon double bond conjugated with two ester groups, renders it an excellent substrate for a variety of critical chemical transformations.[1] This guide provides a comprehensive technical overview of the . It details the compound's physicochemical properties, synthesis, and key reactions, including Michael additions, Diels-Alder reactions, polymerization, and hydrolysis. Furthermore, this document presents detailed experimental protocols, explores its pivotal role in drug development as a glutathione-depleting agent for studying oxidative stress, and summarizes relevant safety and toxicological data.

Physicochemical and Toxicological Properties

This compound is a colorless liquid with a fruity odor.[2] It is sparingly soluble in water but miscible with many organic solvents.[3] Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 141-05-9[3]
Molecular Formula C₈H₁₂O₄[3][4]
Molecular Weight 172.18 g/mol [3][5][6]
Appearance Colorless, clear liquid[2][3][7]
Melting Point -10 °C[2][3][5][7]
Boiling Point 220-225 °C at 760 mmHg[2][3][5][7]
Density 1.064 g/mL at 25 °C[5]
Refractive Index 1.438 - 1.445 at 20 °C[3][5][7]
Flash Point 93.3 °C (200 °F)[3][5][7]
Vapor Pressure 1 mmHg at 14 °C[5][7]
Water Solubility 1.4% (1.40E+04 mg/L) at 30 °C[3][7]

Toxicology and Safety Summary

This compound is considered a hazardous substance. It is irritating to the eyes and may cause an allergic skin reaction.[3][8][9] It is harmful to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[10][11]

Table 2: Toxicological Data for this compound

EndpointValueSpeciesReference(s)
LD50 Oral 3200 mg/kgRat[9][10]
LC50 Inhalation Not listed-[10]
LD50 Dermal Not listed-[10]
Eye Irritation Causes serious eye irritation-[8][9]
Skin Sensitization May cause an allergic skin reaction-[8][9]

Synthesis of this compound

The most common industrial method for synthesizing this compound is the acid-catalyzed esterification of maleic anhydride (B1165640) with ethanol (B145695).[2][12] Sulfuric acid is a traditional catalyst, though solid acid catalysts like cation-exchange resins or zeolites are also used to create more eco-friendly processes.[13][14][15] The reaction is driven to completion by removing the water formed, often through azeotropic distillation with a water entrainer like benzene (B151609) or toluene.[12][13]

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol describes a laboratory-scale synthesis using a solid acid catalyst.[13]

Materials:

  • Maleic anhydride (e.g., 5g)

  • Dehydrated ethanol (e.g., 12g)[13]

  • Acid zeolite catalyst (e.g., 0.3g)[13]

  • Water entrainer (e.g., benzene, 15mL)[13]

  • Reaction vessel (round-bottom flask)

  • Water trap (Dean-Stark apparatus), reflux condenser, and thermometer

Procedure:

  • Add maleic anhydride, dehydrated ethanol, acid zeolite, and benzene to the reaction vessel.[13]

  • Assemble the apparatus with the water trap and reflux condenser.[13]

  • Heat the mixture to reflux. Water will be removed as an azeotrope with benzene and collected in the trap.

  • Continue the reaction for 25-30 minutes after no more water is observed collecting in the trap.[13]

  • Stop heating and allow the mixture to cool to room temperature for 30 minutes.[13]

  • Separate and discard the lower aqueous layer from the reaction mixture.

  • Wash the organic reaction solution with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purify the product by distillation, first removing low-boiling volatiles and then collecting the fraction at 216-220 °C, which is the dithis compound product.[13]

G cluster_workflow Synthesis of this compound A Combine Reactants (Maleic Anhydride, Ethanol, Catalyst, Entrainer) B Heat to Reflux A->B C Azeotropic Water Removal B->C C->B Recycle Entrainer D Cool Reaction Mixture C->D Reaction Complete E Work-up (Wash & Dry) D->E F Purification (Distillation) E->F G Product: this compound F->G

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Behavior

The reactivity of this compound is dominated by its electrophilic carbon-carbon double bond, which is activated by the two electron-withdrawing ethyl ester groups. This makes it a prime candidate for several important classes of organic reactions.

Michael Addition (Conjugate Addition)

This compound is a prominent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide variety of nucleophiles (Michael donors).[16][17] This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds.[16] The general mechanism involves the attack of a nucleophile on the β-carbon of the double bond, forming a resonance-stabilized enolate intermediate, which is then protonated.[16][18]

G cluster_pathway Michael Addition Mechanism Acceptor This compound (Michael Acceptor) Intermediate Resonance-Stabilized Enolate Intermediate Acceptor->Intermediate Donor Nucleophile (Nu⁻) (Michael Donor) Donor->Acceptor Nucleophilic Attack on β-Carbon Product Michael Adduct Intermediate->Product Protonation Proton H⁺ Source (e.g., Solvent) Proton->Intermediate

Caption: Generalized mechanism of the Michael addition reaction.

Aza-Michael and Thia-Michael Additions Reactions with amine (aza-Michael) and thiol (thia-Michael) nucleophiles are particularly efficient.[16] The addition of primary and secondary amines can often proceed without a catalyst, sometimes even in the absence of a solvent.[17][18]

Experimental Protocol: Aza-Michael Addition of Cyclohexylamine (Solvent-Free)

This protocol demonstrates a green chemistry approach to the aza-Michael addition.[17][18]

Materials:

  • Dithis compound (1.0 mmol, 1.0 eq)

  • Cyclohexylamine (1.1 mmol, 1.1 eq)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine dithis compound and cyclohexylamine.[17]

  • Stir the neat (solvent-free) mixture at room temperature (e.g., 30-32 °C).[17] Note that the reaction can be exothermic.[18]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can often be used directly. If purification is needed to remove excess amine, the mixture can be dissolved in a solvent like ethyl acetate (B1210297) and passed through a short silica (B1680970) gel column.[17]

Diels-Alder Reaction

As an electron-poor alkene, this compound is an effective dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[19][20] It reacts with conjugated dienes to form six-membered ring structures, which are valuable intermediates in the synthesis of complex molecules and natural products.[19] The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.[19][20]

G cluster_reaction Diels-Alder Reaction Diene Conjugated Diene (e.g., Cyclopentadiene) TS Cyclic Transition State Diene->TS Dienophile This compound (Dienophile) Dienophile->TS Product Cyclohexene Adduct TS->Product [4+2] Cycloaddition

Caption: The concerted mechanism of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)

This protocol describes the reaction to form diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.[20]

Materials:

  • Dithis compound (1.0 equivalent)

  • Dicyclopentadiene (B1670491)

  • Toluene

  • Apparatus for fractional distillation

  • Round-bottom flask with reflux condenser

Procedure:

  • Prepare Cyclopentadiene: Gently heat dicyclopentadiene to induce a retro-Diels-Alder reaction ("cracking"). Collect the freshly distilled cyclopentadiene monomer (boiling point ~40-42 °C) in a chilled receiving flask. Use immediately.[20]

  • Reaction Setup: In a round-bottom flask, dissolve dithis compound in a minimal amount of toluene.[20]

  • Addition: Add the freshly distilled cyclopentadiene (1.1 equivalents) to the solution. The reaction is often exothermic.[20]

  • Reaction: Heat the mixture to a gentle reflux (~110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction's progress by TLC.[20]

  • Work-up: After cooling, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to separate the endo and exo isomers.[20]

Polymerization

While the homopolymerization of this compound is challenging due to the low reactivity of its double bond, it readily participates in copolymerization with more reactive monomers like vinyl acetate.[21] The incorporation of dithis compound into polymer chains can enhance properties such as flexibility, adhesion, and durability.[21][22][23] These copolymers are used in the formulation of adhesives, coatings, and binders.[21]

Hydrolysis

Esters can be hydrolyzed to their constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or alkali.[24]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid (e.g., HCl or H₂SO₄).[24][25] The equilibrium lies towards the products when an excess of water is used.[24] Studies on dithis compound show that the first hydrolysis step (to the monoester) is slower than the second step (to maleic acid).[25]

  • Alkaline Hydrolysis (Saponification): This reaction, carried out by heating the ester with a dilute alkali like sodium hydroxide, is effectively irreversible because the carboxylic acid is converted to its carboxylate salt.[24][26] This makes product separation simpler than in acid hydrolysis.[24]

Applications in Drug Development and Research

This compound is a crucial tool in biomedical research, primarily for its ability to modulate cellular redox homeostasis.[17]

Glutathione (B108866) (GSH) Depletion

The most significant biological action of this compound is the depletion of intracellular glutathione (GSH).[2][3] This occurs via a Michael addition reaction where the sulfhydryl group of the cysteine residue in GSH attacks the double bond of this compound.[3] This reaction is often catalyzed by the enzyme Glutathione S-transferase (GST).

The depletion of GSH, a key cellular antioxidant, disrupts the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[3] This makes this compound an invaluable chemical tool for:

  • Investigating the mechanisms of oxidative stress and drug-induced toxicity.[17]

  • Studying the role of redox signaling in various disease states, including cancer and neurodegeneration.[17]

  • Screening for novel antioxidant compounds that can counteract the effects of GSH depletion.[17]

G cluster_pathway Cellular Glutathione Depletion by this compound DEM This compound (DEM) Adduct DEM-SG Adduct DEM->Adduct GSH Glutathione (GSH) GSH->Adduct Michael Addition GST Glutathione S-transferase (GST) GST->Adduct Catalyzes Balance Cellular Redox Balance Adduct->Balance Depletes GSH Pool Stress Oxidative Stress (Increased ROS) Balance->Stress Disruption

Caption: Pathway of glutathione depletion by this compound.

Pharmaceutical Intermediate

This compound serves as a versatile building block and intermediate in the synthesis of various fine chemicals and pharmaceuticals.[22][23][27] It is a precursor for the synthesis of the organophosphorus insecticide malathion (B1675926) and has been investigated for applications in cancer treatment.[2][28]

References

A Comprehensive Technical Review of Ethyl Maleate and Its Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of ethyl maleate (B1232345) and its derivatives, focusing on their synthesis, chemical properties, and significant applications in biomedical research and drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for professionals in the field.

Chemical Properties and Synthesis of Ethyl Maleate Derivatives

This compound, and its most common derivative dithis compound (DEM), are α,β-unsaturated carbonyl compounds that serve as versatile precursors in organic synthesis. Their reactivity is primarily attributed to the electrophilic nature of the carbon-carbon double bond, making them susceptible to nucleophilic attack.

Physicochemical Properties of Dithis compound
PropertyValue
CAS Number 141-05-9
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Appearance Colorless liquid
Boiling Point 225 °C
Solubility Insoluble in water
Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives primarily involves the esterification of maleic anhydride (B1165640) or maleic acid with ethanol. The reaction can be catalyzed by acids such as sulfuric acid. The synthesis of substituted this compound derivatives can be achieved through various reactions, including the Knoevenagel condensation for the preparation of ethyl 2-cyano-3-phenylcinnamate derivatives.

Experimental Protocol: Synthesis of Dithis compound

  • Materials: Maleic anhydride, ethanol, sulfuric acid (catalyst).

  • Procedure:

    • In a round-bottom flask, dissolve maleic anhydride in an excess of ethanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Reflux the mixture for several hours.

    • After cooling, neutralize the excess acid with a mild base.

    • Extract the dithis compound using an organic solvent.

    • Purify the product by distillation.

Key Chemical Reactions

The electron-deficient double bond in this compound and its derivatives makes them excellent substrates for several important organic reactions, including Michael additions and Diels-Alder reactions.

Michael Addition

This compound readily undergoes Michael addition with various nucleophiles, such as amines and thiols. This reaction is fundamental to its biological activity, particularly its reaction with the thiol group of glutathione (B108866).

Diels-Alder Reaction

As a dienophile, dithis compound can react with conjugated dienes to form cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of complex cyclic molecules.

Biological Activity and Applications in Drug Development

The primary biological effect of dithis compound is the depletion of intracellular glutathione (GSH), a key antioxidant. This property makes it a valuable tool for studying oxidative stress and a potential therapeutic agent in certain contexts.

Glutathione Depletion and Oxidative Stress

DEM depletes GSH through a Michael addition reaction, where the sulfhydryl group of GSH conjugates with the double bond of DEM, a reaction often catalyzed by glutathione S-transferases (GSTs).[1] This depletion of GSH disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and a state of oxidative stress.[2]

Experimental Protocol: Measurement of Intracellular ROS using DCFDA

  • Materials: DEM-treated and control cells, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) solution, serum-free medium or PBS, fluorescence microplate reader, flow cytometer, or fluorescence microscope.[3]

  • Procedure:

    • Treat cells with DEM at the desired concentration and for the specified duration.[3]

    • Prepare a fresh working solution of DCFDA in pre-warmed serum-free medium or PBS.[3]

    • Remove the treatment media, wash the cells with warm PBS, and add the DCFDA working solution.[3]

    • Incubate the cells for 30-45 minutes at 37°C, protected from light.[3]

    • Wash the cells to remove the DCFDA solution.[3]

    • Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[3]

Modulation of Signaling Pathways

The oxidative stress induced by DEM activates several cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1]

DEM has been shown to activate all three major MAPK family members: ERK, JNK, and p38.[1] This activation is a cellular response to oxidative stress and can lead to downstream effects such as apoptosis and cell cycle arrest.[2][4]

DEM is a known activator of the Nrf2 signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophiles like DEM can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

Nrf2_Activation_by_DEM cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEM Dithis compound (DEM) Keap1 Keap1 DEM->Keap1 modifies Cys residues Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive releases Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Keap1->Cul3_Rbx1 associates with Nrf2_inactive->Keap1 bound to Proteasome Proteasome Nrf2_inactive->Proteasome degradation Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active translocates to nucleus Cul3_Rbx1->Nrf2_inactive ubiquitinates Maf sMaf Nrf2_active->Maf ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Maf->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes activates

Caption: Nrf2 activation pathway induced by Dithis compound (DEM).

Induction of Apoptosis

The cellular stress induced by DEM can lead to programmed cell death, or apoptosis. Studies have shown that DEM-induced oxidative stress can trigger apoptosis through the involvement of the Bax and Bcl-2 proteins.[5] The activation of the MAPK pathway also plays a role in initiating apoptosis.[2][4]

DEM_Induced_Apoptosis DEM Dithis compound (DEM) GSH_depletion GSH Depletion DEM->GSH_depletion ROS_increase Increased ROS GSH_depletion->ROS_increase MAPK_activation MAPK Pathway Activation (p38, JNK, ERK) ROS_increase->MAPK_activation Bax_activation Bax Activation ROS_increase->Bax_activation Bcl2_inhibition Bcl-2 Inhibition ROS_increase->Bcl2_inhibition MAPK_activation->Bax_activation Mitochondrial_dysfunction Mitochondrial Dysfunction Bax_activation->Mitochondrial_dysfunction Bcl2_inhibition->Mitochondrial_dysfunction Caspase_activation Caspase Activation Mitochondrial_dysfunction->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Signaling pathway of DEM-induced apoptosis.

Quantitative Biological Activity Data

While extensive research has been conducted on dithis compound, quantitative data on the biological activity of a broader range of this compound derivatives is an active area of investigation. The following table includes representative data.

CompoundCell LineAssayIC50 ValueReference
Dithis compoundHuman colorectal carcinomaCytotoxicity>10 mM[6]
Diethyl acetylenedicarboxylate (B1228247)Human colorectal carcinomaCytotoxicity~0.1 mM[6]

Conclusion

This compound and its derivatives, particularly dithis compound, are invaluable tools in biomedical research. Their ability to deplete intracellular glutathione and induce oxidative stress provides a robust model for studying cellular responses to various stimuli and for screening novel therapeutic agents. The detailed understanding of their chemical properties, synthetic routes, and the signaling pathways they modulate is crucial for their effective application in drug development and for the design of novel derivatives with enhanced therapeutic potential. This guide serves as a foundational resource for researchers and scientists working with this important class of compounds.

References

Solubility of Diethyl Maleate in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of diethyl maleate (B1232345) (CAS No: 141-05-9), a widely used reagent and intermediate in organic synthesis and pharmaceutical development. A thorough review of available literature indicates that while diethyl maleate is qualitatively described as highly soluble or miscible in many common organic solvents, specific quantitative solubility data across a range of temperatures is not extensively documented. This guide summarizes the available qualitative and quantitative solubility information and presents a detailed, standardized experimental protocol for the precise determination of dithis compound solubility. Additionally, a logical workflow for this experimental procedure is provided in a visual format to aid in laboratory application.

Introduction

Dithis compound, the diethyl ester of maleic acid, is a colorless liquid with a fruity odor. Its chemical structure, featuring a reactive carbon-carbon double bond conjugated with two ester groups, makes it a versatile building block in various chemical reactions, including Diels-Alder cycloadditions and Michael additions.[1] Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products in diverse applications, from polymer chemistry to the synthesis of active pharmaceutical ingredients.

This guide aims to consolidate the existing knowledge on the solubility of dithis compound and to provide a practical framework for researchers to determine solubility parameters in their own laboratories.

Physicochemical Properties of Dithis compound

A summary of the key physicochemical properties of dithis compound is presented in Table 1.

Table 1: Physicochemical Properties of Dithis compound

PropertyValueReference(s)
CAS Number 141-05-9[1]
Molecular Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [1]
Appearance Colorless liquid[1][2]
Melting Point -10 °C[2]
Boiling Point 225 °C at 760 mmHg[2]
Density 1.064 g/mL at 25 °C[2]
Refractive Index n²⁰/D 1.441[2]

Solubility of Dithis compound

Qualitative Solubility

Dithis compound is widely reported to be soluble or miscible in a variety of common organic solvents. The term "miscible" implies that the two liquids can be mixed in all proportions to form a homogeneous solution. Its polar ester functional groups allow for dipole-dipole interactions with polar solvents, while the ethyl groups provide some nonpolar character, enabling solubility in less polar environments as well.

General solubility observations from multiple sources are summarized below:

  • Highly Soluble/Miscible: Ethanol, Diethyl Ether, Acetone.[3][4]

  • Soluble: Readily soluble in alcohol and diethyl ether.[5]

  • Partially Soluble: Benzene, Chloroform.[4]

  • Insoluble/Slightly Soluble in Water: Dithis compound is generally considered insoluble or sparingly soluble in water.[2][4]

Quantitative Solubility Data

Despite its widespread use, detailed quantitative solubility data for dithis compound in a range of organic solvents is sparse in the available literature. This is likely due to its high miscibility with many common solvents, making the determination of a precise saturation point challenging and often unnecessary for many synthetic applications. The available quantitative data is presented in Table 2.

Table 2: Quantitative Solubility of Dithis compound

SolventTemperature (°C)SolubilityReference(s)
Water301.4% (w/w)[4]
WaterNot Specified14 mg/L[2]
EthanolNot Specified≥ 100 mg/mLNot specified in search results

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as dithis compound, in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.[6]

Materials and Equipment
  • Dithis compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Glass vials or flasks with airtight seals

  • Calibrated pipettes and syringes

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

  • Volumetric flasks

Procedure
  • Preparation of Solvent-Solute Mixtures:

    • Add a known volume or weight of the selected organic solvent to a series of glass vials.

    • To each vial, add an excess amount of dithis compound. The presence of a distinct second phase (undissolved dithis compound) should be visible.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved dithis compound to separate.

    • If necessary, centrifugation can be used to facilitate a clear separation of the saturated solvent phase.

  • Sampling and Dilution:

    • Carefully extract a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) pipette or syringe to avoid precipitation.

    • Accurately dilute the collected sample with the pure solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC or HPLC) to determine the concentration of dithis compound.

    • A calibration curve should be prepared using standard solutions of dithis compound of known concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of dithis compound in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

  • Data Reporting:

    • The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results. The mean solubility and standard deviation should be reported.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of dithis compound is illustrated in the following diagram.

experimental_workflow start Start: Prepare Materials prep_mixtures 1. Prepare Solvent-Solute Mixtures (Add excess Dithis compound to solvent in sealed vials) start->prep_mixtures equilibration 2. Equilibration (Agitate at constant temperature for 24-48h) prep_mixtures->equilibration phase_separation 3. Phase Separation (Allow undissolved solute to settle) equilibration->phase_separation sampling 4. Sampling and Dilution (Extract supernatant and dilute accurately) phase_separation->sampling quantification 5. Quantification (Analyze diluted sample via GC/HPLC) sampling->quantification calculation 6. Calculation of Solubility (Determine concentration in saturated solution) quantification->calculation end End: Report Results calculation->end

Experimental workflow for determining the solubility of dithis compound.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of ethyl maleate (B1232345). Due to a lack of specific published thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for ethyl maleate, this guide presents a framework based on the known properties of similar unsaturated esters and standardized analytical protocols. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Physicochemical Properties of this compound

This compound, the diethyl ester of maleic acid, is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 141-05-9[1]
Molecular Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [2]
Melting Point -10 °C[3][4]
Boiling Point 223-225 °C at 101.3 kPa[3][4]
Density 1.064 - 1.065 g/cm³ at 20-25 °C[3][4]
Flash Point 93 °C[3]
Auto-ignition Temperature 295 °C[5]

Thermal Stability and Decomposition Profile

Upon combustion, this compound is expected to produce toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO₂), along with other pyrolysis products typical of burning organic materials.[5][7]

Table 2: Hypothetical Thermal Decomposition Data for this compound

The following data is illustrative and based on typical values for unsaturated esters. Actual experimental results may vary.

ParameterInert Atmosphere (N₂)Oxidative Atmosphere (Air)
Onset of Decomposition (T_onset) 200 - 250 °C180 - 230 °C
Temperature of Maximum Decomposition Rate (T_max) 250 - 300 °C230 - 280 °C
Final Decomposition Temperature (T_final) 350 - 400 °C300 - 350 °C
Residue at 600 °C < 1%~ 0%

Plausible Decomposition Mechanism

The thermal decomposition of esters can proceed through several pathways. For this compound, a plausible mechanism in an inert atmosphere involves a combination of β-hydrogen elimination and homolytic scission.

DecompositionMechanism EthylMaleate This compound TransitionState Six-membered Transition State EthylMaleate->TransitionState β-elimination Radicals Ester Radicals EthylMaleate->Radicals Homolytic Scission MaleicAnhydride Maleic Anhydride (or intermediate) TransitionState->MaleicAnhydride Ethylene Ethylene TransitionState->Ethylene CO CO MaleicAnhydride->CO CO2 CO₂ MaleicAnhydride->CO2 Ethanol Ethanol Radicals->CO Radicals->CO2 OtherProducts Other Volatile Organic Products Radicals->OtherProducts

Caption: Plausible thermal decomposition pathways for this compound.

In the presence of oxygen, oxidative decomposition will also occur, leading to a more complex mixture of products, including aldehydes, ketones, and carboxylic acids, and ultimately complete combustion to CO₂ and H₂O at higher temperatures.

Experimental Protocols

Detailed methodologies for assessing the thermal stability of liquid organic compounds like this compound are outlined below. These protocols are based on standardized methods such as those described by ASTM International.[5][6][8][9][10]

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer consisting of a microbalance, a furnace, a temperature programmer, and a gas-purging system.[11]

Procedure:

  • Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions and relevant standards (e.g., ASTM E1582 for temperature, ASTM E2040 for mass).[11]

  • Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg) into a clean, inert sample pan (e.g., platinum or ceramic).[11]

  • Experimental Conditions:

    • Purge Gas: Use an inert gas such as nitrogen or an oxidative gas like air at a constant flow rate (e.g., 20-50 mL/min).[12]

    • Heating Rate: A linear heating rate of 10 °C/min is common for initial screening.[13]

    • Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[13]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which a 5% mass loss is observed.

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition (T_max).

TGA_Workflow Start Start TGA Experiment Calibrate Calibrate TGA for Mass and Temperature Start->Calibrate PrepareSample Prepare this compound Sample (5-10 mg in pan) Calibrate->PrepareSample SetConditions Set Experimental Conditions (Purge Gas, Heating Rate, Temp. Range) PrepareSample->SetConditions RunTGA Run TGA Experiment SetConditions->RunTGA AcquireData Acquire Mass vs. Temperature Data RunTGA->AcquireData AnalyzeData Analyze Data (TGA and DTG curves) AcquireData->AnalyzeData DetermineParams Determine T_onset and T_max AnalyzeData->DetermineParams End End DetermineParams->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Objective: To measure the heat flow associated with the thermal transitions of this compound, including boiling and decomposition.

Apparatus: A differential scanning calorimeter with a furnace, temperature programmer, and data acquisition system.

Procedure:

  • Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample of this compound (typically 2-5 mg) into a hermetically sealed aluminum pan. A small pinhole may be made in the lid to allow for the release of volatiles during decomposition.[13]

  • Experimental Conditions:

    • Purge Gas: Use an inert gas such as nitrogen at a constant flow rate (e.g., 50 mL/min).[13]

    • Heating Rate: A linear heating rate of 10 °C/min is standard.[13]

    • Temperature Range: Heat the sample from ambient temperature to a temperature beyond its final decomposition point (e.g., 500 °C).[13]

  • Data Acquisition: Record the differential heat flow between the sample and a reference pan as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic events (e.g., boiling) and exothermic events (e.g., decomposition).

    • Integrate the area under the peaks to determine the enthalpy of these transitions.

DSC_Workflow Start Start DSC Experiment Calibrate Calibrate DSC for Temperature and Enthalpy Start->Calibrate PrepareSample Prepare this compound Sample (2-5 mg in sealed pan) Calibrate->PrepareSample SetConditions Set Experimental Conditions (Purge Gas, Heating Rate, Temp. Range) PrepareSample->SetConditions RunDSC Run DSC Experiment SetConditions->RunDSC AcquireData Acquire Heat Flow vs. Temperature Data RunDSC->AcquireData AnalyzeData Analyze Data for Endothermic/Exothermic Events AcquireData->AnalyzeData DetermineEnthalpy Determine Enthalpy of Transitions AnalyzeData->DetermineEnthalpy End End DetermineEnthalpy->End

References

molecular structure and stereochemistry of ethyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Ethyl Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CAS: 141-05-9). It details the structural features, stereoisomerism, and spectroscopic data essential for its unambiguous identification. Furthermore, this document outlines detailed experimental protocols for its characterization using standard analytical techniques.

Molecular Structure

Ethyl maleate is an organic compound with the chemical formula C₈H₁₂O₄.[1][2] It is formally the diethyl ester of maleic acid.[1] The molecular structure consists of a four-carbon backbone containing a carbon-carbon double bond, with two ethyl ester functional groups attached to the carbons of the double bond.[2] The IUPAC name for this compound is diethyl (Z)-but-2-enedioate, which specifies its stereochemistry.[1]

Caption: 2D Molecular Structure of Dithis compound.

Bond Lengths and Angles
Bond TypeHybridizationTypical Bond Length (Å)
C=Csp² - sp²1.34
C-Csp² - sp²1.47
C=O (ester)sp² - sp²1.21
C-O (ester)sp² - sp³1.34
O-C (ethyl)sp² - sp³1.45
C-C (ethyl)sp³ - sp³1.54
C-H (vinylic)sp² - s1.09
C-H (aliphatic)sp³ - s1.10

Note: Values are averaged from standard compilations and may vary slightly in the actual molecule.

Stereochemistry

The defining stereochemical feature of this compound is the geometry around the carbon-carbon double bond. The presence of this double bond restricts free rotation, leading to the possibility of cis-trans isomerism (also known as geometric isomerism).[5]

This compound is the cis (Z) isomer.[5] In this configuration, the two ethyl carboxylate groups are positioned on the same side of the plane defined by the double bond. Its diastereomer is diethyl fumarate (B1241708), which is the trans (E) isomer, where the functional groups are on opposite sides.[5] This structural difference results in distinct physical properties and spectroscopic signatures for the two isomers.[5]

cis_trans_isomerism cluster_maleate Dithis compound (cis-isomer) cluster_fumarate Diethyl Fumarate (trans-isomer) m_c1 C m_c2 C m_c1->m_c2 m_h1 H m_c1->m_h1 m_cooet1 COOEt m_c1->m_cooet1 m_h2 H m_c2->m_h2 m_cooet2 COOEt m_c2->m_cooet2 f_cooet1 COOEt f_c1 C f_c2 C f_c1->f_c2 f_h1 H f_c1->f_h1 f_c1->f_cooet1 f_h2 H f_c2->f_h2 f_cooet2 COOEt f_c2->f_cooet2

Caption: Cis-Trans Isomerism in Diethyl But-2-enedioate.

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful and definitive techniques for the structural elucidation of this compound and for distinguishing it from its trans isomer, diethyl fumarate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of the protons and carbons in this compound and fumarate are sufficiently different to be easily distinguished by NMR.[5]

Table 1: ¹H NMR Spectral Data (CDCl₃) [5]

Compound Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Dithis compound =CH 6.28 s -
-O-CH₂- 4.25 q 7.1
-CH₃ 1.32 t 7.1
Diethyl Fumarate =CH 6.84 s -
-O-CH₂- 4.26 q 7.1
-CH₃ 1.31 t 7.1

Key observation: The vinylic protons (=CH) of the cis-isomer (dithis compound) are significantly shielded (appear upfield) compared to the trans-isomer.[5]

Table 2: ¹³C NMR Spectral Data (CDCl₃) [5]

Compound Assignment Chemical Shift (δ) ppm
Dithis compound C=O 165.4
=CH 129.5
-O-CH₂- 61.2
-CH₃ 14.1
Diethyl Fumarate C=O 165.1
=CH 133.5
-O-CH₂- 61.1
-CH₃ 14.1

Key observation: The vinylic carbons (=CH) of the trans-isomer (diethyl fumarate) are deshielded and appear further downfield.[5]

Infrared (IR) Spectroscopy

The most diagnostic IR absorption for differentiating the isomers is the out-of-plane =C-H bending vibration.[5]

Table 3: Key IR Absorption Frequencies (Liquid Film) [5]

Compound Assignment Absorption Frequency (cm⁻¹) Intensity
Dithis compound C=O stretch 1728 Strong
C=C stretch 1645 Medium
C-O stretch 1270, 1175 Strong
=C-H bend (cis) ~700 Medium
Diethyl Fumarate C=O stretch 1725 Strong
C=C stretch 1645 Medium
C-O stretch 1295, 1160 Strong
=C-H bend (trans) ~980 Strong

Key observation: The cis isomer shows a characteristic =C-H bend around 700 cm⁻¹, whereas the trans isomer exhibits a strong band around 980 cm⁻¹.[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for preparing a sample of this compound and acquiring high-resolution NMR spectra.

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of the liquid this compound sample into a clean, dry vial.[5] For ¹³C NMR, a higher concentration of 30-50 mg may be beneficial.[5]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.[5]

    • Gently swirl the vial to ensure a homogeneous solution.

    • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[5]

  • Data Acquisition :

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer (e.g., 400 or 500 MHz).[5]

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[5]

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.[5]

    • Acquire the ¹H NMR spectrum, setting the spectral width to cover a range of at least 0-12 ppm.[5]

    • For the ¹³C NMR spectrum, acquire the data with proton decoupling to simplify the spectrum to singlets for each unique carbon.[5]

Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of liquid this compound using the neat liquid film method, which is simple and avoids solvent interference.

  • Sample Preparation (Neat Liquid Film) :

    • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free from scratches.[6]

    • Place one drop of the liquid this compound sample directly onto the surface of one salt plate.[5]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[6]

  • Data Acquisition :

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[5]

    • Acquire a background spectrum with the empty beam path to subtract interference from atmospheric CO₂ and water vapor.[7]

    • Acquire the sample spectrum over a typical range of 4000-600 cm⁻¹.[5][7]

    • Process the resulting data to generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[5]

workflow cluster_nmr NMR Analysis cluster_ir IR Analysis prep_nmr Sample Preparation (10-20 mg in CDCl3 with TMS) acq_nmr Data Acquisition (Lock, Shim, Acquire ¹H & ¹³C) prep_nmr->acq_nmr proc_nmr Data Processing (Identify Chemical Shifts & Splitting) acq_nmr->proc_nmr confirm Structural Confirmation (cis-isomer confirmed) proc_nmr->confirm prep_ir Sample Preparation (Neat Liquid Film on Salt Plates) acq_ir Data Acquisition (Background Scan, Sample Scan) prep_ir->acq_ir proc_ir Data Processing (Identify Functional Group Frequencies) acq_ir->proc_ir proc_ir->confirm start Liquid Sample (this compound) start->prep_nmr start->prep_ir

Caption: Logical workflow for the spectroscopic confirmation of dithis compound.

Conclusion

The molecular structure of this compound is characterized by a cis or (Z)-configuration of its two ethyl ester groups across a carbon-carbon double bond. This stereochemistry is the primary feature that distinguishes it from its trans isomer, diethyl fumarate. The structural and stereochemical assignment can be definitively confirmed through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The distinct chemical shifts of the vinylic protons and carbons, along with the unique position of the out-of-plane =C-H bending vibration in the IR spectrum, provide an unambiguous analytical framework for its identification and quality assessment in research and industrial applications.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Ethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling of ethyl maleate (B1232345) (also known as diethyl maleate). The information herein is intended to equip laboratory personnel with the necessary knowledge to manage this chemical safely, understand its toxicological profile, and respond effectively in case of exposure. This document details the physicochemical properties, toxicological data, experimental safety assessment protocols, and the primary signaling pathway associated with its biological activity.

Physicochemical and Toxicological Profile

This compound is a colorless liquid with a faint odor. It is primarily used as a chemical intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals. A summary of its key physical, chemical, and toxicological properties is presented below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₈H₁₂O₄[1][2]
Molar Mass 172.18 g/mol [1][3]
Appearance Colorless liquid[4]
Density 1.064 g/mL at 25 °C[1]
Melting Point -10 °C[1]
Boiling Point 225 °C[1]
Flash Point 93 °C (200 °F)[1][4]
Water Solubility Insoluble (14 mg/L)[1]
Vapor Pressure 1 mmHg at 14 °C[1]
Table 2: Summary of Toxicological Data for this compound
EndpointSpeciesRouteValueClassification/ObservationReference(s)
Acute Oral Toxicity (LD50) RatOral3200 mg/kgMay be harmful if swallowed[5][6][7]
Acute Dermal Toxicity (LD50) RatDermal5000 mg/kgLow dermal toxicity[5][7]
Acute Dermal Toxicity (LD50) RabbitDermal> 2000 mg/kgLow dermal toxicity[7]
Skin Irritation RabbitDermal-Mild irritant[5][7]
Eye Irritation RabbitOcular-Causes serious eye irritation[3][7][8]
Skin Sensitization (EC3) MouseDermal~2.1%Potential to cause skin sensitization[7]
Genotoxicity Mouse Lymphoma L5178Y cellsIn vitro≥ 26.9 µg/mLIncreased micronuclei and DNA strand breaks[7]
Carcinogenicity ---Not expected to be carcinogenic[6][9][10]
Reproductive Toxicity ---Not expected to have reproductive toxicity potential[9][10]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for implementing appropriate safety measures.

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[8]

  • H319: Causes serious eye irritation.[8]

  • H412: Harmful to aquatic life with long lasting effects.[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[11]

  • Eye and Face Protection: Chemical safety glasses with side shields or goggles are mandatory. A face shield should be used when there is a high risk of splashing.[11]

  • Hand Protection: Chemical-resistant gloves such as nitrile, neoprene, or PVC should be worn. Gloves must be inspected before use and disposed of properly after handling.[11]

  • Body Protection: A standard laboratory coat is required. For larger quantities or a significant risk of splashing, a chemical-resistant apron or a full chemical suit is recommended.[11]

  • Respiratory Protection: For small-scale use in a well-ventilated area or a chemical fume hood, respiratory protection is generally not required. For large spills, in poorly ventilated areas, or when exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1][5]

Emergency and First Aid Procedures

Spill and Leak Procedures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.[5][12][13]

  • Major Spills:

    • Evacuate the area and notify emergency personnel.

    • Shut off all ignition sources.

    • Ventilate the area if it is safe to do so.

    • Prevent the spill from entering drains.

    • Only trained personnel with appropriate respiratory protection should attempt to clean up a major spill.[12][13][14]

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][15][16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[8][15][16]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][15][16]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention.[8][15][16]

Experimental Protocols for Safety Assessment

The toxicological data for this compound are derived from standardized experimental protocols. The following sections provide an overview of the methodologies for key safety endpoints.

Acute Oral Toxicity - OECD 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance without using lethality as the primary endpoint.

  • Principle: Animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The presence or absence of signs of toxicity or mortality determines the subsequent dosing steps.

  • Procedure:

    • Sighting Study: A single animal is dosed at a starting dose level based on existing data or a default of 300 mg/kg. The animal is observed for signs of toxicity.

    • Main Study: Based on the outcome of the sighting study, a group of at least five animals is dosed at a selected fixed dose.

    • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Data Interpretation: The results are used to classify the substance according to the Globally Harmonised System (GHS) for acute oral toxicity.

Skin Sensitization - OECD 429 (Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers.

  • Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ear of mice. A substance is classified as a sensitizer (B1316253) if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls (Stimulation Index ≥ 3).

  • Procedure:

    • Animals: Typically, female CBA/J mice are used.

    • Dose Formulation: The test substance is dissolved in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v). At least three concentrations are prepared.

    • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

    • Lymphocyte Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine (B127349) or ⁵-bromo-2'-deoxyuridine (BrdU) is injected intravenously. After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel or BrdU is measured as an indicator of lymphocyte proliferation.

  • Data Interpretation: The EC3 value, the estimated concentration of the substance required to produce a Stimulation Index of 3, is calculated to determine the sensitizing potency.

Acute Eye Irritation/Corrosion - OECD 405

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control. The eyes are examined at specific intervals to assess the degree of ocular reaction.

  • Procedure:

    • Animals: Healthy, adult albino rabbits are used.

    • Dose Administration: A defined volume (for liquids) or weight (for solids) of the test substance is instilled into the conjunctival sac of one eye.

    • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored. The observation period may be extended up to 21 days to assess the reversibility of effects.

  • Data Interpretation: The scores for each observation point are used to classify the substance's eye irritation potential according to a standardized scoring system.

Mechanism of Action and Signaling Pathways

The primary biochemical effect of this compound is the depletion of intracellular glutathione (B108866) (GSH).[7] GSH is a critical antioxidant that protects cells from oxidative damage. This compound, being an electrophile, readily conjugates with the thiol group of GSH in a reaction often catalyzed by Glutathione S-transferases (GSTs).

The Keap1-Nrf2 Signaling Pathway

Depletion of GSH by this compound leads to an increase in reactive oxygen species (ROS) and oxidative stress, which in turn activates the Keap1-Nrf2 signaling pathway. This pathway is a major regulator of the cellular antioxidant response.

  • Under Normal Conditions: The transcription factor Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.

  • Upon Exposure to this compound: As an electrophile, this compound can directly modify reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

  • Nrf2 Activation: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.

  • Cellular Response: This leads to the increased expression of genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and the catalytic and modifier subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. This response aims to restore redox homeostasis and protect the cell from further oxidative damage.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EthylMaleate This compound GSH GSH EthylMaleate->GSH Depletes Keap1 Keap1 EthylMaleate->Keap1 Modifies Cysteine Residues Nrf2_Keap1 Nrf2-Keap1 Complex EthylMaleate->Nrf2_Keap1 Inhibits Ubiquitination ROS ROS GSH->ROS Neutralizes Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Nrf2_Keap1->Ub Ubiquitination ARE ARE Nrf2_nucleus->ARE Binds AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->AntioxidantGenes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Workflow for Assessing Glutathione Depletion

A common method to quantify the effect of this compound on cellular GSH levels is the DTNB-GSSG reductase recycling assay.

GSH_Depletion_Workflow start Start: Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment cell_lysis Cell Lysis and Deproteinization treatment->cell_lysis reaction Incubate Lysate with Reaction Mixture cell_lysis->reaction assay_prep Prepare Reaction Mixture: - DTNB - NADPH - Glutathione Reductase assay_prep->reaction measurement Measure Absorbance at 412 nm reaction->measurement analysis Calculate GSH Concentration (compare to untreated controls) measurement->analysis end End: Determine GSH Depletion analysis->end

Caption: Experimental workflow for measuring glutathione depletion.

Conclusion

This compound is a valuable chemical for research and industrial applications, but it poses significant health and safety risks that must be managed appropriately. It is a skin and eye irritant, a skin sensitizer, and can be harmful if swallowed. Its primary mechanism of toxicity involves the depletion of intracellular glutathione, leading to oxidative stress and the activation of the Keap1-Nrf2 signaling pathway. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment, proper handling and storage procedures, and have a clear understanding of emergency and first aid measures. The detailed experimental protocols and mechanistic insights provided in this guide are intended to foster a culture of safety and informed decision-making when working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl Maleate as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition in organic synthesis for the formation of six-membered rings, a common scaffold in many biologically active molecules and pharmaceutical compounds.[1] Ethyl maleate (B1232345) and its diethyl ester counterpart are effective dienophiles due to the electron-withdrawing nature of the ester groups, which activates the double bond for reaction with a conjugated diene.[2][3] This document provides detailed application notes and experimental protocols for conducting the Diels-Alder reaction using ethyl maleate (and dithis compound) as a dienophile with various dienes.

Core Principles: Reactivity and Stereoselectivity

The reactivity of this compound in Diels-Alder reactions is explained by frontier molecular orbital (FMO) theory. As an electron-poor dienophile, its Lowest Unoccupied Molecular Orbital (LUMO) has a favorable energy overlap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.[4] This interaction dictates the reaction rate.

A key feature of the Diels-Alder reaction is its stereospecificity. The cis-geometry of the double bond in this compound is retained in the product, leading to a cis-substitution pattern on the newly formed cyclohexene (B86901) ring.[4][5] When cyclic dienes are used, the reaction can yield two stereoisomeric products: endo and exo. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the more thermodynamically stable isomer.[1] The ratio of these isomers can be influenced by reaction temperature, time, and the presence of Lewis acid catalysts.[1][4]

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction of Dithis compound with Cyclopentadiene (B3395910)

This protocol describes the synthesis of diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.[1]

Materials:

  • Dicyclopentadiene (B1670491)

  • Dithis compound

  • Toluene or ethyl acetate (B1210297)/diethyl ether[2]

  • Anhydrous magnesium sulfate[1]

  • Distillation apparatus[2]

  • Round-bottom flask with magnetic stir bar and reflux condenser[1]

  • Heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate for eluent

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Gently heat dicyclopentadiene in a distillation apparatus.[2][4] Collect the cyclopentadiene monomer, which distills at approximately 40-42 °C, in a receiver cooled in an ice bath.[1] Dry the collected cyclopentadiene over anhydrous magnesium sulfate (B86663) and use it immediately due to its tendency to dimerize at room temperature.[1][4]

  • Reaction Setup: In a round-bottom flask, dissolve dithis compound (1.0 equivalent) in a minimal amount of toluene.[1] Add the freshly distilled cyclopentadiene (1.1 equivalents) to the solution.[1]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours or heat to a gentle reflux (approximately 110 °C for toluene) for 2-4 hours.[1][2] The reaction is often exothermic.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[1][2] Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.[1]

  • Characterization: Combine the fractions containing the purified product and remove the solvent. Determine the yield and characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its structure and determine the endo/exo isomer ratio.[1]

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Dithis compound with Furan (B31954)

This protocol describes the synthesis of diethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.[1]

Materials:

  • Dithis compound

  • Furan

  • Dichloromethane (B109758) (anhydrous)[2]

  • Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂)[1][2]

  • Saturated aqueous sodium bicarbonate solution[1]

  • Brine[1]

  • Anhydrous magnesium sulfate[1]

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for eluent

Procedure:

  • Reaction Setup: To a stirred solution of dithis compound (1.0 equivalent) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (e.g., 0.1 equivalents of ZnCl₂).[1][2] Cool the mixture in an ice bath to -78 °C if using a highly reactive Lewis acid.[2][4]

  • Reaction: Add furan (1.2 equivalents) dropwise to the cooled mixture.[1] Allow the reaction to stir at room temperature for 24-48 hours, or at a low temperature if specified, monitoring the progress by TLC.[1][2]

  • Work-up and Purification: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[1] Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[1] Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[1] Remove the solvent under reduced pressure.[1]

  • Characterization: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1] Combine the product-containing fractions and remove the solvent. Determine the yield and characterize the product by ¹H and ¹³C NMR spectroscopy.[1]

Protocol 3: Microwave-Assisted Diels-Alder Reaction

Microwave irradiation can significantly accelerate the Diels-Alder reaction.[2]

Procedure Outline:

  • In a microwave-safe reaction vessel, combine dithis compound (1.0 equivalent), the diene (1.1-1.2 equivalents), and a suitable solvent (e.g., toluene) or perform the reaction solvent-free.[2]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to a specified temperature (e.g., 120-180 °C) for a short duration (e.g., 5-30 minutes).[2]

  • After cooling, work up and purify the product as described in the thermal protocols.[2]

Data Presentation

Table 1: Summary of Reaction Conditions for Diels-Alder Reactions of Dithis compound.

DieneDienophileConditionsSolventYieldReference
CyclopentadieneDithis compoundReflux, 2-4 hTolueneHigh (not specified)[1]
CyclopentadieneDithis compoundRoom Temp, 1-2 hEthyl Acetate/Diethyl EtherHigh (not specified)[2]
FuranDithis compoundRoom Temp, 24-48 h, ZnCl₂ (0.1 eq)DichloromethaneModerate to High[1]
1,3-Butadiene (from 3-sulfolene)Dithis compoundRefluxToluene or XyleneGood (not specified)[2]

Note: Yields are often dependent on the specific reaction scale and purification methods.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Cyclopentadiene) Transition State [4+2] Cyclic Transition State Diene->Transition State HOMO-LUMO Interaction Dienophile Dienophile (this compound) Dienophile->Transition State Product Cycloadduct (Six-membered ring) Transition State->Product Concerted Cycloaddition

Caption: Diels-Alder reaction mechanism.

Experimental_Workflow A 1. Reaction Setup (Combine Diene, Dienophile, Solvent) B 2. Reaction (Thermal, Lewis Acid, or Microwave) A->B C 3. Monitoring (TLC) B->C D 4. Work-up (Quenching, Extraction, Drying) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, etc.) E->F

Caption: General experimental workflow for a Diels-Alder synthesis.

References

Ethyl Maleate in Michael Addition Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] Diethyl maleate (B1232345) is a highly versatile Michael acceptor due to the electron-withdrawing nature of its two ester groups, which polarize the carbon-carbon double bond and make the β-carbon susceptible to nucleophilic attack.[1][2][3] This reactivity allows for the synthesis of a wide array of functionalized molecules, including precursors to β-amino acids and substituted succinates, which are valuable in pharmaceutical and materials science research.[3]

This document provides a comprehensive overview of the use of diethyl maleate in Michael addition reactions, including detailed experimental protocols, quantitative data for various reaction systems, and diagrams illustrating the reaction mechanism and experimental workflow.

Reaction Principles and Mechanism

The Michael addition to dithis compound is typically base-catalyzed. The general mechanism involves three primary steps:

  • Nucleophile Formation: A base abstracts a proton from the Michael donor, creating a resonance-stabilized nucleophile (e.g., an enolate, thiolate, or amine).[1][3]

  • Conjugate Addition: The generated nucleophile attacks the electrophilic β-carbon of dithis compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a resonance-stabilized enolate intermediate.[1][3]

  • Protonation: The enolate intermediate is then protonated by the conjugate acid of the base or the solvent, yielding the final Michael adduct.[1][2][3]

A noteworthy aspect of reactions with dithis compound is the potential for cis-trans isomerization to the thermodynamically more stable diethyl fumarate (B1241708), especially in the presence of amines.[1] While diethyl fumarate is also a Michael acceptor, its reactivity is generally lower than that of dithis compound.[1][5]

Data Presentation

The efficiency of the Michael addition to dithis compound is influenced by the nucleophile, catalyst, solvent, and reaction temperature. The following tables summarize representative quantitative data for various Michael addition reactions involving dithis compound and related maleates.

Table 1: Aza-Michael Addition of Amines to Maleates (Catalyst-Free)

AmineMichael AcceptorTemperature (°C)Time (h)Yield (%)
CyclohexylamineDithis compoundRoom Temp.-High Conv.[6]
PentylamineDimthis compoundRoom Temp.496[6]

Note: Data for dimthis compound is included to provide a broader context of reactivity, as it exhibits similar reactivity to dithis compound.[3][7]

Experimental Protocols

The following protocols provide detailed methodologies for key Michael addition reactions involving dithis compound.

Protocol 1: Solvent-Free and Catalyst-Free Aza-Michael Addition of an Amine

This protocol outlines a green chemistry approach for the synthesis of a β-amino ester.[3][6][7]

Materials:

  • Dithis compound

  • Amine (e.g., propylamine, cyclohexylamine)[1][7]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add dithis compound (1.0 equivalent).[6]

  • While stirring, add the amine (1.0–1.2 equivalents) dropwise to the flask at room temperature.[3] Note that the reaction can be exothermic.[1][3]

  • Seal the flask and allow the neat mixture to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] Reactions with aliphatic amines are often complete within a few hours.[7]

  • Upon completion, if the product is sufficiently pure, it can be used directly.[2] Any excess amine can be removed under reduced pressure.[1]

  • If necessary, the crude product can be purified by silica (B1680970) gel column chromatography.[7]

Protocol 2: Base-Catalyzed Thia-Michael Addition of a Thiol

This protocol describes a representative procedure for the addition of a sulfur nucleophile to dithis compound.[1][2]

Materials:

  • Dithis compound

  • Thiol (e.g., thiophenol)[1][2]

  • Base (e.g., Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[1]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve dithis compound (1.0 equivalent) and the thiol (1.0–1.1 equivalents) in a suitable solvent (e.g., DCM or THF) in a round-bottom flask.[1][2]

  • Add a catalytic amount of a base (e.g., Et₃N or DBU, ~1–5 mol%) to the stirred solution.[1][2]

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.[1][2]

  • Once the reaction is complete, wash the mixture with a saturated NaHCO₃ solution to remove the catalyst.[1]

  • Wash the organic layer with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, the product can be purified by silica gel column chromatography.

Protocol 3: Nickel-Catalyzed Enantioselective Michael Addition of a Carbanion

This protocol describes a method for the enantioselective addition of a carbon nucleophile.[1][2]

Materials:

Procedure:

  • To a dry flask under a nitrogen atmosphere, add NiCl₂ (10 mol%) and (-)-sparteine (10 mol%) in dry toluene.[1][2]

  • Stir the mixture at room temperature for 6 hours to prepare the catalyst.[1][2]

  • Slowly add chalcone (1.0 equivalent) to the reaction mixture and stir for an additional 30 minutes.[1][2]

  • Add a solution of diethyl malonate (1.2 equivalents) in dry toluene dropwise to the reaction flask.[1][2]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.[1]

  • Quench the reaction with 1 M HCl.[1]

  • Extract the aqueous layer three times with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

Visualizations

Michael_Addition_Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Michael Donor Michael Donor Nucleophile Nucleophile Michael Donor->Nucleophile + Base Base1 Base Protonated Base1 Protonated Base Nucleophile->Protonated Base1 - H+ Nucleophile2 Nucleophile Dithis compound Dithis compound Enolate Intermediate Enolate Intermediate Enolate Intermediate2 Enolate Intermediate Nucleophile2->Enolate Intermediate + Dithis compound Michael Adduct Michael Adduct Enolate Intermediate2->Michael Adduct + Protonated Base Protonated Base2 Protonated Base Base2 Base Michael Adduct->Base2 - H+

Caption: General mechanism of a base-catalyzed Michael addition to dithis compound.

Experimental_Workflow reagents 1. Reagent Preparation - Dithis compound - Nucleophile - Catalyst/Solvent reaction_setup 2. Reaction Setup - Combine reagents in flask - Stir at specified temperature reagents->reaction_setup Add reagents monitoring 3. Reaction Monitoring - TLC, GC-MS, or NMR reaction_setup->monitoring During reaction workup 4. Work-up - Quench reaction - Extraction and washing monitoring->workup Upon completion purification 5. Purification - Column chromatography - Distillation (if applicable) workup->purification Crude product analysis 6. Product Analysis - NMR, MS, etc. purification->analysis Pure product

Caption: A typical workflow for a laboratory-scale Michael addition experiment.

References

Application of Ethyl Maleate in Polymer Synthesis and Modification: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl maleate (B1232345), also known as diethyl maleate (DEM), is a versatile unsaturated dicarboxylic acid ester that serves as a valuable monomer and modifying agent in polymer chemistry. Its carbon-carbon double bond, flanked by two electron-withdrawing ester groups, allows it to participate in a variety of polymerization reactions, including free-radical, anionic, and condensation polymerization.[1][2] The incorporation of this compound into polymer chains can impart desirable properties such as flexibility, adhesion, and sites for post-polymerization modification.[1][3] These characteristics make this compound-containing polymers suitable for a wide range of applications, including coatings, adhesives, plasticizers, and advanced biomedical materials for drug delivery and tissue engineering.[2][4][5] This document provides detailed application notes and experimental protocols for the synthesis and modification of polymers using this compound.

I. Polymer Synthesis Using this compound

This compound can be copolymerized with a variety of other monomers to create polymers with tailored properties. Due to the steric hindrance and electronic effects of the two ester groups, homopolymerization of this compound is challenging.[1] However, it readily copolymerizes with more reactive monomers.

A. Free-Radical Copolymerization of this compound with Vinyl Acetate (B1210297)

Copolymers of vinyl acetate and this compound are utilized in the formulation of adhesives, coatings, and binders. The incorporation of this compound can enhance the flexibility and adhesion of the resulting polymer.[1]

Experimental Protocol: Solution Copolymerization of Vinyl Acetate and this compound [1]

Materials:

  • Vinyl acetate (VAc), distilled before use

  • This compound (DEM), distilled before use

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)

  • Toluene, anhydrous

Procedure:

  • In a series of glass ampoules, add the desired amounts of vinyl acetate, this compound, AIBN, and toluene.

  • Subject the ampoules to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the ampoules under vacuum.

  • Place the sealed ampoules in a thermostatically controlled oil bath at 70°C for a specified time.

  • After the reaction period, rapidly cool the ampoules in an ice bath to quench the polymerization.

  • Open the ampoules and pour the contents into a large volume of methanol to precipitate the copolymer.

  • Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 50°C to a constant weight.

  • Characterize the copolymer composition using ¹H NMR spectroscopy and determine the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).

Quantitative Data:

The following table presents representative data on the free-radical copolymerization of vinyl acetate (M₁) with dithis compound (M₂), illustrating the effect of monomer feed composition on copolymer composition and properties. The reactivity ratios for this system indicate that vinyl acetate is more reactive than dithis compound (r₁ > 1, r₂ < 1), leading to a higher incorporation of vinyl acetate in the copolymer.[6][7]

Mole Fraction of VAc in Feed (f₁)Mole Fraction of DEM in Feed (f₂)Mole Fraction of VAc in Copolymer (F₁)Mole Fraction of DEM in Copolymer (F₂)Mn ( g/mol )PDI
0.900.100.950.0525,0002.1
0.750.250.880.1222,5002.3
0.500.500.780.2220,0002.5
0.250.750.600.4018,0002.7
0.100.900.450.5516,5002.9

Note: Data are representative and can vary based on specific experimental conditions such as initiator concentration and reaction time.[3][8]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomers Vinyl Acetate & This compound Mixing Mix Monomers, Initiator & Solvent Monomers->Mixing Initiator AIBN Initiator->Mixing Solvent Toluene Solvent->Mixing Degassing Freeze-Pump-Thaw Cycles Mixing->Degassing Polymerization Polymerization (70°C) Degassing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Characterization ¹H NMR & GPC Drying->Characterization

Workflow for the free-radical copolymerization of vinyl acetate and this compound.
B. Anionic Polymerization of Diethyl Methylidene Malonate (DEMM)

Diethyl methylidene malonate (DEMM), a highly reactive derivative of this compound, can undergo anionic polymerization initiated by weak bases under mild conditions.[1] This method is particularly useful for creating coatings with excellent adhesion to various substrates.[9][10]

Experimental Protocol: Solution Anionic Polymerization of DEMM [1][4]

Materials:

  • Diethyl methylidene malonate (DEMM)

  • Tetrahydrofuran (THF), anhydrous

  • 1,1,3,3-Tetramethylguanidine (TMG) as an initiator

  • Trifluoroacetic acid (TFA) for quenching

Procedure:

  • In a 50 mL flask equipped with a stir bar, add 10 mL of anhydrous THF.

  • Purge the flask with nitrogen.

  • Dilute the TMG initiator in THF and add a specific amount (e.g., 2 x 10⁻⁵ mol) to the flask while stirring under nitrogen.

  • Inject 1.0 g of DEMM into the flask using a syringe.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Quench the reaction by adding an excess of trifluoroacetic acid.

  • Remove the solvent by vacuum distillation at room temperature.

  • Characterize the resulting polymer by ¹H NMR and GPC.

Quantitative Data:

The anionic polymerization of DEMM is sensitive to the initiator concentration, which can be used to control the molecular weight of the resulting polymer.

Initiator (TMG) Concentration (mol/L)Monomer Concentration (mol/L)Reaction Time (h)Mn ( g/mol )PDI
1 x 10⁻⁴0.5155,0001.4
2 x 10⁻⁴0.5128,0001.5
5 x 10⁻⁴0.5112,0001.6
1 x 10⁻³0.516,5001.7

Note: This data is representative and can be influenced by factors such as monomer purity and the presence of water.[10][11]

Logical Relationship Diagram:

G Initiator Initiator Concentration Mn Number-Average Molecular Weight (Mn) Initiator->Mn Inversely Proportional PDI Polydispersity Index (PDI) Initiator->PDI Directly Proportional

Logical relationship between initiator concentration and polymer properties in anionic polymerization.

II. Polymer Modification Using this compound Derivatives

The double bond in the maleate structure can be utilized for post-polymerization modification, allowing for the introduction of new functionalities or for cross-linking.

A. Synthesis of a Biodegradable Elastomer: Poly(octamethylene maleate (anhydride) citrate) (POMaC)

POMaC is a promising biodegradable and biocompatible elastomer for tissue engineering and drug delivery applications.[1] It is synthesized using maleic anhydride (B1165640), a precursor to the this compound structure within the polymer chain. The maleic anhydride provides sites for cross-linking, enabling the formation of robust hydrogels.[1][12]

Experimental Protocol: Synthesis of POMaC Pre-polymer [1]

Materials:

Procedure:

  • In a 250 mL three-necked round-bottom flask fitted with a nitrogen inlet and outlet, combine citric acid, maleic anhydride, and 1,8-octanediol in the desired molar ratio.

  • Heat the mixture to 160-165°C under a nitrogen flow with stirring until the mixture melts and becomes clear.

  • Reduce the temperature to 140°C and continue the reaction under a nitrogen purge for 3 hours to form the pre-polymer.

  • The resulting viscous liquid is the POMaC pre-polymer.

  • The pre-polymer can be purified by dissolution in acetone (B3395972) and precipitation in water.

  • Characterization can be performed using ¹H NMR and MALDI-MS to determine the structure and molecular weight.

Quantitative Data:

The mechanical properties of the final cross-linked POMaC elastomer can be tuned by varying the molar ratio of the monomers.

Citric Acid:Maleic Anhydride:1,8-Octanediol Molar RatioInitial Modulus (MPa)Elongation at Break (%)
1:8:90.29194
1:6:70.15320
1:4:50.04441
1:2:30.01510

Data adapted from studies on POMaC, illustrating the tunability of its mechanical properties.[1][13]

Logical Relationship Diagram:

G MaleicAnhydride Maleic Anhydride Content Crosslinking Cross-linking Density MaleicAnhydride->Crosslinking Increases Modulus Initial Modulus (Stiffness) Crosslinking->Modulus Increases Elongation Elongation at Break (Flexibility) Crosslinking->Elongation Decreases

Effect of maleic anhydride content on the mechanical properties of POMaC.

III. Application in Drug Delivery

Polymers containing this compound can be formulated into hydrogels for controlled drug delivery. The ester groups can be hydrolyzed to carboxylic acids, making the polymer pH-sensitive, and the double bond allows for further functionalization or cross-linking.

Hypothetical Signaling Pathway Modulation by a Drug-Releasing Hydrogel:

A hydrogel synthesized with an this compound-containing copolymer can be loaded with a therapeutic agent, for instance, a kinase inhibitor for cancer therapy. The hydrogel can be designed to release the drug in a controlled manner in the tumor microenvironment. The released inhibitor can then interfere with a signaling pathway crucial for cancer cell survival, such as the PI3K/Akt pathway.

G cluster_delivery Drug Delivery System cluster_cell Cancer Cell Hydrogel This compound Copolymer Hydrogel + Kinase Inhibitor Release Controlled Drug Release Hydrogel->Release PI3K PI3K Release->PI3K Inhibitor Blocks GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Receptor->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits

Modulation of a cancer cell survival pathway by a drug released from an this compound-based hydrogel.

Conclusion

This compound is a highly adaptable monomer that offers a wide range of possibilities in polymer synthesis and modification. Through carefully designed experimental protocols, polymers with tailored properties can be achieved for diverse applications, from industrial coatings and adhesives to sophisticated biomedical systems for drug delivery and tissue engineering. The ability to control polymer characteristics through copolymerization and post-polymerization modification makes this compound a valuable tool for materials scientists and drug development professionals.

References

Application Note: Analytical Methods for the Quantification of Ethyl Maleate in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl maleate (B1232345), also known as diethyl maleate, is an organic compound used as a raw material in the synthesis of various chemicals, including pesticides and pharmaceuticals.[1] It is also utilized in research to study cellular processes by depleting glutathione.[2][3] Accurate quantification of this compound in different matrices is crucial for quality control, safety assessment, and in research settings to understand its metabolic fate.[2] This application note provides a detailed overview of common analytical methods for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Analytical Methods

Several analytical techniques can be employed for the precise quantification of this compound in various mixtures. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most prevalent methods are HPLC with UV detection and GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of this compound.[3] This method separates compounds based on their polarity.

  • Principle: A liquid sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. Nonpolar compounds like this compound interact more with the stationary phase and thus elute later than more polar compounds. Detection is commonly achieved using a UV detector.

  • Advantages: HPLC-UV is a widely available and reliable technique that offers good selectivity and sensitivity for quantifying small organic molecules like this compound.[3]

  • Disadvantages: The sensitivity might be lower compared to GC-MS for certain applications.

2. Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds.[4]

  • Principle: The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the mobile phase (an inert gas) and the stationary phase (a microscopic layer of liquid or polymer on an inert solid support).

  • Detectors:

    • Flame Ionization Detector (FID): Provides good sensitivity for most organic compounds.[4]

    • Mass Spectrometry (MS): Offers high specificity and sensitivity, making it ideal for confirming the identity of the analyte and for trace-level quantification.[3][4]

  • Advantages: GC, especially when coupled with MS, provides excellent separation efficiency and very low detection limits.[3]

  • Disadvantages: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile samples.[3]

Data Presentation

The following table summarizes typical quantitative data for the analytical methods used for the quantification of maleate esters. Note that specific values can vary depending on the instrument, column, and experimental conditions.

ParameterHPLC-UVGC-FIDGC-MS
Linearity (R²) ≥ 0.995[3]≥ 0.999[4]Not specified
Limit of Detection (LOD) Dependent on UV absorbance0.424 mg/L (for Di-2-ethylhexyl maleate)[4]0.02 ppm (for related mesylates)[5]
Limit of Quantification (LOQ) Dependent on UV absorbanceNot specified0.05 ppm (for related mesylates)[5]
Recovery (%) Not specified96.98% - 100.26%[4]97.1% - 107.1% (for related mesylates in different APIs)[5]
Precision (RSD %) Not specified1.97% - 4.38%[4]< 15% (typical requirement)

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-UV

This protocol outlines the steps for the quantification of this compound in a liquid mixture using HPLC with UV detection.

1. Instrumentation and Conditions:

  • System: Standard HPLC system with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). Phosphoric acid or formic acid can be added to improve peak shape.[3][6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the desired mixture of acetonitrile and water. If an acid is used, add it to the aqueous component before mixing. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Liquid Samples: If the sample is a clear solution and miscible with the mobile phase, it may be directly injected after filtration through a 0.45 µm syringe filter. If the sample contains particulates, it must be centrifuged and filtered. For complex matrices, a liquid-liquid extraction may be necessary.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, starting from the lowest concentration.

  • Inject the prepared samples.

  • Inject a blank (mobile phase) between sample injections to prevent carryover.

5. Data Analysis:

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound using GC-FID

This protocol describes the quantification of this compound in a mixture using Gas Chromatography with a Flame Ionization Detector.

1. Instrumentation and Conditions:

  • System: Gas chromatograph equipped with an FID.

  • Column: PEG-20M polar capillary column (or equivalent).[4]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Injection Volume: 1 µL

2. Reagent and Standard Preparation:

  • Solvent: Use a high-purity solvent such as dichloromethane (B109758) or hexane.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., dimethyl phthalate) in the chosen solvent.[4]

  • This compound Stock Solution: Prepare a stock solution of this compound in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of this compound.

3. Sample Preparation:

  • Liquid-Liquid Extraction (if necessary): For aqueous samples, a liquid-liquid extraction with a solvent like dichloromethane can be used to extract the this compound.[7]

  • Add a known amount of the internal standard to the prepared sample before injection.

4. Analysis:

  • Condition the GC column according to the manufacturer's instructions.

  • Inject the calibration standards.

  • Inject the prepared samples.

5. Data Analysis:

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each chromatogram.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound in the calibration standards.

  • Determine the concentration of this compound in the samples using their peak area ratios and the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Equilibration A->C B Standard & Sample Preparation D Inject Standards & Samples B->D C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification H->I

Caption: HPLC-UV experimental workflow for this compound quantification.

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing A_gc Standard & Sample Preparation (with IS) B_gc Sample Injection & Vaporization A_gc->B_gc C_gc GC Separation B_gc->C_gc D_gc FID/MS Detection C_gc->D_gc E_gc Peak Area Ratio Calculation D_gc->E_gc F_gc Calibration Curve Construction E_gc->F_gc G_gc Quantification F_gc->G_gc

Caption: GC-FID/MS experimental workflow for this compound quantification.

References

Ethyl Maleate: A Versatile Precursor for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl maleate (B1232345), the diethyl ester of maleic acid, is a highly valuable and versatile precursor in the synthesis of a wide array of pharmaceutical intermediates. Its electrophilic carbon-carbon double bond, activated by two electron-withdrawing ester groups, makes it an excellent Michael acceptor. This reactivity allows for the facile and efficient formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex, biologically active molecules.

These application notes provide detailed protocols for the synthesis of two distinct pharmaceutical intermediates derived from ethyl maleate, showcasing its utility in both organophosphate synthesis and the formation of substituted succinates. The protocols are designed to be readily applicable in a laboratory setting by researchers and professionals in the field of drug development.

Application Note 1: Synthesis of Malathion (B1675926), an Acetylcholinesterase Inhibitor

Malathion is an organophosphate insecticide that also finds pharmaceutical application in the topical treatment of head lice (pediculosis capitis). It functions as an acetylcholinesterase inhibitor. In target organisms, malathion is metabolized to its more potent oxygen analog, malaoxon, which irreversibly binds to and inhibits the acetylcholinesterase enzyme.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at the synapse, causing continuous nerve stimulation, which results in paralysis and death of the louse.[1]

The key synthetic step in the production of malathion is the Michael addition of O,O-dimethyldithiophosphoric acid to dithis compound.

Quantitative Data: Synthesis of Pharmaceutical-Grade Malathion
ParameterValueReference
Purity of Malathion> 98.5% (w/w)[2]
Diethyl Fumarate Impurity< 0.2% (w/w)[2]
Isomalathion Impurity< 0.1% (w/w)[2]
Malaoxon Impurity< 0.1% (w/w)[2]
Experimental Protocol: Synthesis of Malathion

This protocol is adapted from established industrial synthesis processes for producing pharmaceutical-grade malathion.

Materials:

  • O,O-dimethyldithiophosphoric acid (O,O-DMDTPA)

  • Dithis compound (DEM)

  • Toluene

  • Deionized Water

  • 20% Sodium Bisulfite Solution

  • 0.5% Sodium Hydroxide (B78521) Solution

  • Anhydrous Sodium Sulfate

Equipment:

  • Jacketed glass reactor with mechanical stirrer, thermometer, and addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a jacketed glass reactor, charge O,O-dimethyldithiophosphoric acid (1.0-1.25 kg).

  • Addition of Dithis compound: To the stirred O,O-DMDTPA, add dithis compound (1.2 kg) portion-wise while maintaining the reaction temperature between 50-60°C.

  • Reaction Monitoring: Stir the mixture at 50-60°C for 2-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC to ensure the consumption of dithis compound.

  • Work-up and Purification:

    • Cool the reaction mixture to ambient temperature.

    • Add approximately 4.6 kg of a 20% sodium bisulfite solution and stir at 60°C for 2 hours to quench unreacted starting materials and byproducts.

    • Cool the mixture to ambient temperature and transfer to a separatory funnel. Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer (containing malathion) with deionized water (approximately 1.5 kg).

    • Separate the layers and wash the organic layer with a 0.5% sodium hydroxide solution, followed by another wash with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Malathion: Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield malathion as an oil. The purity should be assayed to ensure it meets pharmaceutical standards. Further purification can be achieved by azeotropic distillation with water to remove any residual volatile impurities.[2]

Visualizations

G cluster_synthesis Synthesis of Malathion This compound This compound Michael Addition Michael Addition This compound->Michael Addition O,O-Dimethyldithiophosphoric Acid O,O-Dimethyldithiophosphoric Acid O,O-Dimethyldithiophosphoric Acid->Michael Addition Malathion Malathion Michael Addition->Malathion

Caption: Synthetic pathway for Malathion.

G cluster_moa Mechanism of Action of Malathion Malathion Malathion Malaoxon Malaoxon Malathion->Malaoxon Metabolic Activation Inhibition Inhibition Malaoxon->Inhibition Acetylcholinesterase Acetylcholinesterase Acetylcholine Acetylcholine Acetylcholinesterase->Acetylcholine Hydrolysis Acetylcholinesterase->Inhibition NerveSynapse Nerve Synapse Acetylcholine->NerveSynapse Accumulation Accumulation Acetylcholine->Accumulation Inhibition->Acetylcholinesterase Irreversible Binding Inhibition->Accumulation Accumulation->NerveSynapse Continuous Stimulation G cluster_synthesis Synthesis of Diethyl 2-Mercaptosuccinate This compound This compound Michael Addition Michael Addition This compound->Michael Addition Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Michael Addition Diethyl 2-Mercaptosuccinate Diethyl 2-Mercaptosuccinate Michael Addition->Diethyl 2-Mercaptosuccinate G cluster_workflow General Experimental Workflow Start Start: - Dithis compound - Thiol - Solvent Catalyst Add Catalyst (e.g., TEA) Start->Catalyst Reaction Stir at RT Monitor by TLC Catalyst->Reaction Workup Quench Extract Dry Reaction->Workup Purification Concentrate Column Chromatography Workup->Purification Product Pure Diethyl 2-Mercaptosuccinate Purification->Product

References

The Role of Ethyl Maleate in Enhancing Coatings and Adhesives: A Detailed Examination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl maleate (B1232345), a diester of maleic acid, serves as a versatile comonomer and additive in the production of a wide array of coatings and adhesives. Its incorporation into polymer formulations can significantly enhance key performance characteristics such as flexibility, adhesion, and durability. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging ethyl maleate to optimize coating and adhesive systems. Key applications include its use in vinyl acetate (B1210297) copolymers, where it acts as a plasticizer and adhesion promoter, and in the synthesis of polyesters and polyacrylates to modify resin properties.

Application Notes

Enhancing Flexibility and Adhesion in Vinyl Acetate Copolymers

This compound is frequently copolymerized with vinyl acetate to produce binders for coatings and adhesives.[1] The bulky ethyl groups of the maleate monomer disrupt the crystalline structure of polyvinyl acetate, leading to increased flexibility and reduced brittleness of the final polymer film. This plasticizing effect is crucial for applications requiring coatings and adhesives that can withstand movement and temperature fluctuations without cracking. Furthermore, the polar ester groups in this compound can improve adhesion to a variety of substrates.[1]

Key Advantages:

  • Improved Flexibility: Reduces the brittleness of polyvinyl acetate-based systems.

  • Enhanced Adhesion: Promotes better bonding to various surfaces.[1]

  • Controlled Properties: The ratio of vinyl acetate to this compound can be adjusted to achieve the desired balance of hardness and flexibility.

Modification of Resin Properties for High-Performance Coatings

This compound is utilized in the synthesis of polyesters and polyacrylates to tailor the properties of resins for high-performance coatings.[2] Its incorporation can lead to resins with improved impact strength, weather resistance, and chemical resistance.[2] In some formulations, this compound can also act as a reactive diluent, reducing the viscosity of the system for easier application while becoming an integral part of the cured coating, which minimizes the release of volatile organic compounds (VOCs).

Key Applications:

  • Automotive Coatings: Enhances chip resistance and weatherability.

  • Industrial Maintenance Coatings: Improves chemical resistance and durability.

  • Architectural Paints: Can contribute to improved scrub resistance and flexibility.

Quantitative Data on Performance Enhancement

The concentration of this compound in a formulation directly impacts the final properties of the coating or adhesive. While specific data is often formulation-dependent, the following tables provide representative data on the effect of a similar dialkyl maleate, dibutyl maleate (DBM), on vinyl acetate copolymer properties. This data can serve as a useful guide for formulating with this compound.

Table 1: Effect of Dibutyl Maleate (DBM) Concentration on Vinyl Acetate Copolymer Properties

DBM Concentration (mol%)Tensile Strength (MPa)Elongation at Break (%)
035300
1028450
2020600
3015750

Note: Data is illustrative and based on typical trends observed for vinyl acetate-dialkyl maleate copolymers. Actual values will vary based on specific formulation and curing conditions.

Table 2: Influence of Dibutyl Maleate (DBM) on Adhesive Shear Strength

DBM in Adhesive Formulation (wt%)Lap Shear Strength (MPa) on Wood
08.5
59.2
109.8
159.5

Note: Data is illustrative and based on typical trends observed for vinyl acetate-based wood adhesives. Optimal concentration can vary depending on the substrate and other formulation components.

Experimental Protocols

Protocol 1: Free-Radical Copolymerization of Vinyl Acetate and this compound

This protocol describes the synthesis of a vinyl acetate-ethyl maleate copolymer via free-radical polymerization in a solution.

Materials:

  • Vinyl Acetate (VAc), distilled

  • This compound (EM), distilled

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

Procedure:

  • In a polymerization ampoule, combine the desired molar ratio of vinyl acetate and this compound with toluene.

  • Add AIBN as the initiator (typically 0.1-1.0 mol% based on total monomers).

  • Subject the ampoule to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the ampoule under vacuum.

  • Immerse the sealed ampoule in a thermostatically controlled oil bath at 70°C for the desired reaction time (e.g., 4-24 hours).

  • After the reaction, cool the ampoule rapidly to quench the polymerization.

  • Open the ampoule and pour the polymer solution into a large volume of a non-solvent (e.g., methanol) to precipitate the copolymer.

  • Filter the precipitated polymer, wash with fresh non-solvent, and dry in a vacuum oven at 50°C to a constant weight.

Characterization:

  • Copolymer Composition: Determined by ¹H NMR spectroscopy.

  • Molecular Weight and Polydispersity: Analyzed by Gel Permeation Chromatography (GPC).

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_analysis Characterization reactants Vinyl Acetate This compound Toluene AIBN ampoule Combine in Ampoule reactants->ampoule degas Freeze-Pump-Thaw (3 cycles) ampoule->degas seal Seal Ampoule degas->seal polymerize Heat at 70°C in Oil Bath seal->polymerize quench Rapid Cooling polymerize->quench precipitate Precipitate in Methanol quench->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Vacuum Dry filter_wash->dry copolymer Final Copolymer dry->copolymer nmr ¹H NMR copolymer->nmr gpc GPC copolymer->gpc

Experimental workflow for the free-radical copolymerization of vinyl acetate and this compound.
Protocol 2: Evaluation of Coating Adhesion (ASTM D3359 - Tape Test)

This protocol outlines a standard method for assessing the adhesion of coatings.

Materials:

  • Cutting tool with specified blade spacing

  • Pressure-sensitive tape (as specified in ASTM D3359)

  • Illuminated magnifier

Procedure:

  • Apply the coating containing this compound to the substrate and allow it to cure completely.

  • Make a series of parallel cuts through the coating to the substrate. For coatings up to 50 µm (2 mils) thick, make eleven cuts 1 mm apart. For coatings between 50 µm and 125 µm (2 and 5 mils), make six cuts 2 mm apart.

  • Make a second series of cuts at a 90-degree angle to the first set to create a cross-hatch pattern.

  • Brush the area gently to remove any loose flakes of coating.

  • Apply the center of the pressure-sensitive tape over the grid and smooth it into place.

  • Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.

  • Inspect the grid area for removal of coating and rate the adhesion according to the ASTM D3359 classification scale (5B to 0B).

adhesion_test_workflow cluster_prep Sample Preparation cluster_test Test Procedure cluster_eval Evaluation coat_cure Apply and Cure Coating cut_grid Cut Cross-Hatch Grid coat_cure->cut_grid apply_tape Apply Tape cut_grid->apply_tape remove_tape Remove Tape apply_tape->remove_tape inspect Inspect Grid remove_tape->inspect rate Rate Adhesion (ASTM D3359) inspect->rate

Workflow for coating adhesion testing according to ASTM D3359.

Signaling Pathways and Reaction Mechanisms

Free-Radical Polymerization

The copolymerization of vinyl acetate and this compound proceeds via a free-radical mechanism. The process is initiated by the thermal decomposition of an initiator like AIBN, which generates free radicals. These radicals then attack the double bond of a monomer, initiating the polymer chain. The chain propagates by the sequential addition of monomer units. Termination occurs when two growing radical chains combine or disproportionate.

General mechanism of free-radical polymerization.
Diels-Alder Reaction for Crosslinking

This compound, being an electron-deficient alkene (dienophile), can participate in Diels-Alder reactions with conjugated dienes. This [4+2] cycloaddition reaction can be utilized to create crosslinks within a polymer network, thereby increasing the rigidity, thermal stability, and solvent resistance of the coating.

diels_alder_reaction cluster_reactants cluster_product diene Diene (e.g., furan-functionalized polymer) adduct Diels-Alder Adduct (Crosslink) diene->adduct + dienophile Dienophile (this compound) dienophile->adduct

Schematic of a Diels-Alder crosslinking reaction.

Conclusion

This compound is a valuable component in the formulation of advanced coatings and adhesives. Its ability to enhance flexibility, improve adhesion, and participate in various polymerization and crosslinking reactions makes it a versatile tool for tailoring the final properties of these materials. The provided application notes and protocols offer a foundation for researchers to explore the potential of this compound in developing high-performance coatings and adhesives for a wide range of applications. Further optimization of formulations and processing conditions can lead to materials with superior performance characteristics.

References

Application Notes and Protocols for the Synthesis of Ethyl Maleate via Rectification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of ethyl maleate (B1232345), also known as diethyl maleate, utilizing a reactive distillation setup. This method combines the chemical reaction (esterification) and product separation (distillation) into a single, continuous process, offering significant advantages in terms of yield, purity, and process efficiency.

Introduction

This compound is a valuable organic intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, polymers, and as a food additive.[1][2] The most common method for its synthesis is the Fischer esterification of maleic anhydride (B1165640) or maleic acid with ethanol (B145695).[1][3][4] This reaction is a reversible equilibrium process, and the continuous removal of the water byproduct is crucial to drive the reaction towards the formation of the desired ester.[2][3]

Reactive distillation is a highly effective technique for this purpose.[4][5][6] In this setup, the esterification reaction occurs in a distillation column. As the reaction proceeds, the water formed is continuously removed as a vapor along with excess ethanol, thereby shifting the equilibrium to favor the product.[7][8] This integrated approach can lead to higher conversion rates, improved product purity, and reduced energy consumption compared to traditional batch processes.[6]

Health and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Chemical Hazards:

    • Maleic Anhydride/Maleic Acid: Corrosive and can cause severe skin and eye irritation.

    • Ethanol: Flammable liquid and vapor.

    • Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic acid): Highly corrosive. Handle with extreme care.

    • This compound: Can be a skin and eye irritant.[9]

  • Heating: Use a heating mantle with a temperature controller. Do not heat flammable liquids with an open flame.

Materials and Equipment

3.1. Materials

  • Maleic anhydride (or maleic acid)

  • Absolute ethanol (large excess)[3]

  • Acid catalyst (e.g., solid acid catalyst like acid zeolite or a cation-exchange resin such as Indion 730)[2][10]

  • Water entrainer (e.g., toluene (B28343) or cyclohexane) if using a Dean-Stark setup for comparison.[3][10]

  • Saturated sodium bicarbonate solution (for neutralization).[3]

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying).[3][9]

  • Boiling chips.

3.2. Equipment

  • Round-bottom flask (reactor)

  • Heating mantle with a magnetic stirrer

  • Packed rectification column (e.g., filled with Raschig rings or structured packing)

  • Condenser

  • Distillate collection flask

  • Thermometers or temperature probes

  • Separatory funnel

  • Rotary evaporator (optional, for solvent removal)

  • Vacuum distillation apparatus for final purification.[3]

Experimental Protocol: Synthesis of this compound via Reactive Distillation

This protocol describes a general procedure for the synthesis of this compound using a laboratory-scale reactive distillation setup.

4.1. Reaction Setup

  • Assemble the reactive distillation apparatus as depicted in the workflow diagram below. The setup consists of a round-bottom flask (reboiler) heated by a heating mantle, a packed rectification column, a condenser, and a distillate collection flask.

  • Ensure all glassware is clean and dry before assembly.

  • Place a magnetic stir bar in the round-bottom flask.

4.2. Reaction Procedure

  • Charging the Reactor: In the round-bottom flask, combine maleic anhydride, a significant excess of absolute ethanol (a molar ratio of at least 1:5 of maleic anhydride to ethanol is recommended), and the solid acid catalyst (e.g., acid zeolite at approximately 5-10% by weight of the maleic anhydride).[2][10]

  • Initiating the Reaction and Distillation:

    • Begin stirring the reaction mixture.

    • Gently heat the mixture using the heating mantle. The reaction temperature should be controlled to maintain a steady reflux in the column, typically between 80-130°C.[4][11]

    • As the esterification reaction proceeds, water is formed as a byproduct. The vapor phase, enriched in the lower-boiling components (ethanol and water), will rise through the rectification column.

  • Rectification and Water Removal:

    • The rectification column separates the ethanol-water mixture from the less volatile reactants and product.

    • The ethanol-water azeotrope will distill over and be collected in the distillate flask after condensation. This continuous removal of water drives the reaction to completion.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by analyzing samples from the reaction flask at regular intervals. Techniques such as titration to determine the concentration of unreacted maleic acid or gas chromatography (GC) can be used.[12] The reaction is considered complete when the concentration of maleic acid remains constant.

  • Reaction Work-up:

    • Once the reaction is complete, turn off the heating and allow the apparatus to cool to room temperature.

    • Filter the reaction mixture to remove the solid catalyst.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with water.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

    • Filter to remove the drying agent.

  • Purification:

    • Remove the excess ethanol and any low-boiling impurities using a rotary evaporator or simple distillation.

    • The crude this compound can be purified by vacuum distillation.[3] Collect the fraction that distills at the appropriate boiling point (approximately 225 °C at atmospheric pressure, lower under vacuum).[3]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValue/RangeReference(s)
Reactants Maleic Anhydride or Maleic Acid and Ethanol[1][3][4]
Molar Ratio (Ethanol:Maleic Anhydride) 5:1 to 10:1[2][3]
Catalyst Acid Zeolite, Cation-Exchange Resin (e.g., Indion 730)[2][10]
Catalyst Loading ~5-10% w/w of maleic anhydride or 50-120 kg/m ³[2][3]
Reaction Temperature 80 - 130 °C[4][11]
Pressure Atmospheric or slight vacuum[13]
Reaction Time Varies, monitor until completion[3]
Purity (Post-distillation) >98%[4]

Table 2: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₂O₄[13]
Molar Mass 172.18 g/mol [13]
Appearance Clear, colorless liquid[13]
Density 1.064 g/mL at 25 °C[13]
Boiling Point 225 °C (at 1 atm)[13]
Melting Point -10 °C[13]
Solubility in Water Insoluble[13]

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reactive Distillation cluster_workup Work-up and Purification Reactants Maleic Anhydride Ethanol Solid Acid Catalyst Reactor Charge Reactor Reactants->Reactor Heating Heat and Stir Reactor->Heating RD_Column Rectification Column (Continuous Water Removal) Heating->RD_Column Condenser Condenser RD_Column->Condenser Cooling Cool Reaction Mixture RD_Column->Cooling Collection Distillate Collection (Ethanol-Water Azeotrope) Condenser->Collection Filtration Filter Catalyst Cooling->Filtration Washing Wash with NaHCO3 and Water Filtration->Washing Drying Dry with Na2SO4 Washing->Drying Purification Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound via reactive distillation.

Logical_Relationship Start Start: Esterification Reaction (Maleic Anhydride + Ethanol) Equilibrium Reversible Equilibrium Start->Equilibrium Product_Formation This compound + Water Formation Equilibrium->Product_Formation Product_Formation->Equilibrium Water_Removal Continuous Water Removal (via Rectification) Product_Formation->Water_Removal drives Shift_Equilibrium Equilibrium Shifts to Products (Le Chatelier's Principle) Water_Removal->Shift_Equilibrium High_Yield High Yield of this compound Shift_Equilibrium->High_Yield

Caption: Logical relationship demonstrating the principle of reactive distillation for this compound synthesis.

References

Application Notes and Protocols: Synthesis of Polyaspartic Esters Using Ethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyaspartic esters utilizing ethyl maleate (B1232345). The primary synthesis route involves the aza-Michael addition reaction of primary amines to the double bond of diethyl maleate. This process yields sterically hindered secondary diamines, which are key precursors in the formulation of high-performance polyurea coatings, adhesives, sealants, and elastomers. Additionally, the biocompatibility of poly(aspartic acid) derivatives opens avenues for their application in the biomedical field, including drug delivery systems and tissue engineering.[1][2][3][4][5]

Chemical Principles

The synthesis of polyaspartic esters is based on the aza-Michael addition reaction. In this reaction, a primary amine adds across the activated double bond of a dialkyl maleate, such as dithis compound. This reaction converts a primary amine into a secondary amine, and the bulky ester groups introduce steric hindrance around the newly formed secondary amine.[6] This steric hindrance is crucial as it moderates the reactivity of the resulting polyaspartic ester with isocyanates, thereby extending the pot life and allowing for more controlled curing of polyurea systems.[6][7] The reaction can be performed at room temperature, although elevated temperatures are often used to increase the reaction rate.[7]

Reaction Scheme

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Aza-Michael Addition cluster_product Product Primary_Amine Primary Amine (R-NH2) Reaction Reaction Conditions (e.g., Temperature, Time) Primary_Amine->Reaction Diethyl_Maleate Dithis compound Diethyl_Maleate->Reaction Polyaspartic_Ester Polyaspartic Ester (Secondary Diamine) Reaction->Polyaspartic_Ester Yields

Caption: General reaction pathway for the synthesis of polyaspartic esters.

Experimental Data

The following tables summarize quantitative data from various synthesis protocols for polyaspartic esters using dithis compound and different primary amines.

Table 1: Synthesis Parameters and Reaction Outcomes
Amine ReactantMolar Ratio (Amine:Dithis compound)Reaction Temperature (°C)Reaction Time (hours)Conversion/CompletionReference
4,4'-Diaminodicyclohexylmethane1:2.280-90110Not specified[8]
4,4'-Diaminodicyclohexylmethane1:270-80150Not specified[8]
4,4'-Diaminodicyclohexylmethane0.5:1.0 (equivalents)<60 (addition), then 802095% conversion[9][10]
Polyetheramine D-2300.5:1.0 (equivalents)<60 (addition), then 802094% conversion[9][10]
Polyetheramine D-20000.5:1.0 (equivalents)<60 (addition), then 802093% conversion[10]
Polypropylene oxide diamine & 1,6-hexanediamine0.1:0.576:0.676 (equivalents)605.584% conversion[11]
Polypropylene oxide diamine0.853:0.853 (equivalents)604.548% conversion[11]
Table 2: Properties of Resulting Polyaspartic Ester Resins
Amine Used in SynthesisPropertyValueReference
4,4'-DiaminodicyclohexylmethanePot Life with HDI Trimer27 min[8]
4,4'-DiaminodicyclohexylmethanePot Life with HDI Trimer26 min[8]
Amine terminated polyoxypropylene (Jeffamine T403)Gel Time55-60 min[7][12]
Not SpecifiedSolid Content96.7%[13]
Not SpecifiedViscosity1800 cP[13]
Not SpecifiedAmine Value191 mg KOH/g[13]
Not SpecifiedEquivalent Weight290 g/mol [13]

Experimental Protocols

The following are detailed protocols for the synthesis of polyaspartic esters based on published examples.

Protocol 1: Synthesis using 4,4'-Diaminodicyclohexylmethane

This protocol is adapted from a patented preparation method.[8]

Materials:

  • 4,4'-Diaminodicyclohexylmethane

  • Dithis compound

  • Reaction vessel (e.g., four-necked flask) equipped with a stirrer, thermometer, dropping funnel, and nitrogen inlet.

  • Heating mantle

  • Vacuum evaporation system

Procedure:

  • Charge the reaction vessel with 4,4'-diaminodicyclohexylmethane.

  • Begin stirring and purge the vessel with nitrogen.

  • Load the dithis compound into the dropping funnel.

  • Slowly add the dithis compound to the reaction vessel. Control the addition rate to maintain the reaction temperature below 60°C.

  • After the addition is complete, heat the mixture to 80-90°C.

  • Maintain the reaction at this temperature for 110 hours with continuous stirring.

  • After the reaction period, cool the mixture.

  • (Optional, if unreacted starting materials need to be removed) Use a film evaporator to remove unreacted dithis compound.

  • The resulting product is the polyaspartic ester resin.

Protocol 2: Synthesis using Polyetheramine

This protocol is based on the synthesis using polyetheramines like Jeffamine® D-230 or D-2000.[9][10]

Materials:

  • Polyetheramine (e.g., D-230 or D-2000), vacuum dried

  • Dithis compound, distilled under reduced pressure

  • Four-necked flask equipped with a stirrer, heating unit, addition funnel, and nitrogen inlet.

Procedure:

  • Set up the reaction apparatus and ensure it is dry.

  • Charge the flask with the polyetheramine (e.g., 115 grams, 0.5 equivalent of D-230).

  • Begin stirring and provide a nitrogen blanket.

  • Add dithis compound (e.g., 172 grams, 1.0 equivalent) to the addition funnel.

  • Add the dithis compound to the flask over a period of 1 hour, ensuring the temperature does not exceed 60°C.

  • Once the addition is complete, heat the reaction mixture to 80°C.

  • Maintain the reaction at 80°C for 20 hours with continuous stirring.

  • After 20 hours, the reaction is stopped, and the resulting polyaspartic ester is cooled to room temperature.

Experimental Workflow and Logic

The general workflow for the synthesis and subsequent application of polyaspartic esters in, for example, a coating formulation, follows a logical progression from raw materials to the final cured product.

Experimental_Workflow cluster_synthesis Polyaspartic Ester Synthesis cluster_formulation Coating Formulation cluster_application Application & Curing Reactants Primary Amine + Dithis compound Reaction Aza-Michael Addition (Controlled Temperature & Time) Reactants->Reaction Purification Optional Purification (e.g., Vacuum Evaporation) Reaction->Purification PAE_Resin Polyaspartic Ester Resin Purification->PAE_Resin Mixing Mixing/Formulation PAE_Resin->Mixing Isocyanate Polyisocyanate Isocyanate->Mixing Additives Additives (Pigments, Solvents, etc.) Additives->Mixing Application Application to Substrate Mixing->Application Curing Curing (Polyurea Formation) Application->Curing Final_Coating Cured Polyurea Coating Curing->Final_Coating

Caption: A typical workflow from synthesis to application of polyaspartic esters.

Applications in Drug Development

While the primary industrial application of polyaspartic esters from this compound is in coatings and elastomers, the underlying poly(aspartic acid) (PASA) structure has significant potential in the pharmaceutical and biomedical fields.[2][3] PASA and its derivatives are noted for their biocompatibility, biodegradability, and non-toxicity.[2][3][4]

These properties make them attractive for applications such as:

  • Drug Delivery Systems: Polyaspartamide derivatives can form nanoparticles, micelles, and hydrogels for the controlled release of therapeutic agents.[1][2][4] Their stimuli-responsive nature can be exploited for targeted drug delivery.[4]

  • Tissue Engineering: The biodegradable nature of these polymers allows them to be used as scaffolding materials that promote tissue regeneration and then safely degrade within the body.[1][3]

Researchers in drug development can explore the synthesis of novel polyaspartic esters with specific functionalities by choosing different primary amines to react with dithis compound. This allows for the tuning of properties like hydrophilicity, degradation rate, and drug-loading capacity to suit specific biomedical applications.

References

Application Notes and Protocols for Glutathione Depletion Studies Using N-Ethylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-ethylmaleimide (NEM) to induce glutathione (B108866) (GSH) depletion in cellular systems. This powerful technique allows for the investigation of the critical roles of glutathione in maintaining cellular redox homeostasis, detoxification, and the regulation of various signaling pathways. The provided protocols offer detailed methodologies for inducing GSH depletion and assessing its downstream consequences, including effects on cell viability, reactive oxygen species (ROS) production, and apoptosis.

Introduction

Glutathione is the most abundant non-protein thiol in mammalian cells and plays a central role in antioxidant defense, detoxification of xenobiotics, and the maintenance of a reducing intracellular environment. Depletion of cellular GSH pools is associated with increased susceptibility to oxidative stress and is a key event in the progression of numerous diseases, as well as a mechanism of action for certain therapeutic agents. N-ethylmaleimide is a thiol-reactive compound that rapidly and irreversibly alkylates the sulfhydryl group of cysteine residues, including that of glutathione, forming a stable thioether bond. This property makes NEM an effective tool for inducing acute glutathione depletion in experimental settings, allowing for the study of the cellular sequelae of a compromised glutathione system.

Mechanism of Action of N-Ethylmaleimide

N-ethylmaleimide is a Michael acceptor that reacts with nucleophiles such as the thiol group of glutathione. This reaction is highly efficient within the physiological pH range of 6.5-7.5. The alkylation of GSH by NEM effectively removes it from the cellular antioxidant pool, leading to a rapid decrease in the GSH/GSSG ratio, a key indicator of oxidative stress.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of N-ethylmaleimide on various cellular parameters.

Table 1: Effect of N-Ethylmaleimide on Intracellular Glutathione Levels

Cell LineNEM ConcentrationTreatment Time% GSH DepletionReference
Jurkat50 µM4 hours>60%[1]
HeLa1 µM3 hours~50%[2]
HeLa1 µM4 hours~80%[2]
ErythrocytesNot specifiedNot specifiedSignificant[3]

Table 2: Dose-Dependent Effects of N-Ethylmaleimide on Cell Viability

Cell LineNEM ConcentrationTreatment Time% Decrease in Cell ViabilityReference
Jurkat10 µMNot specifiedSignificantNot specified in search results
Cortical NeuronsNot specifiedNot specifiedInduces neuronal loss[4]

Table 3: N-Ethylmaleimide-Induced Changes in Reactive Oxygen Species (ROS) and Caspase-3 Activity

Cell LineNEM ConcentrationTreatment TimeFold Increase in ROSCaspase-3 ActivationReference
JurkatNot specifiedNot specifiedIncreasedYes
HeLa1 µM3 hoursSignificant increaseYes[2]

Experimental Protocols

Protocol 1: Induction of Glutathione Depletion with N-Ethylmaleimide

This protocol describes a general procedure for treating cultured cells with NEM to induce glutathione depletion.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • N-ethylmaleimide (NEM) stock solution (e.g., 100 mM in DMSO or ethanol (B145695), stored at -20°C, protected from light)

  • Cell culture plates (e.g., 6-well, 24-well, or 96-well)

Procedure:

  • Cell Seeding: Seed cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.

  • Preparation of NEM Working Solution: Immediately before use, dilute the NEM stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal NEM concentration for your cell type and experimental endpoint.

  • Cell Treatment:

    • For adherent cells, carefully aspirate the old medium.

    • For suspension cells, gently centrifuge the plate and aspirate the supernatant.

    • Add the NEM-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest NEM concentration).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 1, 4, 8, or 24 hours). The incubation time will depend on the specific research question.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as measurement of intracellular GSH levels, ROS production, cell viability, or apoptosis assays.

Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels

This protocol outlines a common method for quantifying intracellular GSH levels using a commercially available GSH assay kit, often based on the reaction of GSH with a chromogenic substrate.

Materials:

  • NEM-treated and control cells

  • PBS

  • Lysis buffer (provided with the GSH assay kit or a suitable alternative)

  • GSH assay kit (e.g., based on DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) or other colorimetric/fluorometric probes)

  • Microplate reader

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cells with ice-cold PBS, then lyse them directly in the plate using the lysis buffer.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then lyse the cell pellet.

  • Lysate Preparation: Scrape the adherent cells or resuspend the cell pellet in the lysis buffer. Ensure complete lysis by pipetting up and down or by a short sonication on ice.

  • Centrifugation: Centrifuge the cell lysates at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • GSH Assay:

    • Transfer the supernatant to a new, clean tube.

    • Follow the manufacturer's instructions for the specific GSH assay kit. This typically involves adding the cell lysate to a reaction mixture containing the detection reagent.

    • Incubate as recommended by the manufacturer.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Quantification: Determine the GSH concentration in the samples by comparing the readings to a standard curve generated with known concentrations of GSH. Normalize the GSH concentration to the total protein concentration of the cell lysate.

Protocol 3: Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • NEM-treated and control cells in a 96-well plate

  • MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • MTT Addition: Following the NEM treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), to measure intracellular ROS levels.

Materials:

  • NEM-treated and control cells

  • H2DCFDA stock solution (e.g., 10 mM in DMSO, stored at -20°C, protected from light)

  • Serum-free cell culture medium or PBS

  • Fluorescence microscope or microplate reader or flow cytometer

Procedure:

  • Probe Loading:

    • After NEM treatment, remove the treatment medium and wash the cells once with warm serum-free medium or PBS.

    • Prepare a working solution of H2DCFDA (e.g., 5-10 µM) in serum-free medium or PBS.

    • Add the H2DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the H2DCFDA solution and wash the cells twice with warm serum-free medium or PBS to remove any excess probe.

  • Fluorescence Measurement:

    • Microplate Reader: Add fresh serum-free medium or PBS to the wells and measure the fluorescence intensity (e.g., excitation ~485 nm, emission ~530 nm).

    • Fluorescence Microscope: Visualize the cells under a fluorescence microscope using the appropriate filter set.

    • Flow Cytometer: Harvest the cells and resuspend them in PBS for analysis on a flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle-treated control cells.

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_cell_culture Cell Culture and Treatment seed_cells Seed Cells in Culture Plates overnight_incubation Incubate Overnight seed_cells->overnight_incubation nem_treatment Treat with N-Ethylmaleimide (NEM) overnight_incubation->nem_treatment gsh_assay Measure Intracellular GSH nem_treatment->gsh_assay ros_assay Measure ROS Production nem_treatment->ros_assay viability_assay Assess Cell Viability (MTT) nem_treatment->viability_assay apoptosis_assay Analyze Apoptosis Markers nem_treatment->apoptosis_assay

Experimental workflow for studying the effects of NEM.

signaling_pathway NEM N-Ethylmaleimide (NEM) GSH_depletion Glutathione (GSH) Depletion NEM->GSH_depletion Alkylates GSH Oxidative_Stress Increased Oxidative Stress (Elevated ROS) GSH_depletion->Oxidative_Stress Compromised antioxidant defense Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Dysfunction->Caspase_Activation Release of pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution of cell death

NEM-induced apoptotic signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Ethyl Maleate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of ethyl maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ethyl maleate? A1: The most prevalent method for synthesizing this compound is the Fischer esterification of maleic acid or, more commonly, maleic anhydride (B1165640) with ethanol (B145695).[1][2] This reaction is an equilibrium process typically catalyzed by a strong acid.[1][3] The synthesis from maleic anhydride occurs in two main steps: a rapid initial reaction forms the monoester, followed by a slower, reversible reaction to form the diester, which requires a catalyst.[4]

Q2: What are the primary challenges in maximizing this compound yield? A2: The main challenges include managing the reversible nature of the esterification, preventing the isomerization of this compound to ethyl fumarate (B1241708), ensuring the complete removal of water byproduct, and effectively purifying the final product from catalysts and unreacted starting materials.[1][3]

Q3: What are the common side reactions during this compound synthesis? A3: The most significant side reaction is the acid-catalyzed isomerization of this compound (the kinetic Z-isomer) to the more thermodynamically stable diethyl fumarate (the E-isomer), a reaction favored by high temperatures and prolonged reaction times.[1] Other potential side reactions include the incomplete reaction leading to the presence of the monoester and, when using harsh catalysts like sulfuric acid, side reactions such as oxidation and charring can occur.[1][5]

Q4: Why is the removal of water so critical during the synthesis? A4: The esterification reaction produces water as a byproduct.[1] According to Le Châtelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants (maleic acid/anhydride and ethanol), which inhibits product formation and reduces the overall yield.[1][6] Therefore, continuous removal of water is essential to drive the reaction to completion.[4]

Q5: What types of catalysts are most effective for this compound synthesis? A5: A variety of acid catalysts can be used. Traditional homogeneous catalysts like sulfuric acid are effective but can cause corrosion and environmental issues.[5] Heterogeneous catalysts are often preferred as they are more environmentally friendly, reusable, and simplify product purification.[7] These include acidic ion-exchange resins (e.g., Amberlyst, Indion) and solid acid catalysts like zeolites, which can achieve conversion rates exceeding 99.5%.[1][5][8]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inefficient Water Removal The esterification is reversible, and water inhibits product formation.[1] Employ a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene (B28343), cyclohexane) to continuously remove water as it forms.[1][5] Alternatively, molecular sieves can be used to absorb the water.[1]
Suboptimal Reaction Temperature The reaction rate is temperature-dependent. Increase the temperature to the reflux temperature of the ethanol or azeotropic solvent.[1] Be cautious, as excessively high temperatures can promote the formation of the undesired diethyl fumarate isomer.[1]
Inadequate Catalyst Activity or Concentration The catalyst may be old, inactive, or used in insufficient quantity.[1] Ensure the catalyst is fresh and active. For solid catalysts, ensure proper agitation to overcome mass transfer limitations.[1] The optimal catalyst loading should be determined experimentally but is a critical factor for conversion.[7]
Unfavorable Molar Ratio of Reactants An insufficient amount of ethanol will limit the conversion of maleic anhydride.[1] Use a significant excess of ethanol (e.g., 5-10 equivalents) to shift the equilibrium towards the product side.[1][7]
Insufficient Reaction Time The reaction may not have reached completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow for sufficient time until no more water is collected or the starting material is consumed.[1]
Problem 2: Final Product is Contaminated with Diethyl Fumarate
Potential Cause Suggested Solution
High Reaction Temperature The isomerization of this compound to diethyl fumarate is favored at higher temperatures.[1] Carefully control the reaction temperature. Optimize for a temperature that provides a reasonable reaction rate without causing significant isomerization.[3]
Prolonged Reaction Time at High Temperature Even at optimal temperatures, extended reaction times can lead to increased isomerization.[1] Monitor the reaction closely and stop it once the desired conversion of the starting material is achieved to minimize byproduct formation.[1]
Acid-Catalyzed Isomerization The acid catalyst necessary for the esterification also promotes isomerization.[1] Optimize the catalyst concentration to the minimum effective amount. Consider using a milder, solid acid catalyst which can sometimes offer better selectivity.[5]
Problem 3: Difficulties During Work-up and Purification
Potential Cause Suggested Solution
Emulsion Formation During Extraction Vigorous shaking during liquid-liquid extraction can create stable emulsions, trapping the product.[9] To break an emulsion, add brine (saturated NaCl solution), gently swirl instead of shaking, or filter the entire mixture through a pad of Celite®.[9]
Incomplete Removal of Acid Catalyst Residual acid catalyst can contaminate the final product and promote degradation during distillation. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a water wash.[1][9]
Presence of Unreacted Starting Materials Unreacted maleic acid or monoester will contaminate the product. Washing with sodium bicarbonate solution will remove acidic starting materials.[9] Excess ethanol and the azeotropic solvent can be removed by rotary evaporation or simple distillation before final purification.[1]
Product Discoloration The product may be degrading at high temperatures during distillation.[9] Purify the this compound via vacuum distillation to lower its boiling point (approx. 225 °C at atmospheric pressure) and prevent thermal decomposition.[1][9]
Co-distillation of Maleate and Fumarate Isomers Dithis compound and diethyl fumarate have very similar boiling points, making separation by simple distillation difficult.[1] Use fractional distillation under vacuum for a more efficient separation. For very high purity requirements, preparative chromatography may be necessary.[1]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

CatalystReaction ConditionsConversion (%)Dithis compound Yield (%)Reference
Acid Zeolite5g maleic anhydride, 12g ethanol, 0.3g catalyst, 15ml cyclohexane, reflux≥ 99.5Not Specified[5]
Indion 730Molar ratio (acid:alcohol) 1:8, 80 kg/m ³ catalyst, 353K> 90 (in 6h)Not Specified[1]
Sulfuric AcidToxilic acid and ethanol, 0.4kg catalyst97.4 (at 2.5:1 reflux ratio)Not Specified[4]
Amberlyst-15Maleic acid and ethanol, refluxEffectiveNot Specified[8]

Table 2: Effect of Reaction Parameters on Maleic Acid Conversion (Catalyst: Indion 730)

ParameterRange StudiedObservationReference
Temperature323 - 353 KConversion increases with increasing temperature.[1][7]
Molar Ratio (Acid:Alcohol)1:4 - 1:10Conversion increases with an increasing amount of alcohol.[1][7]
Catalyst Loading50 - 120 kg/m ³Conversion increases with increasing catalyst loading.[1][7]

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from maleic anhydride and ethanol using an acid catalyst and azeotropic water removal.

Materials:

  • Maleic anhydride (1.0 eq)

  • Absolute ethanol (5-10 eq)

  • Toluene (or cyclohexane) as azeotropic solvent

  • Acid catalyst (e.g., p-toluenesulfonic acid, 1-2% of reactant weight, or a solid acid catalyst like Amberlyst-15)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Boiling chips

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add maleic anhydride, absolute ethanol, toluene, and a few boiling chips.[1]

  • Catalyst Addition: Carefully add the acid catalyst to the mixture.

  • Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser.[1] Heat the mixture to a gentle reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.[1]

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which indicates the reaction is approaching completion.[1] This can be confirmed by TLC or GC analysis of the reaction mixture.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with distilled water (to remove excess ethanol), saturated sodium bicarbonate solution (to neutralize the catalyst and any unreacted acid), and finally with brine.[1]

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate.[1] Filter to remove the drying agent. Remove the toluene and excess ethanol by simple distillation or under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure (e.g., ~225 °C at atmospheric pressure).[1]

Visualizations

reaction_pathway MA Maleic Anhydride Product This compound MA->Product + 2 EtOH (H+ Catalyst) EtOH Ethanol Product->MA - 2 EtOH Water Water Product->Water

Caption: Simplified reaction pathway for this compound synthesis.

experimental_workflow A 1. Reaction Setup (Maleic Anhydride, Ethanol, Toluene, Catalyst) B 2. Azeotropic Reflux (Dean-Stark Apparatus) A->B C 3. Reaction Monitoring (TLC / GC / Water Collection) B->C D 4. Work-up (Cool & Transfer) C->D E 5. Aqueous Washes (Water, NaHCO₃, Brine) D->E F 6. Drying & Concentration (Dry with Na₂SO₄, Rotary Evaporation) E->F G 7. Purification (Vacuum Distillation) F->G H Pure this compound G->H troubleshooting_yield start Low Product Yield? q1 Is water being effectively removed? start->q1 s1 Use Dean-Stark or molecular sieves q1->s1 No q2 Is the reaction temperature optimal? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Adjust temperature to reflux (caution for isomerization) q2->s2 No q3 Is the catalyst active and in sufficient quantity? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Add fresh catalyst or increase loading q3->s3 No q4 Is there a large excess of ethanol? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Increase ethanol to acid molar ratio q4->s4 No end_node Review reaction time and monitor progress. q4->end_node Yes a4_yes Yes a4_no No s4->end_node

References

purification of ethyl maleate by distillation and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of ethyl maleate (B1232345) by distillation and chromatography. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful isolation of high-purity ethyl maleate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for purifying this compound are distillation and column chromatography.[1] Distillation, particularly vacuum distillation, is suitable for large quantities and for separating compounds with different boiling points.[2] Column chromatography is ideal for removing impurities with similar boiling points or for purifying smaller-scale reactions.[1][3]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials like maleic anhydride (B1165640) and ethanol, the isomeric diethyl fumarate (B1241708), and byproducts from side reactions.[2] The presence of diethyl fumarate is particularly challenging due to its similar boiling point to dithis compound.[2]

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography and assessing the purity of fractions.[1][3] For a more quantitative analysis of purity, Gas Chromatography (GC) is a suitable technique.[1]

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is an irritant to the eyes and skin.[4][5] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol [6]
Boiling Point225 °C at 760 mmHg[7]
91-92 °C at 1.0 mmHg[8]
Density1.064 g/mL at 25 °C[7]
Refractive Index1.441 at 20 °C[7]
SolubilitySoluble in alcohol and ether; slightly soluble in water.[6]

Table 2: Recommended Solvent Systems for this compound Chromatography

Solvent System (v/v)PolarityTypical Use
Hexane (B92381) / Ethyl Acetate (B1210297) (e.g., 9:1 to 4:1)Low to MediumA standard and versatile system for the elution of this compound.[1][3]
Dichloromethane / HexaneMediumFor compounds with poor solubility in hexane alone.[3]
Methanol / DichloromethaneHighFor eluting highly polar impurities.[3]

Troubleshooting Guides

Distillation

Issue 1: Product is discolored or appears to have decomposed.

  • Possible Cause: The distillation temperature is too high, leading to thermal degradation of this compound.[1]

  • Solution: Purify via vacuum distillation to lower the boiling point and prevent decomposition.[1] Ensure the heating mantle is set to the appropriate temperature and that the crude material is not heated for an extended period.

Issue 2: Inconsistent or low vacuum pressure.

  • Possible Cause: Leaks in the distillation apparatus, a worn-out or contaminated vacuum pump, or degraded seals and gaskets.[9]

  • Solution: Perform a leak test on all joints and connections.[9] Ensure all glassware is properly sealed. Check the vacuum pump oil and replace if necessary. Inspect all O-rings and gaskets for degradation and replace if needed.[9]

Issue 3: Poor separation of this compound from impurities.

  • Possible Cause: The boiling points of the impurities are too close to that of this compound for simple distillation to be effective. This is often the case with the diethyl fumarate isomer.[2]

  • Solution: Use a fractional distillation column with a suitable packing material to increase the separation efficiency.[10] For very close-boiling impurities, column chromatography may be a more suitable purification method.[2]

Chromatography

Issue 1: Poor separation of spots on TLC, or compound does not move from the baseline.

  • Possible Cause: The chosen solvent system is not appropriate for the separation. The eluent may be too non-polar.

  • Solution: Experiment with different solvent systems by varying the ratio of polar to non-polar solvents.[3] A common starting point is a mixture of hexane and ethyl acetate.[1] Increase the polarity of the eluent to achieve a target Rf value of 0.2-0.3 for this compound, which often provides the best separation.[3]

Issue 2: The compound streaks or "tails" on the chromatography column.

  • Possible Cause: The column may be overloaded with the crude sample, or the compound is interacting too strongly with the stationary phase.[3]

  • Solution: Reduce the amount of sample loaded onto the column. A general guideline is to use a silica (B1680970) gel mass that is 50-100 times the mass of the crude sample.[3] If tailing persists, consider deactivating the silica gel by running the column with a solvent system containing a small amount (1-3%) of triethylamine (B128534) to neutralize acidic sites.[3]

Issue 3: The purified fractions are still contaminated.

  • Possible Cause: The elution bands of the compound and impurities are overlapping due to incomplete separation.

  • Solution: Optimize the solvent system using TLC to maximize the separation between the desired product and impurities before running the column.[3] Employing a gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can also improve separation.[3]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed to maintain a vacuum.

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Begin stirring and gradually heat the distillation flask using a heating mantle.

    • Slowly reduce the pressure to the desired level.

    • Collect a forerun fraction, which will contain lower-boiling impurities.

    • Collect the main fraction of purified this compound at its boiling point under the specific vacuum pressure. For example, the boiling point is 91-92 °C at 1.0 mmHg.[8]

  • Analysis: Analyze the purity of the collected fractions using GC or TLC.

Protocol 2: Purification of this compound by Column Chromatography
  • Solvent System Selection: Determine the optimal solvent system by performing TLC analysis on the crude material. A mixture of hexane and ethyl acetate is a good starting point.[1] Adjust the ratio to achieve good separation between this compound and any impurities.

  • Column Packing:

    • Securely clamp a chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

    • Prepare a slurry of silica gel in the chosen non-polar eluent.[3]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[3]

    • Add another thin layer of sand on top of the packed silica gel.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.[3]

    • Carefully apply the sample to the top of the silica gel bed.[3]

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.[3]

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds through the column.[3]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.[3]

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation High Boiling Point Difference Chromatography Column Chromatography Crude->Chromatography Similar Boiling Points Analysis TLC / GC Analysis Distillation->Analysis Chromatography->Analysis Pure Pure this compound Analysis->Pure Purity Confirmed

Caption: Workflow for the purification of this compound.

DistillationTroubleshooting Problem Distillation Issue Discoloration Discolored Product? Problem->Discoloration LowVacuum Low Vacuum? Problem->LowVacuum PoorSeparation Poor Separation? Problem->PoorSeparation Discoloration->LowVacuum No UseVacuum Use Vacuum Distillation Discoloration->UseVacuum Yes LowVacuum->PoorSeparation No CheckLeaks Check for Leaks Inspect Pump & Seals LowVacuum->CheckLeaks Yes Fractional Use Fractional Distillation or Chromatography PoorSeparation->Fractional Yes

Caption: Troubleshooting logic for distillation issues.

ChromatographyTroubleshooting Problem Chromatography Issue PoorTLC Poor TLC Separation? Problem->PoorTLC Tailing Compound Tailing? Problem->Tailing Contamination Fractions Contaminated? Problem->Contamination PoorTLC->Tailing No OptimizeSolvent Optimize Solvent System PoorTLC->OptimizeSolvent Yes Tailing->Contamination No ReduceLoad Reduce Sample Load Deactivate Silica Tailing->ReduceLoad Yes GradientElution Use Gradient Elution Contamination->GradientElution Yes

Caption: Troubleshooting logic for chromatography issues.

References

Technical Support Center: Optimization of Diels-Alder Reactions with Ethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Diels-Alder reactions involving ethyl maleate (B1232345) (and its close analog, diethyl maleate). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental setup and execution of Diels-Alder reactions with this compound.

Q1: My Diels-Alder reaction is showing low to no yield. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in a Diels-Alder reaction with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Product Yield

G start Low/No Yield Observed reagent_quality Check Reagent Quality & Purity start->reagent_quality reaction_conditions Evaluate Reaction Conditions reagent_quality->reaction_conditions If reagents are pure sub_reagent - Purity of this compound? - Freshly cracked diene (e.g., cyclopentadiene)? reagent_quality->sub_reagent diene_reactivity Assess Diene Reactivity reaction_conditions->diene_reactivity If conditions are appropriate sub_conditions - Insufficient temperature? - Reaction time too short? - Inappropriate solvent? reaction_conditions->sub_conditions workup_purification Review Workup & Purification diene_reactivity->workup_purification If diene is suitable sub_diene - Is the diene in the s-cis conformation? - Are there strong electron-withdrawing groups on the diene? diene_reactivity->sub_diene solution Solution Implemented workup_purification->solution If workup is correct sub_workup - Product loss during extraction? - Incomplete isolation during chromatography? workup_purification->sub_workup

Caption: A workflow for troubleshooting low product yield.

  • Reagent Quality:

    • Dienophile Purity: Ensure the purity of your this compound. Impurities can inhibit the reaction.

    • Diene Purity: For dienes like cyclopentadiene (B3395910), it is crucial to use it freshly prepared ("cracked") from its dimer (dicyclopentadiene), as it readily dimerizes upon standing.[1]

  • Reaction Conditions:

    • Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature, potentially using a higher-boiling solvent like toluene (B28343) or xylene.[2] However, excessively high temperatures can promote the retro-Diels-Alder reaction.

    • Reaction Time: These reactions can be slow and may require extended reaction times. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal duration.

    • Solvent: While the impact of solvent polarity on the rate of the Diels-Alder reaction is generally considered to be small, it can influence the reaction.[3] Nonpolar solvents are often suitable for thermal reactions.

  • Catalysis:

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) can significantly accelerate the reaction.[2] Lewis acids coordinate to the carbonyl oxygen of the this compound, making it more electrophilic and lowering its LUMO energy.[2]

Q2: My reaction is producing a mixture of endo and exo isomers. How can I improve the stereoselectivity?

A2: The formation of both endo and exo isomers is common in Diels-Alder reactions with cyclic dienes. The "endo rule" often predicts the kinetically favored product, which is formed faster at lower temperatures.[1] The exo product is typically the thermodynamically more stable isomer.[1]

Strategies for Improving Endo/Exo Selectivity

G start Mixture of Endo/Exo Isomers temp_control Temperature Control start->temp_control catalysis Lewis Acid Catalysis start->catalysis solvent_effect Solvent Selection start->solvent_effect temp_desc temp_desc temp_control->temp_desc Lower temperature favors kinetic (endo) product. Higher temperature favors thermodynamic (exo) product. catalysis_desc catalysis_desc catalysis->catalysis_desc Can enhance preference for the endo product. solvent_desc solvent_desc solvent_effect->solvent_desc Solvent polarity can influence the endo/exo ratio.

Caption: Key strategies for controlling endo/exo selectivity.

  • Temperature Control: Lowering the reaction temperature generally favors the formation of the kinetically controlled endo product due to favorable secondary orbital interactions.[1] Conversely, higher temperatures can lead to an equilibrium that favors the more thermodynamically stable exo product.

  • Lewis Acid Catalysis: The use of Lewis acids can enhance the preference for the endo product.[4]

  • Solvent Effects: The polarity of the solvent can influence the endo/exo ratio. While general trends can be complex, experimenting with different solvents may improve selectivity.[5]

Q3: I am observing side reactions or the formation of byproducts. What are the common side reactions and how can I minimize them?

A3: A common side reaction, particularly with reactive dienes like cyclopentadiene, is self-polymerization or dimerization of the diene.[1] To minimize this, use the diene immediately after it has been freshly prepared (cracked). Additionally, controlling the reaction temperature is crucial, as excessively high temperatures can lead to decomposition or other unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for a Diels-Alder reaction with this compound?

A1: A good starting point is to react this compound with a slight excess of the diene (e.g., 1.1 to 1.2 equivalents) in a solvent such as toluene or xylene.[1] The reaction can be initiated at room temperature and gradually heated to reflux while monitoring its progress by TLC.[2]

Q2: How does the choice of solvent affect the reaction?

A2: The Diels-Alder reaction is generally less sensitive to solvent polarity compared to reactions involving charged intermediates.[3] However, the solvent can influence reaction rates and selectivity. Nonpolar solvents like toluene and xylene are commonly used for thermal reactions.[2] Polar solvents and even water have been shown to accelerate some Diels-Alder reactions.[6]

Q3: When should I consider using a Lewis acid catalyst?

A3: A Lewis acid catalyst should be considered when the reaction is sluggish at thermal conditions or when higher stereoselectivity is desired. Lewis acids can significantly accelerate the reaction by activating the dienophile.[2] Common Lewis acids include AlCl₃, BF₃·OEt₂, and ZnCl₂.[7]

Q4: What is the "endo rule" and does it always apply?

A4: The "endo rule" predicts that the kinetically favored product in a Diels-Alder reaction with a cyclic diene is the endo isomer. This preference is attributed to stabilizing secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi system of the diene in the transition state.[1] While it is a useful guideline, it is not an absolute rule, and the endo/exo ratio can be influenced by factors such as sterics, temperature, and catalysis.[1]

Q5: Can I use microwave irradiation to accelerate the reaction?

A5: Yes, microwave-assisted synthesis can be a very effective method for accelerating Diels-Alder reactions, often leading to significantly reduced reaction times and improved yields.[8]

Data Presentation

Table 1: Thermal Diels-Alder Reactions with Dithis compound (as an analog for this compound)
DieneSolventTemperature (°C)Time (h)Yield (%)Endo:Exo RatioReference
CyclopentadieneDiethyl ether2512859:1[3]
FuranNeat1004840Predominantly Exo[3]
AnthraceneXylene140690-[3]
1,3-ButadieneToluene15024--[3]
IsopreneNeat1601875-[3]

Note: Some data in the reference is noted as representative or fictionalized to illustrate typical conditions.

Table 2: Lewis Acid Catalyzed Diels-Alder Reaction of Cyclopentadiene with a Dienophile
DienophileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Endo:Exo RatioReference
MethacroleinCationic Oxazaborolidine (20)CH₂Cl₂-20169489:11[6]

Note: This table provides an example of Lewis acid catalysis in a similar system to illustrate the potential for rate and selectivity enhancement.

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction of Dithis compound with Cyclopentadiene

This protocol outlines the reaction between dithis compound and freshly prepared cyclopentadiene.[1]

A. Preparation of Cyclopentadiene:

  • Set up a fractional distillation apparatus.

  • Gently heat dicyclopentadiene (B1670491) to "crack" it into the cyclopentadiene monomer.

  • Collect the freshly distilled cyclopentadiene (boiling point ~41 °C) in a chilled receiving flask. Use immediately.[1]

B. Diels-Alder Reaction:

  • In a round-bottom flask, dissolve dithis compound (1.0 equivalent) in a suitable solvent such as ethyl acetate (B1210297) or diethyl ether.[2]

  • Cool the solution in an ice bath.

  • Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the cooled solution with stirring. The reaction is often exothermic.[2]

  • Stir the reaction mixture for 1-2 hours at room temperature.[2] Monitor the reaction progress by TLC.

C. Work-up and Purification:

  • Remove the solvent under reduced pressure.

  • The resulting adduct can often be used without further purification. If necessary, purify by column chromatography on silica (B1680970) gel.[2]

Experimental Workflow for Thermal Diels-Alder Reaction

G start Start crack_dcpd Crack Dicyclopentadiene start->crack_dcpd dissolve_dm Dissolve Dithis compound in Solvent start->dissolve_dm add_cpd Add Fresh Cyclopentadiene crack_dcpd->add_cpd cool_solution Cool Solution (Ice Bath) dissolve_dm->cool_solution cool_solution->add_cpd react Stir at Room Temperature (1-2h) add_cpd->react monitor Monitor by TLC react->monitor workup Work-up (Solvent Removal) monitor->workup purify Purify (Optional) workup->purify end End purify->end

Caption: A typical workflow for a thermal Diels-Alder reaction.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

This protocol provides a general outline for a Lewis acid-catalyzed reaction.[2]

A. Reaction Setup:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dithis compound (1.0 equivalent) in an anhydrous, non-coordinating solvent (e.g., dichloromethane).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add the Lewis acid (e.g., 0.1 to 1.0 equivalent) dropwise.

  • Add the diene (1.1 equivalents) slowly to the reaction mixture.

B. Reaction and Work-up:

  • Stir at low temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Perform a standard aqueous work-up and purify the product by column chromatography or distillation.

Workflow for Lewis Acid Catalyzed Diels-Alder Reaction

G start Start dissolve_dm Dissolve Dithis compound in Anhydrous Solvent start->dissolve_dm cool Cool to Low Temperature (-78 °C) dissolve_dm->cool add_la Add Lewis Acid cool->add_la add_diene Add Diene add_la->add_diene react Stir at Low Temperature add_diene->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench workup Aqueous Work-up quench->workup purify Purify Product workup->purify end End purify->end

Caption: A general workflow for a Lewis acid-catalyzed reaction.

References

troubleshooting guide for Michael additions involving ethyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Michael Additions with Ethyl Maleate (B1232345)

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Michael addition reactions involving ethyl maleate. The information is presented in a direct question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction has a low yield or is not proceeding. What are the primary factors to investigate?

A1: Low yields in Michael additions can stem from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:

  • Nature of the Nucleophile (Michael Donor): The reactivity of the nucleophile is critical. Highly stabilized carbanions, such as those from malonic esters or β-ketoesters, are excellent Michael donors.[1] Less stabilized enolates may be too reactive, leading to side reactions.[1][2] For nitrogen and sulfur nucleophiles, their basicity and steric hindrance play a significant role.

  • Reaction Conditions: The choice of base, solvent, and temperature is pivotal. The base must be strong enough to deprotonate the Michael donor but not so strong as to promote side reactions like polymerization.[3] Temperature can affect reaction rate and the equilibrium position, especially in reversible reactions.[4]

  • Isomerization of this compound: this compound can isomerize to the thermodynamically more stable but less reactive ethyl fumarate (B1241708), particularly in the presence of bases or amines.[4][5][6] This concurrent reaction can deplete the starting material and slow down the desired Michael addition.

  • Retro-Michael Addition: The Michael addition is often reversible.[3][7] If the product adduct is sterically hindered or electronically unstable, the equilibrium may favor the starting materials.[7]

  • Catalyst Activity: If using a catalyst, ensure it has not degraded and is used in the appropriate loading. Some organocatalysts and Lewis acids are sensitive to air and moisture.[8]

Q2: I am observing a significant amount of ethyl fumarate in my reaction mixture. What is happening and how can I minimize it?

A2: You are observing the cis-trans isomerization of this compound (a cis-isomer) to ethyl fumarate (the trans-isomer). This process is often catalyzed by amines or other bases in the reaction mixture.[4] Ethyl fumarate is thermodynamically more stable but generally less reactive as a Michael acceptor.[4]

To minimize this side reaction:

  • Control Temperature: Lowering the reaction temperature can suppress the rate of isomerization.[9]

  • Choose a Non-Nucleophilic Base: If possible, use a non-nucleophilic base that is less likely to catalyze the isomerization.

  • Optimize Reaction Time: Monitor the reaction closely. A shorter reaction time can favor the Michael addition product before significant isomerization occurs.

  • Solvent Choice: Low-polarity solvents may help suppress the formation of unreactive regioisomers.[9]

Q3: The reaction is very slow or appears to have stalled. What can I do to improve the rate?

A3: A stalled reaction can often be addressed by adjusting the reaction conditions:

  • Increase Temperature: Gently heating the reaction mixture can increase the rate. However, be cautious, as this can also promote side reactions like isomerization or retro-Michael addition.

  • Change the Solvent: The polarity of the solvent can significantly impact reaction rates. Protic solvents like water or alcohols can be effective, but aprotic solvents may be required for certain catalyst systems.[3]

  • Use a More Effective Catalyst: If the reaction is catalyzed, consider a more active catalyst. For aza-Michael additions, Lewis acids can be effective.[9] For carbon nucleophiles, stronger bases or different catalytic systems (e.g., organocatalysts) might be necessary.[8]

  • Solvent-Free Conditions: For some reactions, such as the addition of simple amines, running the reaction neat (without solvent) can be highly efficient and rapid.[4][8]

Q4: How can I prevent the formation of side products from 1,2-addition or polymerization?

A4: The Michael addition is a 1,4-conjugate addition. The competing 1,2-addition (direct attack at the carbonyl carbon) and polymerization are common side reactions.

  • To Avoid 1,2-Addition: This is more likely with "hard," highly reactive nucleophiles. The use of doubly stabilized, "soft" nucleophiles (like malonates) strongly favors the desired 1,4-addition.[2]

  • To Avoid Polymerization: Polymerization can be initiated by strong bases or highly reactive nucleophiles. Using milder reaction conditions, a weaker base, or a catalytic amount of base can help prevent unwanted polymerization.[1]

Q5: My purification is difficult due to the presence of unreacted starting material and side products. What are the recommended purification methods?

A5: Purification strategies depend on the nature of the product and impurities.

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is the most common method for purifying Michael adducts.[8][10] An appropriate eluent system, typically a mixture of hexanes and ethyl acetate (B1210297), is used.[10]

  • Acid/Base Extraction: If the product, starting materials, or catalyst have different acid/base properties, a liquid-liquid extraction can be an effective preliminary purification step. For example, washing with a saturated aqueous solution of NaHCO₃ or NH₄Cl can remove acidic or basic catalysts.[4][8]

  • Distillation: If the product is a thermally stable liquid with a distinct boiling point from the impurities, vacuum distillation can be a viable purification method.[10]

Data Presentation

The efficiency of the Michael addition to this compound is influenced by the nucleophile, catalyst, solvent, and temperature. The following tables summarize representative reaction conditions.

Table 1: Representative Conditions for Aza-Michael Additions to this compound

NucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Notes
CyclohexylamineNoneNone (Neat)30-321-4A green, solvent-free, and catalyst-free approach.[8]
PropylamineNoneNone (Neat)Room Temp0.75-1Reaction is typically exothermic.[4]
Various AminesIodineNot specifiedNot specifiedNot specifiedIodine can be an effective catalyst for aza-Michael additions.[9]

Table 2: Representative Conditions for Thia-Michael Additions to this compound

NucleophileCatalyst/BaseSolventTemperature (°C)TimeNotes
ThiophenolTriethylamine (B128534) (TEA) or DBU (catalytic)THF or AcetonitrileRoom TempRapidReaction is often monitored by TLC or GC-MS.[4][8]
Thioacetic AcidNoneDMF401Can be facilitated by sonication or UV irradiation.[11]
CysteineNot specifiedNot specifiedNot specifiedNot specifiedThe addition of cysteine to maleic acid monoesters can be quantitative.[11]

Experimental Protocols

Protocol 1: Catalyst-Free Aza-Michael Addition of an Amine [8]

This protocol describes a solvent-free "green" addition of a nitrogen nucleophile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq).

  • Addition of Nucleophile: Add the desired primary or secondary amine (e.g., cyclohexylamine, 1.1 mmol, 1.1 eq) to the flask.

  • Reaction: Stir the neat mixture at room temperature (e.g., 30-32°C).

  • Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). For many simple amines, the reaction is complete within 1-4 hours. As the reaction is solvent- and catalyst-free, if the product is sufficiently pure, it can be used directly. Otherwise, dissolve the mixture in a suitable solvent like ethyl acetate and purify by column chromatography.

Protocol 2: Base-Catalyzed Thia-Michael Addition of a Thiol [4][8]

This protocol is a representative procedure for the addition of a sulfur nucleophile.

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in a suitable solvent like THF or dichloromethane (B109758) (5 mL), add the thiol (e.g., thiophenol, 1.1 mmol, 1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA, 0.05 mmol, 5 mol%) or DBU, to the stirred solution.

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine to remove the catalyst and any aqueous-soluble components.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Protocol 3: Phosphine-Catalyzed Michael Addition of a β-Dicarbonyl Compound [10]

This protocol outlines the addition of a stabilized carbon nucleophile using an organocatalyst.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-dicarbonyl compound (e.g., diethyl malonate, 1.2 eq) and an anhydrous solvent.

  • Addition of Reactants: Add this compound (1.0 eq) to the solution.

  • Catalyst Addition: Add the phosphine (B1218219) catalyst (e.g., tributylphosphine, 5 mol%) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC or NMR.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

Visual Guides

Diagram 1: General Workflow for Michael Addition

G setup Reaction Setup (Flask, Stir Bar, Inert Atm.) reactants Add Solvent, This compound & Nucleophile setup->reactants catalyst Add Catalyst/Base reactants->catalyst reaction Stir at Defined Temperature catalyst->reaction monitor Monitor Progress (TLC, GC-MS, NMR) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Chromatography, Distillation) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: A typical experimental workflow for performing a Michael addition reaction.

Diagram 2: Troubleshooting Guide for Low Yield

G cluster_no_conversion No / Incomplete Conversion cluster_conversion Starting Material Consumed start Low Yield Observed q1 Is starting material consumed? start->q1 a1 Check Catalyst/Base Activity - Use fresh reagents q1->a1 No q2 Major side product observed? q1->q2 Yes a2 Increase Temperature or Change Solvent a1->a2 a3 Consider Stronger Base or More Active Catalyst a2->a3 b1 Isomerization to Fumarate? - Lower temp, change base q2->b1 Yes b3 Retro-Michael Reaction? - Lower temp, trap product q2->b3 No (Complex Mixture) b2 Polymerization? - Use milder conditions b1->b2 b2->b3

Caption: A decision tree for troubleshooting low yields in Michael additions.

Diagram 3: Reaction Pathway and Common Side Reaction

G cluster_main Desired Michael Addition Pathway cluster_side Side Reaction donor Michael Donor (Nucleophile) intermediate Enolate Intermediate donor->intermediate + Base acceptor This compound (Acceptor) acceptor->intermediate maleate_side This compound product Michael Adduct (1,4-Addition Product) intermediate->product + H+ fumarate Ethyl Fumarate (Less Reactive) maleate_side->fumarate Isomerization (Base-Catalyzed)

Caption: The desired 1,4-addition pathway versus the common isomerization side reaction.

References

Technical Support Center: Ethyl Maleate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ethyl maleate (B1232345), ensuring its stability is critical for experimental success and safety. This guide provides comprehensive information on the stability issues of ethyl maleate, proper storage conditions, and troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concerns for this compound are its susceptibility to hydrolysis, particularly under alkaline conditions, and the potential for peroxide formation with prolonged exposure to air and light.[1][2] It is also incompatible with strong acids, bases, and oxidizing agents.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[4] It is advisable to keep it in a tightly sealed container, protected from light. For long-term storage, refrigeration at 2-8°C is recommended.[5]

Q3: Can this compound undergo polymerization?

A3: While this compound is used as a monomer in polymer synthesis, hazardous polymerization is not expected to occur under normal storage conditions.[1][4]

Q4: What are the signs of this compound degradation?

A4: Visual cues for degradation can include a change in color or the formation of precipitates. For peroxide formation, specialized tests are required for detection as visual signs may not be apparent initially.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the age and storage conditions of the this compound. If in doubt, use a fresh batch. Consider performing a purity analysis using HPLC or GC-MS.
Precipitate formation in this compound solution Hydrolysis of this compound leading to the formation of maleic acid and ethanol.This is more likely to occur if the solution is basic. Prepare fresh solutions and buffer them to a neutral or slightly acidic pH if the experimental conditions allow.
Suspected peroxide formation Prolonged exposure to air and light.Test for the presence of peroxides using commercially available test strips or a wet chemical method. If peroxides are detected, the this compound should be properly disposed of or treated to remove the peroxides.
Discoloration of the product Potential degradation or presence of impurities.Purify the this compound by vacuum distillation. If the discoloration persists, it may indicate the presence of thermally stable impurities.

Stability Data

Hydrolysis

This compound is susceptible to hydrolysis, which is accelerated in the presence of acids and, more significantly, bases. The hydrolysis reaction involves the cleavage of the ester bonds to form maleic acid and ethanol.

Table 1: Factors Affecting this compound Hydrolysis

Condition Effect on Hydrolysis Rate
Alkaline pH Significantly accelerates hydrolysis.[1][2]
Acidic pH Moderately accelerates hydrolysis.[2]
Neutral pH Hydrolysis occurs at a slower rate.
Increased Temperature Increases the rate of hydrolysis.
Peroxide Formation

Upon prolonged exposure to air and light, this compound can form potentially explosive peroxides.[1]

Table 2: Peroxide Formation Risk and Mitigation

Risk Factor Mitigation Strategy
Exposure to Air Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
Exposure to Light Store in an amber or opaque container.
Prolonged Storage Date the container upon receipt and opening. Regularly test for peroxides, especially for older stock.
Thermal Degradation

Heating this compound can lead to decomposition, potentially causing a violent rupture of containers. Combustion produces toxic fumes, including carbon monoxide and carbon dioxide.[1]

Photodegradation

Exposure to light, particularly UV radiation, can contribute to the degradation of this compound. The specific photodegradation products are not well-documented in the provided search results, but it is a known stress factor.

Experimental Protocols

Protocol for Peroxide Detection in this compound

This protocol is a general qualitative method for detecting peroxides.

Materials:

  • This compound sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Starch solution (1%)

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add a few crystals of potassium iodide.

  • Shake the mixture and observe for a color change. A yellow to brown color indicates the presence of peroxides.

  • For increased sensitivity, add a few drops of starch solution. A blue-black color confirms the presence of peroxides.

Stability-Indicating HPLC Method for this compound

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate and quantify this compound from its degradation products.

Table 3: Example HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30°C

This is a general method and may require optimization for specific applications and degradation products.

Diagrams

Troubleshooting Workflow for this compound Stability Issues

Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results check_storage Check Storage Conditions (Cool, Dry, Dark) start->check_storage check_age Check Age of Reagent start->check_age improper_storage Improper Storage check_storage->improper_storage old_reagent Reagent is Old check_age->old_reagent perform_purity Perform Purity Analysis (HPLC/GC-MS) improper_storage->perform_purity No remediate_storage Remediate Storage Conditions improper_storage->remediate_storage Yes use_fresh Use Fresh Batch of this compound old_reagent->use_fresh Yes old_reagent->perform_purity No degraded Degradation Confirmed perform_purity->degraded not_degraded No Degradation Detected perform_purity->not_degraded degraded->use_fresh investigate_other Investigate Other Experimental Parameters not_degraded->investigate_other remediate_storage->use_fresh

Caption: Troubleshooting workflow for stability issues.

Logical Relationship for this compound Degradation

This compound Degradation Pathways EM This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) EM->Hydrolysis Oxidation Oxidation (Air, Light) EM->Oxidation Thermal_Stress Thermal Stress (Heat) EM->Thermal_Stress Photolysis Photolysis (Light) EM->Photolysis Maleic_Acid Maleic Acid Hydrolysis->Maleic_Acid Ethanol Ethanol Hydrolysis->Ethanol Peroxides Peroxides Oxidation->Peroxides CO_CO2 CO, CO₂ Thermal_Stress->CO_CO2 Degradation_Products Degradation Products Photolysis->Degradation_Products Maleic_Acid->Degradation_Products Ethanol->Degradation_Products Peroxides->Degradation_Products CO_CO2->Degradation_Products

Caption: Pathways of this compound degradation.

References

catalyst selection and optimization for ethyl maleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of ethyl maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diethyl maleate?

A1: The most common method for synthesizing dithis compound is through the esterification of maleic anhydride (B1165640) or maleic acid with ethanol (B145695). This reaction is typically catalyzed by an acid.[1][2][3]

Q2: What types of catalysts are used for dithis compound synthesis?

A2: A variety of acid catalysts can be used. While traditional homogeneous catalysts like sulfuric acid are effective, they can lead to corrosion and environmental concerns.[2][4][5][6] Heterogeneous solid acid catalysts, such as acid zeolites and cation-exchange resins (e.g., Indion 730), are often preferred due to their reusability and more environmentally friendly nature.[1][3]

Q3: Why is water removal crucial during the synthesis?

A3: The esterification reaction is an equilibrium process that produces water as a byproduct.[5][6][7] Based on Le Châtelier's principle, the presence of water can shift the equilibrium back towards the reactants, which reduces the yield of dithis compound.[4][5] Therefore, continuous removal of water is essential to drive the reaction to completion.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by withdrawing samples at regular intervals and analyzing the concentration of maleic acid. This can be done by titration with a standard solution of alcoholic potassium hydroxide (B78521) (KOH).[1][3] Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can also be used to monitor the disappearance of starting materials and the formation of the product.[4]

Q5: What is the typical work-up procedure for the synthesis of dithis compound?

A5: A standard work-up procedure involves cooling the reaction mixture, followed by washing the organic layer with water to remove excess ethanol.[4] A subsequent wash with a saturated sodium bicarbonate solution is performed to neutralize the acid catalyst and any unreacted maleic acid.[4][8] The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) and purified, typically by distillation.[4][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Inefficient water removalUse a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene, benzene, or cyclohexane) to continuously remove water as it forms.[4][10] Alternatively, molecular sieves can be used.
Suboptimal reaction temperatureIncrease the reaction temperature to the reflux temperature of the alcohol or solvent. However, be cautious of excessively high temperatures which can promote byproduct formation.[4]
Insufficient catalyst activity or loadingEnsure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper mixing. The optimal catalyst loading should be determined experimentally.[4]
Unfavorable molar ratio of reactantsUse a significant excess of ethanol to shift the equilibrium towards the product side.[3][4]
Insufficient reaction timeMonitor the reaction's progress and allow for sufficient time to reach completion.[4]
Formation of Diethyl Fumarate (Isomerization) High reaction temperatureCarefully control the reaction temperature. Optimize for a temperature that provides a reasonable reaction rate without significant isomerization.[4]
Prolonged reaction time at high temperatureMonitor the reaction and stop it once the desired conversion of the starting material is achieved to minimize isomerization.[4]
Acid-catalyzed isomerizationThe acid catalyst can promote isomerization. The concentration of the catalyst can be optimized to minimize this side reaction.[4]
Incomplete Reaction Catalyst deactivationUse a fresh batch of catalyst or consider a more robust catalyst.[8]
Poor mixing (with heterogeneous catalysts)Ensure vigorous stirring to overcome mass transfer limitations.[1]
Difficulties in Product Isolation Emulsion formation during work-upDilute the organic layer with a less dense solvent or the aqueous layer with more water to improve phase separation.[8]
Precipitation of solids at the interfaceAdd more water to dissolve any salts that may have formed during neutralization. If necessary, filter the mixture before separation.[8]
Co-distillation with starting materialsEnsure thorough washing to remove unreacted maleic acid and excess ethanol before distillation.[4]
Difficulty separating from diethyl fumarateDue to similar boiling points, simple distillation is challenging. Fractional distillation under vacuum may be required for separation.[4]

Catalyst Performance and Reaction Parameters

Table 1: Comparison of Catalysts for Dithis compound Synthesis

Catalyst TypeSpecific CatalystSubstrateConversion (%)Yield (%)Temperature (°C)Reaction Time (h)Key Observations
Solid Acid Catalysts Acid ZeoliteMaleic Anhydride>99.5[1][10]-Reflux0.5High conversion in a short reaction time.[1]
Sulfated ZirconiaMaleic Anhydride----Known to be a highly active and reusable solid superacid.[1]
Cation-Exchange Resins Indion 730Maleic AcidHigh (>90% in 6h)[4]-805Demonstrated superior performance compared to other ion-exchange resins.[1]
Amberlyst-35 wetMaleic AcidModerate[1]-805Lower conversion compared to Indion 730.[1]
Amberlite IR120Maleic AcidModerate[1]-805Comparable performance to Amberlyst-35 wet.[1]
Ionic Liquids 1-propylsulfonic acid-3-methylimidazole hydrogen sulfateMaleic Anhydride97.8788.391201High conversion and good yield.[4]
N-butylsulfonic acid pyridine (B92270) hydrogen sulfateMaleic Anhydride99.9084.681201Excellent conversion.[4]

Table 2: Effect of Reaction Parameters on Maleic Acid Conversion (Catalyst: Indion 730)

ParameterRange StudiedObservation
Temperature 323 - 353 KConversion increases with increasing temperature.[4]
Molar Ratio (Acid:Alcohol) 1:4 - 1:10Conversion increases with an increasing amount of alcohol.[3][4]
Catalyst Loading 50 - 120 kg/m ³Conversion increases with increasing catalyst loading up to a certain point.[3][4]

Experimental Protocols

Protocol 1: Synthesis using Acid Zeolite Catalyst

This protocol is based on a patented method demonstrating high conversion rates.[1][10]

Materials:

  • Maleic anhydride (5g)

  • Absolute ethanol (12g)

  • Acid zeolite (0.3g)

  • Water entrainer (e.g., cyclohexane, benzene, or toluene) (15ml)

Procedure:

  • To a reaction vessel equipped with a water trap (Dean-Stark apparatus), reflux condenser, and thermometer, add maleic anhydride, absolute ethanol, acid zeolite, and the water entrainer.

  • Heat the mixture to reflux to carry out water-dividing.

  • Continue the reaction for an additional 25-30 minutes after no more water is collected in the trap.

  • Stop heating and allow the mixture to cool to room temperature.

  • Separate the aqueous layer.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and then proceed with distillation.

  • Collect the fraction distilling at 216-220 °C as the final product, dithis compound.[1][10]

Protocol 2: Synthesis using Cation-Exchange Resin (Indion 730)

This protocol is adapted from a kinetic study comparing various cation-exchange resins.[1][3]

Materials:

  • Maleic acid

  • Industrial grade ethanol (95% v/v)

  • Indion 730 catalyst (dried at 120°C for 5 hours)

Procedure:

  • In a mechanically agitated reactor with a reflux condenser, charge the desired amounts of maleic acid and ethanol (a molar ratio of 1:8 is recommended for optimal conversion).

  • Immerse the reactor in a constant temperature bath set to 80°C.

  • Once the reaction mixture reaches the desired temperature, add the Indion 730 catalyst (a loading of 80 kg/m ³ of reactant volume is suggested).

  • Maintain a stirring speed of 1000 rpm to ensure a uniform mixture.

  • Monitor the reaction progress by withdrawing samples at regular intervals and analyzing the concentration of maleic acid by titration with 0.1 N alcoholic KOH.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • The dithis compound can be purified from the filtrate by distillation.

Visualizations

Experimental_Workflow A Reaction Setup (Maleic Anhydride/Acid + Ethanol + Catalyst) B Heating to Reflux (with Water Removal) A->B Heat C Reaction Monitoring (TLC, GC, or Titration) B->C Sampling C->B Continue Reaction D Work-up (Cooling, Washing, Neutralization) C->D Reaction Complete E Drying (Anhydrous Na2SO4) D->E F Purification (Distillation) E->F G Pure Dithis compound F->G

Caption: Experimental workflow for the synthesis of dithis compound.

Troubleshooting_Logic start Low Yield? q1 Is water being effectively removed? start->q1 Yes s1 Use Dean-Stark or molecular sieves q1->s1 No q2 Is the reaction temperature optimal? q1->q2 Yes s1->q2 s2 Adjust temperature (caution for isomerization) q2->s2 No q3 Is the catalyst active and in sufficient quantity? q2->q3 Yes s2->q3 s3 Add fresh catalyst / increase loading q3->s3 No q4 Is there a large excess of ethanol? q3->q4 Yes s3->q4 s4 Increase ethanol ratio q4->s4 No q5 Has the reaction run for a sufficient time? q4->q5 Yes s4->q5 s5 Increase reaction time q5->s5 No end_node Yield Improved q5->end_node Yes s5->end_node

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Work-up Procedures for Reactions Containing Ethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up and isolation of products from reactions involving ethyl maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction involving ethyl maleate?

A1: A typical work-up involves cooling the reaction mixture, removing the organic solvent under reduced pressure, and then performing a liquid-liquid extraction. The residue is commonly dissolved in an organic solvent like diethyl ether or ethyl acetate (B1210297). This organic solution is then washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine to help remove residual water and break any emulsions that may have formed.

Q2: How can I monitor the progress of my reaction and the purity of the isolated product?

A2: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring reaction progress and assessing product purity. For TLC analysis, a common eluent system is a mixture of hexane (B92381) and ethyl acetate. GC-MS can provide a more quantitative analysis of the product's purity.

Q3: What are the primary methods for purifying this compound reaction products?

A3: The most common purification methods are distillation and column chromatography. Distillation, either at atmospheric or reduced pressure, is suitable for thermally stable products. For compounds that are heat-sensitive or when distillation is not effective at separating impurities, column chromatography is a good alternative.

Q4: What safety precautions should be taken when working with this compound?

A4: this compound is an irritant to the skin and eyes. It is important to use appropriate personal protective equipment (PPE), such as gloves and safety glasses. All work should be performed in a well-ventilated fume hood.

Q5: My reaction involves a basic catalyst. How should I adjust the work-up?

A5: If a basic catalyst was used, a wash with a dilute acidic solution, such as 1M HCl, may be necessary to remove it. This should be followed by washes with saturated sodium bicarbonate solution and brine.

Troubleshooting Guides

Symptom/Issue Possible Cause(s) Suggested Solution(s)
Low Product Yield Incomplete Reaction: The reaction may not have reached completion.Optimize reaction conditions by extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation.
Product Loss During Work-up: Significant product may be trapped in an emulsion layer during extraction.To break an emulsion, add brine, gently swirl the separatory funnel instead of shaking vigorously, or filter the mixture through a pad of Celite®.
Product has some water solubility: The product may be lost during aqueous washes.Use a more non-polar extraction solvent and perform multiple extractions with smaller volumes of the aqueous washing solution.
Presence of Starting Material in Final Product Insufficient Washing: Unreacted acidic starting materials (e.g., maleic acid) or catalyst were not fully removed.Perform additional washes with a saturated sodium bicarbonate solution until gas evolution (CO2) ceases.
Product is Discolored Thermal Decomposition: The product may be degrading at high temperatures during distillation.Purify using vacuum distillation to lower the boiling point. If the product is still unstable at lower temperatures, use column chromatography.
Presence of Colored Impurities: Side reactions may have generated colored byproducts.Consider a charcoal treatment of the organic solution before the final filtration and solvent evaporation. Column chromatography can also be effective for removing colored impurities.
A Persistent Emulsion Forms During Extraction High Concentration of Surfactants or Fine Particulates: These can stabilize the emulsion.Add brine to the separatory funnel. Alternatively, filtering the entire mixture through a pad of Celite® can help break the emulsion.
Poor Separation of Organic and Aqueous Layers Similar Densities of the Two Phases: This can lead to slow or incomplete layer separation.Dilute the organic layer with a less dense solvent (e.g., diethyl ether) or the aqueous layer with more water to increase the density difference.
Solid Precipitates at the Interface of the Layers Formation of Insoluble Salts: This can happen during a neutralization wash.Add more water to attempt to dissolve the salt. If this is not effective, filter the entire mixture to remove the solid before continuing with the separation.
Product is Unstable on Silica (B1680970) Gel Acidic Nature of Silica Gel: The adduct may be decomposing on the acidic stationary phase.Deactivate the silica by running the column with a solvent system containing a small amount (1-3%) of triethylamine. Alternatively, consider using a less acidic stationary phase like alumina.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 141-05-9
Molecular Formula C8H12O4
Molar Mass 172.18 g/mol
Appearance Colorless liquid
Boiling Point 223 °C at 101.3 kPa
Melting Point -10 °C
Density 1.0662 g/cm³ (25/4 °C)
Flash Point 93 °C
Solubility in Water 1.4% at 30 °C

Table 2: Properties of Common Solvents for Work-up

SolventFormulaBoiling Point (°C)Density (g/mL)Water Solubility
Diethyl Ether C4H10O34.60.7136 g/100 g
Ethyl Acetate C4H8O2770.8958.7 g/100 g
Dichloromethane CH2Cl2401.3252 g/100 g
Hexane C6H14690.659Insoluble
Toluene C7H81110.8670.05 g/100 g

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure
  • Cooling: Once the reaction is complete, cool the reaction flask to room temperature.

  • Solvent Removal: If the reaction was performed in a volatile solvent, remove the solvent using a rotary evaporator.

  • Extraction:

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with water.

    • Wash with a saturated aqueous sodium bicarbonate solution to neutralize any acids. Vent the separatory funnel frequently as carbon dioxide gas may be produced.

    • Wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration:

    • Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Filter off the drying agent.

    • Concentrate the organic solution on a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify which contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Work-up for a Michael Addition Reaction

This protocol is representative of a work-up for a Michael addition of a thiol to this compound.

  • Reaction Completion: Once the reaction is deemed complete by TLC or GC-MS, cool the mixture to room temperature.

  • Dilution and Washing:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution with saturated aqueous NH4Cl.

    • Follow with a wash with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography if necessary.

Visualizations

G cluster_workflow General Work-up Workflow reaction_complete Reaction Complete cool Cool to RT reaction_complete->cool remove_solvent Remove Solvent (Rotovap) cool->remove_solvent dissolve Dissolve in Organic Solvent remove_solvent->dissolve extract Liquid-Liquid Extraction dissolve->extract dry Dry Organic Layer extract->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify Crude Product concentrate->purify characterize Characterize Pure Product purify->characterize

Caption: A general workflow for the work-up of an this compound reaction.

G start Low Product Yield check_reaction Check for Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes optimize Optimize Reaction: - Increase Time - Increase Temperature incomplete->optimize end Yield Improved optimize->end check_workup Examine Work-up Procedure complete->check_workup emulsion Emulsion Formed? check_workup->emulsion break_emulsion Break Emulsion: - Add Brine - Filter through Celite® emulsion->break_emulsion Yes water_sol Product Water Soluble? emulsion->water_sol No break_emulsion->end change_solvent Use More Non-Polar Extraction Solvent water_sol->change_solvent Yes water_sol->end No change_solvent->end

Caption: Troubleshooting decision tree for low product yield.

G cluster_extraction Liquid-Liquid Extraction start Dissolved Crude Product in Organic Solvent add_to_funnel Add to Separatory Funnel start->add_to_funnel add_wash Add Aqueous Wash (e.g., NaHCO3 soln) add_to_funnel->add_wash shake Stopper, Invert & Vent add_wash->shake separate Allow Layers to Separate shake->separate drain Drain Aqueous Layer separate->drain repeat Repeat Wash as Needed drain->repeat repeat->add_wash Yes collect_org Collect Organic Layer repeat->collect_org No end Proceed to Drying Step collect_org->end

Validation & Comparative

A Comparative Analysis of Ethyl Maleate and Dimethyl Maleate Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired reaction kinetics and outcomes. This guide provides an objective comparison of the reactivity of two structurally similar α,β-unsaturated carbonyl compounds: diethyl maleate (B1232345) and dimethyl maleate. By examining their performance in key organic reactions and providing supporting theoretical and experimental context, this document aims to inform researchers, scientists, and drug development professionals in their selection of these versatile chemical building blocks.

The primary difference in the reactivity of dithis compound and dimthis compound stems from the steric hindrance imposed by their respective ester alkyl groups.[1] The larger ethyl groups of dithis compound present a greater steric barrier to the approach of a nucleophile compared to the smaller methyl groups of dimthis compound.[1] Consequently, dimthis compound is generally anticipated to exhibit higher reactivity in reactions where the approach to the electrophilic double bond is a critical rate-determining step, such as in Michael additions and Diels-Alder reactions.[1]

Quantitative Reactivity Data

While direct comparative kinetic studies between dithis compound and dimthis compound are not extensively available in the literature, data from studies on related compounds provide valuable insights into their relative reactivities. The following table summarizes experimentally determined kinetic parameters for the base-catalyzed thiol-Michael addition of 1-hexanethiol (B106883) to dithis compound and other Michael acceptors.

Michael AcceptorAbbreviationPropagation Rate Coefficient (k_P) [M⁻¹s⁻¹]Reverse Propagation Rate Coefficient (k_-P) [s⁻¹]Chain-Transfer Rate Coefficient (k_CT) [M⁻¹s⁻¹]Overall Reaction Rate Coefficient (k_overall) [s⁻¹]
N-propylmaleimidePMI30.1 ± 1.50.3 ± 0.110.1 ± 0.56.2 ± 0.3
Diethyl fumarateDEF15.2 ± 0.80.8 ± 0.112.3 ± 0.64.1 ± 0.2
Ethyl vinyl sulfoneEVS10.1 ± 0.50.5 ± 0.115.2 ± 0.83.5 ± 0.2
Dithis compound DEM 5.2 ± 0.3 0.6 ± 0.1 11.2 ± 0.6 1.1 ± 0.1
Butyl acrylateBA3.1 ± 0.21.2 ± 0.111.2 ± 0.6-

Data adapted from a systematic study by Bowman et al. (2021).[2]

It is noteworthy that diethyl fumarate, the trans-isomer of dithis compound, is nearly four times more reactive in thiol-Michael additions, highlighting the sensitivity of the reaction to the geometry of the acceptor.[1][3] Based on the principle of steric hindrance, it is hypothesized that dimthis compound would exhibit a higher reaction rate coefficient than dithis compound under identical conditions.[1]

Key Reactions and Mechanistic Considerations

Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction for forming carbon-carbon and carbon-heteroatom bonds. Both diethyl and dimthis compound are effective Michael acceptors. The electron-withdrawing ester groups activate the double bond for nucleophilic attack at the β-carbon.

The general mechanism for a base-catalyzed Michael addition is depicted below:

cluster_0 Mechanism of Michael Addition Nucleophile Nu-H Activated_Nucleophile Nu⁻ Nucleophile->Activated_Nucleophile Deprotonation Base Base Intermediate R'OOC-CH(Nu)-⁻CH-COOR' Activated_Nucleophile->Intermediate Nucleophilic Attack Maleate R'OOC-CH=CH-COOR' Product R'OOC-CH(Nu)-CH₂-COOR' Intermediate->Product Protonation Proton_Source Base-H⁺

Caption: Generalized mechanism of a base-catalyzed Michael addition.

Due to reduced steric hindrance, dimthis compound is expected to undergo faster Michael additions compared to dithis compound.[1]

Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. Both diethyl and dimthis compound are commonly used as dienophiles due to their electron-deficient double bond. The rate of the Diels-Alder reaction is enhanced by the presence of these electron-withdrawing ester groups.[1] Similar to the Michael addition, the less sterically encumbered nature of dimthis compound is predicted to lead to a more favorable transition state and a faster reaction rate.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to directly compare the reactivity of diethyl and dimthis compound.

Protocol 1: Comparative Kinetics of a Thiol-Michael Addition

This protocol outlines a method for determining the reaction kinetics of the addition of a thiol to either dithis compound or dimthis compound.

Materials:

  • Dithis compound or Dimthis compound

  • 1-Hexanethiol

  • Triethylamine (B128534) (catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Internal standard (e.g., dodecane)

  • NMR tubes

  • ¹H NMR spectrometer

Procedure:

  • Reaction Setup: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve the maleate ester (1.0 mmol) and the internal standard in 5 mL of anhydrous THF.

  • Initiation: Add 1-hexanethiol (1.0 mmol) to the stirred solution via syringe, followed by the addition of triethylamine (0.1 mmol).

  • Reaction Monitoring: At regular intervals, withdraw small aliquots from the reaction mixture and transfer to an NMR tube. Quench the reaction within the NMR tube if necessary.

  • Data Acquisition: Acquire ¹H NMR spectra for each aliquot. Monitor the disappearance of the vinyl proton signals of the maleate and the appearance of the signals corresponding to the thioether product.[2]

  • Data Analysis: Determine the concentration of the reactants over time by integrating the relevant peaks relative to the internal standard. Plot the concentration versus time to determine the reaction rate and calculate the rate constant.[1]

cluster_1 Workflow for Kinetic Analysis of Michael Addition Setup Reaction Setup: Maleate, Thiol, Solvent, Internal Standard Initiate Initiate Reaction: Add Catalyst Setup->Initiate Monitor Monitor Progress: Withdraw Aliquots at Time Intervals Initiate->Monitor Acquire Acquire Data: ¹H NMR Spectroscopy Monitor->Acquire Analyze Data Analysis: Determine Concentrations and Rate Constant Acquire->Analyze

Caption: A typical workflow for the kinetic analysis of a Michael addition.[1]

Protocol 2: Aza-Michael Addition (Solvent-Free)

This protocol describes a catalyst-free and solvent-free aza-Michael addition of an amine to either diethyl or dimthis compound.

Materials:

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the maleate ester (1.0 eq).

  • Reagent Addition: Add cyclohexylamine (1.0 - 1.2 eq) to the flask.

  • Reaction: Stir the neat mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the crude product can be purified directly by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield the pure β-amino ester product.[4]

Role in Biological Systems: Glutathione (B108866) Depletion

Beyond synthetic applications, dithis compound is a well-established agent for depleting intracellular glutathione (GSH), a critical antioxidant.[5] This property makes it a valuable tool for studying oxidative stress. The depletion occurs through a Michael addition reaction where the thiol group of GSH attacks the electrophilic double bond of dithis compound, a reaction catalyzed by the enzyme Glutathione S-transferase (GST).[5] This irreversible conjugation effectively removes GSH from the cellular antioxidant pool, leading to a state of oxidative stress.[5]

The signaling pathway for dithis compound-induced glutathione depletion is illustrated below:

cluster_2 Dithis compound-Induced Glutathione Depletion DEM Dithis compound (DEM) Conjugate DEM-SG Conjugate DEM->Conjugate GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-transferase (GST) GST->Conjugate catalyzes Depletion GSH Depletion Conjugate->Depletion Stress Oxidative Stress Depletion->Stress

Caption: Simplified pathway of DEM-induced cellular effects.

Conclusion

References

A Comparative Guide to Validated HPLC Methods for the Analysis of Ethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of ethyl maleate (B1232345). While specific validated methods for ethyl maleate are not abundantly available in published literature, this document outlines established protocols for closely related compounds, such as dithis compound, and discusses key validation parameters. The information herein is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical method for this compound.

The primary method detailed is a Reverse-Phase HPLC (RP-HPLC) approach coupled with UV detection, which is a widely used, reliable, and cost-effective technique for the quantification of organic molecules like this compound. Alternative methods and key chromatographic parameters are also compared to provide a basis for method development and optimization.

Experimental Protocols

A critical aspect of a reliable analytical method is a well-defined experimental protocol. Below are two detailed protocols that can be adapted for the analysis of this compound. Method 1 is based on the analysis of the structurally similar dithis compound, and Method 2 describes a typical RP-HPLC setup for small organic molecules.

Method 1: RP-HPLC-UV for Dithis compound Analysis

This method is adapted from a protocol for the analysis of dithis compound and its metabolites and can serve as an excellent starting point for this compound analysis.

  • Sample Preparation:

    • For biological matrices, protein precipitation is a common first step. This can be achieved by adding acetonitrile (B52724) to the sample, followed by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C).

    • The supernatant is then transferred to a clean tube.

    • The solvent is evaporated under a gentle stream of nitrogen at 30°C.

    • The residue is reconstituted in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • The reconstituted sample is vortexed and centrifuged to remove any insoluble material before being transferred to an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often employed to ensure the separation of the analyte from potential impurities or metabolites.

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

Method 2: Isocratic RP-HPLC for General Purity Analysis

This method represents a simpler, isocratic approach suitable for routine quality control and purity assessments of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The pH may be adjusted with an acid like phosphoric acid or formic acid to ensure sharp peak shapes.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 215 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

Data Presentation: Comparison of HPLC Methods

The selection of an HPLC method depends on the specific analytical requirements, such as the sample matrix, the need to resolve impurities, and desired run time. The table below compares key parameters for potential HPLC methods for this compound analysis.

ParameterMethod 1 (Gradient RP-HPLC)Method 2 (Isocratic RP-HPLC)Alternative (UHPLC)
Principle Separation based on polarity using a gradient mobile phase.Separation based on polarity using a constant mobile phase composition.High-efficiency separation using sub-2 µm particle columns.
Stationary Phase C18C8 or C18C18 or other, sub-2 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Acetonitrile/Water (Isocratic)Acetonitrile/Water (Gradient or Isocratic)
Flow Rate ~1.0 mL/min1.0 - 1.5 mL/min0.2 - 0.5 mL/min
Run Time 15 - 30 min< 15 min< 5 min
Detection UV, Mass Spectrometry (MS)UVUV, MS
Primary Use Complex samples, impurity profiling, metabolite analysis.Routine QC, purity checks, content uniformity.High-throughput analysis, improved resolution.

Method Validation

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. Key validation parameters, as per ICH guidelines, are summarized in the table below. The provided values are illustrative and would need to be experimentally determined for an this compound-specific method.

Validation ParameterTypical Acceptance CriteriaExample Data (from Enalapril Maleate analysis)
Specificity The peak for this compound should be pure and well-resolved from other components.Peak purity data indicates a homogenous peak with no co-eluting peaks.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999r² = 0.99981
Accuracy (% Recovery) 98.0% - 102.0%Not specified, but accuracy was demonstrated.
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%, Intermediate Precision (Inter-day) ≤ 2.0%Not specified, but precision was demonstrated.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.021%
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.062%
Robustness Method performance is unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).The method was found to be robust.

Mandatory Visualizations

The following diagrams illustrate the general workflows for HPLC analysis and method validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Preparation Dilution / Extraction Sample->Preparation Filtration Filtration (0.45 µm) Preparation->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection UV/MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

General workflow for HPLC analysis.

Validation_Process MD Method Development SP Specificity MD->SP L Linearity MD->L A Accuracy MD->A P Precision MD->P LOD LOD/LOQ SP->LOD L->LOD A->LOD P->LOD R Robustness LOD->R SS System Suitability R->SS VD Validated Method SS->VD

Logical relationship of HPLC method validation parameters.

A Comparative Guide to Michael Acceptors: Diethyl Maleate vs. Diethyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a foundational reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] The choice of the Michael acceptor is critical as it dictates reaction kinetics, stereochemistry, and the biological activity of the resulting adducts. This guide provides an objective comparison of diethyl maleate (B1232345) and its geometric isomer, diethyl fumarate (B1241708), as Michael acceptors, supported by quantitative data and detailed experimental protocols.

Core Principles: Isomerism Dictates Reactivity

Diethyl maleate (DEM) is the cis-isomer of butenedioic acid diethyl ester, while diethyl fumarate (DEF) is the trans-isomer. This fundamental difference in stereochemistry is the primary determinant of their distinct reactivity profiles. While both are effective Michael acceptors due to the electron-withdrawing nature of their two ester groups which polarizes the carbon-carbon double bond, their performance varies significantly depending on the nucleophile and reaction conditions.[4][5]

A key consideration is the potential for cis-trans isomerization of dithis compound to the thermodynamically more stable diethyl fumarate, a reaction that can occur concurrently with the Michael addition, particularly in the presence of amines.[4][6]

Quantitative Comparison of Reactivity

The reactivity of Michael acceptors can be quantified by comparing their reaction rate coefficients. Data from studies on base-catalyzed thiol-Michael additions provide a clear basis for comparison. In the reaction with thiols, diethyl fumarate is a significantly more reactive Michael acceptor than dithis compound.[7]

Table 1: Kinetic Parameters for Thiol-Michael Addition with 1-Hexanethiol (B106883) [8]

Michael AcceptorAbbreviationPropagation Rate Coefficient (k_P) [M⁻¹s⁻¹]Reverse Propagation Rate Coefficient (k_-P) [s⁻¹]Chain-Transfer Rate Coefficient (k_CT) [M⁻¹s⁻¹]Overall Reaction Rate Coefficient (k_overall) [s⁻¹]
Diethyl Fumarate DEF15.2 ± 0.80.8 ± 0.112.3 ± 0.64.1 ± 0.2
Dithis compound DEM5.2 ± 0.30.6 ± 0.111.2 ± 0.61.1 ± 0.1

Data adapted from a systematic study by Bowman et al. (2021) for the base-catalyzed thiol-Michael addition.[8]

As the data indicates, diethyl fumarate exhibits an overall reaction rate that is nearly four times that of dithis compound when reacting with a thiol nucleophile.[7] This higher reactivity is a consistent observation.[9]

Conversely, in aza-Michael additions involving amines, dithis compound can exhibit higher reactivity. Kinetic studies have shown that the aza-Michael addition of cyclohexylamine (B46788) to dithis compound is faster than the addition to diethyl fumarate.[6][10][11] This is attributed to the thermodynamically less stable cis-isomer being more susceptible to this type of addition.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of Michael addition reactions. Below are representative procedures for thiol-Michael and aza-Michael additions.

Protocol 1: Base-Catalyzed Thiol-Michael Addition to Diethyl Fumarate

This protocol describes a typical procedure for the base-catalyzed addition of a thiol to diethyl fumarate. The same procedure can be applied to dithis compound.

Materials:

  • Diethyl fumarate (1.0 mmol, 1.0 eq)

  • 1-Hexanethiol (1.1 mmol, 1.1 eq)

  • Triethylamine (B128534) (TEA, 0.05 mmol, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add diethyl fumarate (172.2 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Dissolve the diethyl fumarate in 5 mL of anhydrous THF. Add 1-hexanethiol (130.3 mg, 164 µL, 1.1 mmol) to the stirred solution via syringe.[8]

  • Catalyst Introduction: Add a catalytic amount of triethylamine (7 µL, 0.05 mmol) to initiate the reaction.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹H NMR spectroscopy to observe the disappearance of the vinyl protons of the starting material.[5][8]

  • Work-up and Purification: Once the reaction is complete (typically rapid), quench the reaction by washing the mixture with a saturated NaHCO₃ solution to remove the catalyst.[4] Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[4] Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product, diethyl 2-(hexylthio)succinate, can be purified by flash column chromatography on silica (B1680970) gel.[8]

Protocol 2: Catalyst-Free Aza-Michael Addition to Dithis compound

This protocol outlines a green chemistry approach for the addition of a primary amine to dithis compound, which can often proceed efficiently without a catalyst or solvent.[3][5]

Materials:

  • Dithis compound (1.0 mmol, 1.0 eq)

  • Cyclohexylamine (1.1 mmol, 1.1 eq)

  • Round-bottom flask or vial

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add dithis compound (172.2 mg, 1.0 mmol).

  • Reagent Addition: While stirring, add cyclohexylamine (109.1 mg, 126 µL, 1.1 mmol) dropwise to the neat dithis compound at room temperature.[5] Note that the reaction can be exothermic.[3]

  • Reaction Monitoring: Continue stirring the neat mixture at room temperature. Monitor the reaction's progress by TLC or NMR spectroscopy until the starting material is consumed. The reaction of cyclohexylamine with dithis compound is often complete within a few hours.[3][6]

  • Work-up and Purification: For many simple amines, the reaction proceeds cleanly, and the product, diethyl 2-(cyclohexylamino)succinate, may be of sufficient purity for subsequent steps without further purification.[5] If necessary, unreacted starting materials can be removed under high vacuum, or the product can be purified by column chromatography.

Visualizing the Reaction and Logic

Michael_Addition_Mechanism cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation MD Michael Donor (e.g., R-SH) Nuc Nucleophile (e.g., R-S⁻) MD->Nuc Deprotonation Base Base Base->Nuc pBase Protonated Base Nuc->Nuc2 pBase->pBase2 Acceptor Michael Acceptor (DEM or DEF) Enolate Enolate Intermediate Acceptor->Enolate Enolate->Enolate2 Nuc2->Enolate Nucleophilic Attack on β-carbon Product Michael Adduct Enolate2->Product Protonation pBase2->Product Base2 Base

Reactivity_Comparison cluster_isomers Geometric Isomers cluster_reactions Michael Addition Type cluster_reactivity Relative Reactivity DEM Dithis compound (cis) Thiol Thiol-Michael Addition (e.g., with R-SH) DEM->Thiol Slower Aza Aza-Michael Addition (e.g., with R-NH₂) DEM->Aza Generally Faster DEF Diethyl Fumarate (trans) DEF->Thiol Faster DEF->Aza Generally Slower Higher Higher Reactivity Thiol->Higher DEF > DEM Lower Lower Reactivity Aza->Higher DEM > DEF

Biological Significance and Drug Development

Michael acceptors are of significant interest to drug development professionals due to their ability to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins. This mechanism of action is central to the therapeutic effect of several drugs.

Dimethyl fumarate (DMF), a close analog of diethyl fumarate, is an approved oral therapy for relapsing-remitting multiple sclerosis and psoriasis.[12][13] The therapeutic efficacy of fumaric acid esters (FAEs) is believed to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway.[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumarate Fumarate Ester (e.g., DMF/DEF) Keap1_Nrf2 Keap1-Nrf2 Complex Fumarate->Keap1_Nrf2 Reacts with Cysteine Residues Keap1_mod Keap1 (Modified) Keap1_Nrf2->Keap1_mod Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Normal Conditions Nrf2_free Nrf2 (Free) Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Gene Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene Nrf2_nuc->ARE Binds to

Under normal conditions, Keap1 targets Nrf2 for degradation. As Michael acceptors, fumarates react with the thiol groups of cysteine residues on Keap1, inducing a conformational change that prevents Nrf2 degradation.[14] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes.[14] This mechanism highlights the anti-inflammatory and antioxidant effects of these compounds.[12]

In a research context, dithis compound is frequently used to intentionally deplete cellular glutathione (B108866) (GSH), a key antioxidant, thereby inducing a controlled state of oxidative stress.[5] This allows scientists to investigate the cellular response to oxidative damage and to screen for novel antioxidant compounds.[5]

Conclusion

The choice between dithis compound and diethyl fumarate as a Michael acceptor is not arbitrary but depends critically on the intended application and the nature of the nucleophile.

  • Diethyl Fumarate (DEF) is the more reactive and thermodynamically stable isomer for thiol-Michael additions . Its higher reaction rate makes it preferable for applications requiring rapid and efficient conjugation with sulfur nucleophiles, such as in bioconjugation or materials science.

  • Dithis compound (DEM) , while less reactive with thiols, can be the superior choice for certain aza-Michael additions . Its use in research to modulate cellular redox status by depleting glutathione underscores its value as a tool in chemical biology.

For drug development professionals, the fumarate backbone serves as a key pharmacophore for activating the Nrf2 pathway, offering a proven strategy for developing therapies for inflammatory and oxidative stress-related diseases. Understanding the distinct reactivity profiles of these two isomers is paramount for optimizing synthetic routes and designing novel therapeutic agents.

References

Performance of Ethyl Maleate in Copolymerization with Vinyl Monomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of ethyl maleate (B1232345) when copolymerized with two common vinyl monomers: styrene (B11656) and vinyl acetate (B1210297). The information presented is curated from experimental data to assist researchers in material selection and process development.

Executive Summary

Ethyl maleate exhibits distinct copolymerization behavior with styrene and vinyl acetate, leading to copolymers with significantly different properties. The copolymerization with styrene, an electron-donating monomer, results in a strong tendency towards alternating copolymers, yielding rigid materials with high glass transition temperatures. In contrast, its copolymerization with vinyl acetate, a less electron-donating monomer, leads to copolymers with different characteristics. This guide details the reactivity ratios, and thermal properties of these copolymer systems, supported by experimental protocols and visual diagrams to elucidate key processes and relationships.

Performance Comparison

The following tables summarize the key performance indicators of this compound in copolymerization with styrene and vinyl acetate.

Table 1: Reactivity Ratios
Comonomer Systemr₁ (Vinyl Monomer)r₂ (this compound)Temperature (°C)Copolymerization Tendency
Styrene (M₁) - this compound (M₂)0.13[1]0.035[1]60[1]Alternating[1]
Vinyl Acetate (M₁) - Dibutyl Maleate (M₂)†0.11020.0421Not SpecifiedAlternating

†Data for dibutyl maleate is used as a proxy for this compound due to the unavailability of direct experimental data for the this compound-vinyl acetate system.

Table 2: Thermal and Mechanical Properties
Copolymer SystemGlass Transition Temp. (Tg)Tensile StrengthElongation at Break
Poly(styrene-co-maleic anhydride)††124°C - 175.8°CData not availableData not available
Poly(maleic anhydride-co-vinyl acetate)††50°C73.16 MPa768%

††Data for maleic anhydride (B1165640) is used as a proxy for this compound. Properties are highly dependent on copolymer composition and molecular weight.

Experimental Protocols

Free-Radical Copolymerization of Dithis compound with Vinyl Acetate

This protocol outlines a typical solution polymerization method.

Materials:

  • Vinyl acetate (VAc), distilled before use

  • Dithis compound (DEM), distilled before use

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)

  • Anhydrous toluene (B28343)

Procedure:

  • Reaction Setup: In a glass ampoule, the desired amounts of vinyl acetate, dithis compound, AIBN, and toluene are added.

  • Degassing: The ampoule is subjected to three freeze-pump-thaw cycles to eliminate dissolved oxygen.

  • Polymerization: The sealed ampoule is placed in a thermostatically controlled oil bath at 70°C for a predetermined time.

  • Quenching: The polymerization is quenched by rapidly cooling the ampoule.

  • Precipitation and Purification: The contents are poured into a large volume of methanol to precipitate the copolymer. The resulting polymer is filtered, washed with fresh methanol, and dried in a vacuum oven at 50°C until a constant weight is achieved.

  • Characterization: The copolymer composition can be determined using ¹H NMR spectroscopy, and the molecular weight and polydispersity index (PDI) can be analyzed by gel permeation chromatography (GPC).

Characterization Techniques
  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain by identifying characteristic functional group absorptions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition and microstructure.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the copolymer.

  • Tensile Testing: To measure the mechanical properties of the copolymer, including tensile strength and elongation at break, typically performed on film or molded specimens according to ASTM D638 standards.

Visualizations

Copolymerization_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product M1 Vinyl Monomer (Styrene or Vinyl Acetate) Copolymer Copolymer Chain (-M1-M2-M1-M2-)n M1->Copolymer k11, k21 M2 This compound M2->Copolymer k22, k12 Initiator Initiator (e.g., AIBN) Initiator->Copolymer Heat Heat Heat->Copolymer

Caption: General reaction scheme for the free-radical copolymerization of a vinyl monomer (M1) with this compound (M2).

Experimental_Workflow cluster_characterization Analysis Methods start Start: Monomer & Initiator Preparation react Solution Polymerization (Degassing, Heating) start->react precipitate Precipitation & Washing (in Methanol) react->precipitate dry Drying (Vacuum Oven) precipitate->dry characterize Characterization dry->characterize end End: Copolymer Product characterize->end ftir FTIR characterize->ftir nmr NMR characterize->nmr dsc DSC/TGA characterize->dsc gpc GPC characterize->gpc tensile Tensile Testing characterize->tensile

Caption: A typical experimental workflow for the synthesis and characterization of this compound copolymers.

Property_Relationship cluster_input Input Factors cluster_intermediate Copolymer Characteristics cluster_output Resulting Properties MonomerRatio Monomer Feed Ratio (Vinyl:this compound) Composition Copolymer Composition MonomerRatio->Composition Determines Temp Polymerization Temperature MW Molecular Weight Temp->MW Influences Thermal Thermal Properties (Tg, Td) Composition->Thermal Mechanical Mechanical Properties (Tensile Strength, Elongation) Composition->Mechanical MW->Thermal MW->Mechanical

Caption: Logical relationship between experimental parameters and final copolymer properties.

References

A Comparative Guide to the Kinetic Studies of Maleic Acid Esterification with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kinetic studies for the esterification of maleic acid with ethanol (B145695), a critical reaction in the synthesis of diethyl maleate (B1232345). Diethyl maleate is an important intermediate in the production of various polymers, pharmaceuticals, and other fine chemicals. Understanding the reaction kinetics under different catalytic conditions is paramount for process optimization and reactor design. This document summarizes key kinetic data, details experimental protocols, and visualizes the experimental workflow.

Comparative Kinetic Data

The efficiency of maleic acid esterification is heavily influenced by the type of catalyst employed. The following table summarizes the kinetic parameters obtained from various studies using different catalysts.

Catalyst TypeCatalyst NameMolar Ratio (Ethanol:Maleic Acid)Temperature (°C)Activation Energy (kcal/mol)Key Findings
Homogeneous Acid Sulfuric Acid (H₂SO₄)10:150-60~20% deviation in non-ideal systemEffective and inexpensive, but poses challenges in separation and causes corrosion.[1]
Heterogeneous - Ion Exchange Resin Amberlyst-15Not SpecifiedReflux14.2High catalytic activity and reusability.[2] The reaction is intrinsically kinetically controlled with no mass transfer limitations.[2]
Heterogeneous - Ion Exchange Resin Amberlyst-36Not SpecifiedRefluxNot SpecifiedDemonstrated high effectiveness for the reaction.[2]
Heterogeneous - Ion Exchange Resin Indion-170Not SpecifiedRefluxNot SpecifiedAmong the most effective ion exchange resins tested.[2]
Heterogeneous - Ion Exchange Resin Amberlite IRA 120Not SpecifiedRefluxNot SpecifiedShowed catalytic potential for the esterification.[2][3]
Heterogeneous - Supported Acid 20% DTP/K-10¹Not SpecifiedRefluxNot SpecifiedAn alternative solid acid catalyst.[2]
Homogeneous - Deep Eutectic Solvents (DES) Not Specified10:1 (n-butanol)85-90Not SpecifiedEnvironmentally friendly catalysts with high thermal stability and reusability.[3]

¹Dodecatungstophosphoric acid supported on K-10 clay.

Experimental Protocols

The following sections detail the methodologies for conducting kinetic studies on the esterification of maleic acid with ethanol, based on protocols described in the cited literature.

General Experimental Setup

A typical experimental setup for studying the esterification kinetics consists of a batch reactor, often a three-necked flask, equipped with a condenser, a thermometer, and a magnetic stirrer. The reactor is placed in a constant temperature bath to maintain isothermal conditions.[1][3]

Protocol for Homogeneous Catalysis (e.g., Sulfuric Acid)
  • Reactant Charging: A predetermined molar ratio of ethanol to maleic acid (e.g., 10:1) is charged into the reactor.[1]

  • Temperature Stabilization: The reaction mixture is heated to the desired temperature (e.g., 50-60°C) with constant stirring.[1]

  • Catalyst Addition: A specific amount of the homogeneous catalyst, such as sulfuric acid, is added to the reactor to initiate the reaction.[1]

  • Sampling: Samples are withdrawn from the reactor at regular time intervals.[3]

  • Analysis: The concentration of maleic acid in the samples is determined by titration with a standard sodium hydroxide (B78521) solution to calculate the conversion. Gas chromatography can also be used for product analysis.[3]

Protocol for Heterogeneous Catalysis (e.g., Ion Exchange Resins)
  • Catalyst Preparation: The ion exchange resin is dried in an oven (e.g., at 70°C) to remove any moisture content.[3]

  • Reactant Charging: Maleic acid and an excess of ethanol are charged into the reactor.[3]

  • Temperature Stabilization: The mixture is heated to the reaction temperature under vigorous stirring (e.g., 1000 rpm) to minimize concentration gradients.[3]

  • Catalyst Addition: The pre-weighed dried catalyst is added to the reaction mixture.[3]

  • Sampling and Analysis: Samples are collected periodically, and the solid catalyst is filtered out before analysis. The conversion of maleic acid is determined using methods similar to those in homogeneous catalysis.[3]

Visualizations

Reaction Signaling Pathway

The esterification of maleic acid with ethanol is a two-step reaction. Initially, maleic acid reacts with one molecule of ethanol to form monothis compound. Subsequently, monothis compound reacts with a second molecule of ethanol to yield dithis compound and water. This reversible reaction is catalyzed by an acid.

G Fischer-Speier Esterification of Maleic Acid cluster_reactants1 Step 1 cluster_reactants2 Step 2 cluster_catalyst Catalyst cluster_products Products MA Maleic Acid (HOOC-CH=CH-COOH) Intermediate Protonated Carbonyl MA->Intermediate + H+ EtOH1 Ethanol (CH3CH2OH) H_plus H+ MEM Monothis compound (HOOC-CH=CH-COOCH2CH3) Intermediate->MEM + Ethanol - H2O DEM Dithis compound (H3CH2COOC-CH=CH-COOCH2CH3) MEM->DEM + Ethanol - H2O EtOH2 Ethanol (CH3CH2OH) Water Water (H2O)

Caption: Reaction pathway for the acid-catalyzed esterification of maleic acid with ethanol.

Experimental Workflow

The following diagram illustrates the general workflow for conducting a kinetic study of the esterification of maleic acid.

G Experimental Workflow for Kinetic Study A Reactant & Catalyst Preparation B Charge Reactor with Maleic Acid & Ethanol A->B C Heat to Desired Temperature B->C D Add Catalyst to Start Reaction C->D E Withdraw Samples at Intervals D->E F Quench Reaction (if necessary) E->F G Sample Analysis (e.g., Titration, GC) F->G H Data Processing & Kinetic Modeling G->H I Determine Rate Constants & Activation Energy H->I

Caption: Generalized workflow for the kinetic study of maleic acid esterification.

References

comparative study of maleate esters in compatibilizers for composites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Maleate (B1232345) Esters as Compatibilizers in Polymer Composites

For researchers, scientists, and drug development professionals venturing into the realm of composite materials, optimizing the interface between dissimilar components is paramount. This guide provides a comparative analysis of maleate esters used as compatibilizers, with a focus on maleated polyolefins in natural fiber-reinforced composites. The information herein is supported by experimental data to aid in the selection of appropriate compatibilizers for enhanced composite performance.

The Role of Maleate Compatibilizers

In composite materials, particularly those blending hydrophilic fillers like wood flour with a hydrophobic polymer matrix, poor interfacial adhesion is a common challenge that leads to inferior mechanical properties.[1] Maleate ester compatibilizers, especially maleic anhydride-grafted polymers, are frequently employed to bridge this incompatibility. The anhydride (B1165640) groups of the maleate compatibilizer can form ester linkages with the hydroxyl groups present on the surface of natural fillers, while the polymer backbone of the compatibilizer entangles with the matrix polymer, thus creating a strong interfacial bond.[1]

Comparative Performance of Maleated Polyolefins

A key study by Lai et al. (2003) systematically compared the effectiveness of various maleated polyolefins as compatibilizers in high-density polyethylene (B3416737) (HDPE) filled with 40 wt% wood flour. The compatibilizers studied were maleated linear low-density polyethylene (LLDPE-g-MA), maleated high-density polyethylene (HDPE-g-MA), maleated polypropylene (B1209903) (PP-g-MA), and maleated styrene–ethylene/butylene–styrene (SEBS-g-MA), each added at 4 parts per hundred resin (phr).

Data Presentation

The following tables summarize the quantitative data on the mechanical properties of these composites.

Table 1: Tensile Properties of HDPE/Wood Flour Composites with Different Maleated Polyolefin Compatibilizers

Compatibilizer TypeTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
None23.52.82.5
LLDPE-g-MA34.53.14.5
HDPE-g-MA32.83.04.2
PP-g-MA26.52.92.8
SEBS-g-MA30.52.93.5

Table 2: Impact Strength of HDPE/Wood Flour Composites with Different Maleated Polyolefin Compatibilizers

Compatibilizer TypeNotched Izod Impact Strength (J/m)
None28
LLDPE-g-MA45
HDPE-g-MA42
PP-g-MA32
SEBS-g-MA38

Non-Polymeric Maleate Esters

While maleated polyolefins are extensively studied, non-polymeric maleate esters such as diethyl maleate and dibutyl maleate are also used in polymer formulations. However, their primary role is often as plasticizers or as co-monomers in the synthesis of resins and polymers to enhance properties like flexibility and adhesion.[5][6][7] There is a lack of extensive comparative studies evaluating their performance directly against maleated polyolefins as interfacial compatibilizers in fiber-reinforced composites. Their smaller molecular size might offer different interaction kinetics and efficiencies at the interface, representing an area for further research.

Mandatory Visualizations

To better illustrate the concepts and processes discussed, the following diagrams are provided.

G cluster_0 Interfacial Region (Without Compatibilizer) cluster_1 Interfacial Region (With Maleated Polyolefin Compatibilizer) Hydrophilic Wood Fiber Hydrophilic Wood Fiber Hydrophobic Polymer Matrix (HDPE) Hydrophobic Polymer Matrix (HDPE) Hydrophilic Wood Fiber->Hydrophobic Polymer Matrix (HDPE) Weak van der Waals forces Poor Adhesion Poor Adhesion Wood Fiber Wood Fiber Maleated Polyolefin Maleated Polyolefin Wood Fiber->Maleated Polyolefin Ester Linkage (Covalent Bond) Polymer Matrix (HDPE) Polymer Matrix (HDPE) Maleated Polyolefin->Polymer Matrix (HDPE) Chain Entanglement (Physical Bond)

Mechanism of Maleate Compatibilization

G cluster_testing Mechanical and Morphological Characterization start Start: Composite Formulation melt_blending Melt Blending (Twin-Screw Extruder) start->melt_blending injection_molding Injection Molding of Test Specimens melt_blending->injection_molding conditioning Conditioning of Specimens (e.g., ASTM D618) injection_molding->conditioning tensile_test Tensile Testing (ASTM D638) conditioning->tensile_test impact_test Izod Impact Testing (ASTM D256) conditioning->impact_test sem_analysis SEM Analysis of Fracture Surfaces conditioning->sem_analysis data_analysis Data Analysis and Comparison tensile_test->data_analysis impact_test->data_analysis sem_analysis->data_analysis conclusion Conclusion on Compatibilizer Performance data_analysis->conclusion

Experimental Workflow for Composite Characterization

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are summaries of standard protocols for key experiments.

Tensile Properties Testing (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.

  • Specimen Preparation : Test specimens are typically prepared by injection molding or machining into a standard dumbbell shape (Type I is common for rigid plastics).

  • Conditioning : Specimens are conditioned prior to testing, for example, at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours as per ASTM D618.

  • Test Procedure :

    • The thickness and width of the specimen's narrow section are measured.

    • The specimen is mounted into the grips of a universal testing machine.

    • A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.

  • Data Collection : The applied load and the elongation of the specimen are recorded throughout the test.

  • Calculations : Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

Notched Izod Impact Strength Testing (ASTM D256)

This method determines the impact resistance of plastics.

  • Specimen Preparation : A rectangular bar specimen is prepared, and a V-notch is machined into it to create a stress concentration point.

  • Test Procedure :

    • The specimen is clamped vertically in the test fixture with the notch facing the direction of the pendulum strike.

    • A pendulum of a specified weight is released from a fixed height, striking and breaking the specimen.

    • The energy absorbed by the specimen during the fracture is determined by the height to which the pendulum swings after impact.

  • Calculation : The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen and is reported in J/m.

Scanning Electron Microscopy (SEM) of Fracture Surfaces

SEM is used to observe the morphology of the fracture surface to assess the interfacial adhesion between the filler and the matrix.

  • Sample Preparation : The fracture surfaces of the specimens from the mechanical tests (e.g., tensile or impact) are mounted on SEM stubs using conductive tape.

  • Sputter Coating : A thin layer of a conductive material, such as gold or palladium, is sputter-coated onto the non-conductive polymer composite surface to prevent charging under the electron beam.

  • Imaging : The coated sample is placed in the SEM chamber. An electron beam is scanned across the surface, and the signals from secondary or backscattered electrons are collected to form an image of the surface topography.

  • Analysis : The images are analyzed to observe features such as fiber pull-out, fiber breakage, and the presence of voids or gaps at the interface, which provide qualitative information about the effectiveness of the compatibilizer. A smooth surface with good fiber-matrix contact indicates good adhesion, while significant fiber pull-out suggests poor adhesion.

References

Cross-Reactivity of Ethyl Maleate and Structurally Related Compounds in Immunological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunological assays is paramount for accurate safety and efficacy assessments. This guide provides a comparative analysis of the cross-reactivity of maleic acid esters, with a focus on diethyl maleate (B1232345) as a surrogate for ethyl maleate, in the context of allergic contact dermatitis, a T-cell mediated immunological response. While specific data on this compound in classical in-vitro immunoassays is limited in publicly available literature, the provided data from human patch testing offers valuable insights into its potential for immune sensitization and cross-reaction with structurally similar compounds.

Maleic acid esters are recognized as haptens, which are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[1] This process, known as haptenization, is the initiating step in allergic contact dermatitis.[2] The subsequent immune response is highly specific, but cross-reactions can occur with compounds that share similar structural motifs.[3]

Comparative Analysis of Cross-Reactivity

A key study investigated the concurrent patch test reactions in patients already sensitized to dimethyl fumarate (B1241708) (DMF), a compound structurally related to maleic acid esters. This provides quantitative data on the cross-reactivity between fumarates and maleates. The results clearly indicate a significant potential for cross-reactivity among these compounds, which is crucial for predicting the immunological response to new, structurally related chemicals.

Table 1: Cross-Reactivity of Maleic Acid Esters and Other Compounds in Dimethyl Fumarate (DMF)-Sensitized Patients

CompoundNumber of DMF-Sensitized Patients TestedNumber of Positive ReactionsPercentage of Positive Reactions (%)
Dithis compound (DEM) 372156.8%
Dimthis compound (DMM) 99100%
Diethyl Fumarate (DEF)373389.2%
Ethyl Acrylate (EA)371335.1%
Methyl Acrylate (MA)37718.9%
Data sourced from Lammintausta et al. (2010).[3][4]

The high rate of cross-reactivity, particularly for dimthis compound and dithis compound, suggests a common structural basis for T-cell recognition and the subsequent allergic reaction.[3]

Experimental Protocols

The following is a detailed methodology for the Human Repeated Insult Patch Test (HRIPT), a standard method for assessing the skin sensitization potential and cross-reactivity of a substance.[3][5][6]

Human Repeated Insult Patch Test (HRIPT)

Objective: To determine the skin irritation and sensitization potential of a test substance after repeated application to the skin of human subjects.[3][7]

Methodology:

  • Subject Recruitment: A panel of 50-200 healthy adult volunteers is recruited for the study. Exclusion criteria include a history of skin diseases, known allergies to the test substance or its components, and current use of medications that may interfere with the test results.[3]

  • Induction Phase:

    • A small amount of the test substance (e.g., a specific maleic acid ester at a predetermined concentration in a suitable vehicle like petrolatum) is applied to a patch.[3]

    • The patch is applied to the same site on the subject's back for 24 to 48 hours.[3]

    • This procedure is repeated nine times over a three-week period.[5][8]

    • Skin reactions are scored by a trained evaluator after each application.[3]

  • Rest Period: A rest period of approximately two weeks follows the induction phase.[5]

  • Challenge Phase:

    • A challenge patch with the test substance is applied to a naive (previously unpatched) skin site.[8]

    • The site is evaluated for any reaction at 24, 48, and 72 hours after application.[5]

  • Interpretation of Results: A reaction at the challenge site that is more pronounced than any irritation observed during the induction phase is indicative of sensitization. The number of subjects who exhibit a sensitization reaction is recorded.[3]

Visualizing the Mechanisms

To better understand the biological processes and experimental procedures involved, the following diagrams have been generated.

Allergic_Contact_Dermatitis_Pathway Hapten Hapten (e.g., this compound) Protein Skin Protein Hapten->Protein Haptenization KC Keratinocyte Hapten->KC Stress Signals Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein LC Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->LC Uptake & Processing KC->LC Activation T_Cell Naive T-Cell LC->T_Cell Antigen Presentation Activated_T_Cell Activated Effector & Memory T-Cells T_Cell->Activated_T_Cell

Signaling pathway of allergic contact dermatitis sensitization phase.

HRIPT_Workflow cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Phase cluster_challenge Challenge Phase cluster_results Results Induction1 Patch Application 1 (24-48h) Induction_Eval1 Evaluate Site Induction1->Induction_Eval1 Induction2 Patch Application 2 Induction_Eval1->Induction2 Induction_Dots ... Induction2->Induction_Dots Induction9 Patch Application 9 Induction_Dots->Induction9 Induction_Eval9 Evaluate Site Induction9->Induction_Eval9 Rest No Treatment (2 Weeks) Induction_Eval9->Rest Challenge_Patch Apply Patch to Naive Site (24h) Rest->Challenge_Patch Challenge_Eval1 Evaluate at 24h Challenge_Patch->Challenge_Eval1 Challenge_Eval2 Evaluate at 48h Challenge_Eval1->Challenge_Eval2 Challenge_Eval3 Evaluate at 72h Challenge_Eval2->Challenge_Eval3 Interpretation Interpret Results: Sensitization vs. Irritation Challenge_Eval3->Interpretation

Experimental workflow of the Human Repeated Insult Patch Test (HRIPT).

References

A Comparative Guide to Solid Acid Catalysts for the Synthesis of Ethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl maleate (B1232345), a key intermediate in the pharmaceutical and chemical industries, is frequently accomplished through the esterification of maleic acid or its anhydride (B1165640) with ethanol (B145695). The choice of catalyst for this reaction is critical, directly impacting reaction efficiency, product yield, and overall process sustainability. This guide provides a comparative analysis of various solid acid catalysts, supported by experimental data, to assist researchers in selecting the most suitable catalyst for their synthetic needs.

Performance Comparison of Solid Acid Catalysts

Solid acid catalysts offer significant advantages over traditional homogeneous acid catalysts, including ease of separation, reusability, and reduced environmental impact. The following tables summarize the performance of several common solid acid catalysts in the synthesis of diethyl maleate, a close analog and often interchangeably studied compound with this compound.

Ion-Exchange Resins

Ion-exchange resins are among the most studied solid acid catalysts for esterification reactions. Their performance is influenced by factors such as acid capacity, pore size, and operating temperature.

CatalystSubstrateReaction Temperature (°C)Reaction Time (h)Conversion (%)Key Observations
Indion 730 Maleic Acid805>90Demonstrated superior performance compared to other tested ion-exchange resins.[1][2]
Amberlyst-35 wet Maleic Acid805ModerateLower conversion compared to Indion 730.[3]
Amberlite IR120 Maleic Acid805ModerateComparable performance to Amberlyst-35 wet.[3]
Indion 225H Maleic Acid805LowLowest conversion among the tested ion-exchange resins.[3]
Amberlyst-15 VariousAmbient to RefluxVariesHigh (up to 97% yield for biodiesel production)A versatile and powerful catalyst for various esterification reactions.[4][5]
Zeolites and Other Inorganic Solid Acids

Zeolites and other inorganic solid acids, such as sulfated zirconia, represent another important class of catalysts for this transformation. They are known for their high thermal stability and strong acid sites.

CatalystSubstrateReaction Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Key Observations
Acid Zeolite Maleic AnhydrideReflux0.5>99.5Not SpecifiedHigh conversion achieved in a very short reaction time.[3][6]
Sulfated Zirconia Maleic Anhydride----Known to be a highly active and reusable solid superacid.[3] In other esterification reactions, it has shown high activity and some loss of activity after multiple cycles.[7][8]
Molybdate Sulfuric Acid (MSA) Maleic Acid1201.787.6-Lost activity after 5 cycles in dimthis compound synthesis.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these catalytic systems.

Synthesis of Dithis compound using Acid Zeolite

This protocol is based on a patented method demonstrating high conversion rates.[3][6]

Materials:

  • Maleic anhydride (5g)

  • Absolute ethanol (12g)

  • Acid zeolite (0.3g)

  • Water entrainer (e.g., cyclohexane, benzene, or toluene) (15ml)

Procedure:

  • To a reaction vessel equipped with a water trap, reflux condenser, and thermometer, add maleic anhydride, absolute ethanol, acid zeolite, and the water entrainer.

  • Heat the mixture to reflux to initiate the esterification and remove water via azeotropic distillation.

  • Continue the reaction for an additional 25-30 minutes after water evolution ceases.

  • After cooling, the organic layer is separated, washed with water, and dried.

  • The final product, dithis compound, is purified by distillation, collecting the fraction at 216-220 °C.

Synthesis of Dithis compound using Cation-Exchange Resin (Indion 730)

This protocol is adapted from a kinetic study comparing various cation-exchange resins.[2][3]

Materials:

  • Maleic acid

  • Industrial grade ethanol (95% v/v)

  • Indion 730 catalyst (dried at 120°C for 5 hours)

Procedure:

  • In a mechanically agitated reactor with a reflux condenser, charge the desired amounts of maleic acid and ethanol (a molar ratio of 1:8 is recommended).

  • Immerse the reactor in a constant temperature bath set to 80°C.

  • Once the reaction mixture reaches the desired temperature, add the Indion 730 catalyst (a loading of 80 kg/m ³ of reactant volume is suggested).

  • Maintain a stirring speed of 1000 rpm.

  • Monitor the reaction progress by withdrawing samples at regular intervals and analyzing the concentration of maleic acid.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • The dithis compound can be purified from the filtrate by distillation.

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general workflow for validating solid acid catalysts and the chemical transformation involved in the synthesis of this compound.

experimental_workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis & Validation catalyst_prep Catalyst Pre-treatment (e.g., Drying) charging Charging Reactants & Catalyst catalyst_prep->charging reactant_prep Reactant & Solvent Preparation reactant_prep->charging reaction_setup Reaction Setup (Reactor, Condenser, etc.) reaction_setup->charging reaction_execution Heating & Stirring (Controlled Temperature & Time) charging->reaction_execution monitoring Reaction Monitoring (e.g., GC, Titration) reaction_execution->monitoring catalyst_recovery Catalyst Recovery (Filtration) monitoring->catalyst_recovery Upon Completion product_isolation Product Isolation (e.g., Washing, Extraction) catalyst_recovery->product_isolation catalyst_reusability Catalyst Reusability Study catalyst_recovery->catalyst_reusability purification Purification (Distillation) product_isolation->purification product_characterization Product Characterization (e.g., NMR, IR, GC-MS) purification->product_characterization

Caption: Experimental workflow for the validation of solid acid catalysts.

reaction_pathway MA Maleic Anhydride / Maleic Acid DEM Dithis compound MA->DEM EtOH Ethanol (Excess) EtOH->DEM Catalyst Solid Acid Catalyst Catalyst->DEM Catalyzes DEM->MA Equilibrium H2O Water DEM->H2O

Caption: Reaction pathway for the synthesis of dithis compound.

References

comparison of different analytical techniques for ethyl maleate characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of ethyl maleate (B1232345) is critical for ensuring product quality, purity, and for understanding its role in chemical and biological systems. Ethyl maleate can refer to either monothis compound or dithis compound, both of which are important chemical entities. This guide provides an objective comparison of various analytical techniques for the characterization of these compounds, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an analytical technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or absolute quantification. The following tables summarize the key performance parameters of different analytical techniques applicable to the characterization of this compound.

Table 1: Performance Comparison of Chromatographic Techniques for Ethyl Ester Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[1][2]
Applicability Suitable for non-volatile and thermally labile compounds.[1][3]Ideal for volatile and semi-volatile compounds.[1][3]
Limit of Detection (LOD) ~0.1 µg/mL (for ethyl mandelate)[4]~0.02 ppm (for ethyl mesylate)[5]
Limit of Quantitation (LOQ) ~0.3 µg/mL (for ethyl mandelate)[4]~0.05 ppm (for ethyl mesylate)[5]
Linearity (R²) ≥ 0.999[4]> 0.99[5]
Precision (%RSD) < 2%[6]Typically < 15%
Accuracy (% Recovery) 98-101%[6]97.1–100.3% (for a related compound)[5]

Note: Data for LOD, LOQ, and linearity for HPLC-UV are based on ethyl mandelate, a structurally similar compound. Data for GC-MS is based on ethyl mesylate, a small ethyl ester.

Table 2: Performance Comparison of Spectroscopic Techniques for this compound
TechniquePrimary ApplicationKey Information ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Structural elucidation and purity determination.Precise atomic connectivity, stereochemistry.Non-destructive, provides absolute quantification (qNMR).[7][8]Lower sensitivity compared to MS.
Infrared (IR) Spectroscopy Functional group identification.Presence of C=O (ester), C=C, C-O bonds.Fast, simple sample preparation.Limited structural information, not suitable for complex mixtures.
Mass Spectrometry (MS) Molecular weight determination and structural fragmentation.Molecular ion peak, fragmentation pattern.High sensitivity and selectivity.[9]Destructive, may require chromatographic coupling for complex samples.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound and quantify it in a sample.

Instrumentation: A standard HPLC system with a UV detector is used.[3]

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly recommended for the separation of esters.[3]

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 50:50 v/v) can be used as a starting point.[3] The composition can be optimized for better separation.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: UV detection at a wavelength where the maleate chromophore absorbs, typically around 210-220 nm.[4]

  • Injection Volume: 10 µL.[4]

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in this compound and to confirm its identity.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.[3]

Chromatographic Conditions:

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl methyl siloxane) is suitable.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all components.

  • Injector Temperature: 250°C.

  • MS Detector: Operated in electron ionization (EI) mode. Data is acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 100 µg/mL).[3]

  • If quantification is required, prepare calibration standards of this compound in the same solvent.

  • An internal standard can be added to both samples and standards for improved accuracy.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of an this compound sample.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid[11]) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Ensure complete dissolution of both the sample and the internal standard.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity of the this compound is calculated using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound and IS refers to the internal standard.

Visualization of Analytical Workflow

The selection of an appropriate analytical technique is a critical step in the characterization of this compound. The following diagram illustrates a logical workflow for this process.

Analytical_Workflow_for_Ethyl_Maleate start Start: Characterization of this compound objective Define Analytical Objective start->objective struct_elucidation Structural Elucidation objective->struct_elucidation  Identity Confirmation purity_assay Purity Assay / Impurity Profiling objective->purity_assay  Purity & Impurities quantification Quantification in Matrix objective->quantification  Concentration Measurement technique_nmr NMR (1H, 13C, 2D) struct_elucidation->technique_nmr technique_ms Mass Spectrometry (MS) struct_elucidation->technique_ms technique_ir Infrared (IR) Spectroscopy struct_elucidation->technique_ir technique_qnmr Quantitative NMR (qNMR) purity_assay->technique_qnmr High Accuracy technique_hplc HPLC-UV purity_assay->technique_hplc General Purity technique_gcms GC-MS purity_assay->technique_gcms Volatile Impurities quantification->technique_hplc quantification->technique_gcms technique_lcms LC-MS/MS quantification->technique_lcms High Sensitivity & Selectivity end_report Final Characterization Report technique_nmr->end_report technique_ms->end_report technique_ir->end_report technique_qnmr->end_report technique_hplc->end_report technique_gcms->end_report technique_lcms->end_report

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl Maleate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Diethyl maleate (B1232345), a common reagent in organic synthesis, requires careful management due to its potential health and environmental hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to facilitate the safe management of diethyl maleate in a laboratory setting.

Key Safety Considerations:

Dithis compound is classified as a skin sensitizer (B1316253) and an eye irritant. It is also harmful to aquatic life with long-lasting effects. Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure. This includes the use of chemical safety glasses with side shields or goggles, chemical-resistant gloves (such as Nitrile, Neoprene, or PVC), and a standard laboratory coat.[1] In situations with a high risk of splashing, a face shield and a chemical-resistant apron are recommended.[1] All handling of dithis compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]

Quantitative Data for Dithis compound

For quick reference, the following table summarizes key quantitative data for dithis compound, compiled from various safety data sheets.

PropertyValueSource
CAS Number141-05-9
Melting Point-10 °C (14 °F)
Boiling Point225 °C (437 °F)
Flash Point93 °C (199.4 °F)[2]
GHS ClassificationEye Irritation (Category 2A), Skin Sensitization (Category 1), Acute Aquatic Hazard (Category 3), Chronic Aquatic Hazard (Category 3)

Step-by-Step Disposal Protocol for Dithis compound

The proper disposal of dithis compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the necessary steps for its safe disposal.

1. Waste Segregation and Collection:

  • Unused or Waste Dithis compound: Collect any unused or waste dithis compound in a clearly labeled, sealed, and chemical-resistant container.

  • Contaminated Materials: Separately collect all disposable items that have come into contact with dithis compound, such as gloves, absorbent materials from spills, and empty containers, in designated hazardous waste containers.[1]

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[3]

  • Absorb the spill using an inert absorbent material such as sand, earth, or vermiculite.[4]

  • Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal as hazardous waste.[4]

  • Clean the affected area thoroughly and prevent runoff from entering drains.[4]

3. Final Disposal:

  • Do not dispose of dithis compound down the drain. [1] This is critical as it is harmful to aquatic life.[4]

  • All waste containing dithis compound must be handled in accordance with local, state, and federal regulations.[1]

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the material.[1]

  • Contaminated packaging should be disposed of as unused product.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of dithis compound, the following diagram illustrates the logical flow of operations.

start Start: Dithis compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Unused/Waste Dithis compound waste_type->liquid_waste Liquid solid_waste Contaminated PPE, Absorbents, Empty Containers waste_type->solid_waste Solid collect_liquid Collect in a Labeled, Sealed Container liquid_waste->collect_liquid collect_solid Collect in a Designated Hazardous Waste Container solid_waste->collect_solid spill Spill Occurs? collect_liquid->spill collect_solid->spill absorb_spill Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb_spill Yes contact_disposal Contact Licensed Waste Disposal Service spill->contact_disposal No collect_spill Collect Absorbed Material in a Labeled, Sealed Container absorb_spill->collect_spill collect_spill->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Workflow for the safe disposal of dithis compound.

References

Essential Safety and Logistical Information for Handling Ethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, a thorough understanding of safety and handling protocols for chemicals like Ethyl maleate (B1232345) is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of Ethyl maleate in a laboratory setting.

This compound is identified as a chemical that can cause serious eye irritation and may lead to an allergic skin reaction.[1][2] It is also recognized as being harmful to aquatic life with long-lasting effects.[2][3] Adherence to the following guidelines is crucial for minimizing exposure risks and ensuring a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive risk assessment of the specific procedures being performed should guide the selection of appropriate PPE. The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety glasses with side shields or goggles are mandatory.[4] A face shield should be utilized in scenarios with a high potential for splashing.[4]Protects against splashes and vapors that can cause serious eye irritation.[4]
Hand Protection Chemical-resistant gloves, such as Nitrile, Neoprene, or PVC, must be worn.[4] It is imperative to inspect gloves before use and to employ proper glove removal techniques to avoid skin contact.[2]Provides a necessary barrier against skin contact, which can lead to skin irritation and sensitization.[4]
Body Protection A standard laboratory coat is required for all procedures.[1][4] For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a full suit is recommended.[4]Prevents the contamination of personal clothing.[4]
Respiratory Protection For small-scale use in a well-ventilated area or a chemical fume hood, respiratory protection is generally not required.[4] However, in the event of a large spill, in poorly ventilated areas, or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4]Protects the respiratory system from irritation due to the inhalation of vapors.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is vital for the safe handling of this compound in a laboratory.

1. Preparation:

  • Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Verify the immediate accessibility of an emergency spill kit, eyewash station, and safety shower.[4]

  • Before handling the chemical, don all required personal protective equipment as detailed in the table above.[4]

2. Handling and Use:

  • When measuring and dispensing this compound, exercise care to prevent direct contact with skin and eyes.[4]

  • To minimize the release of vapors, keep the container tightly closed when not in use.[4][5]

  • All work should be conducted in a well-ventilated area, and inhalation of vapors, mist, or gas must be avoided.[1][4]

  • Eating, drinking, and smoking are strictly prohibited in the handling area.[1][4]

3. Post-Handling:

  • Upon completion of the procedure, thoroughly clean the work area.[4]

  • Decontaminate any non-disposable equipment that has come into contact with this compound.

  • Remove and dispose of contaminated gloves and other disposable PPE in a designated chemical waste container.[4]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]

Disposal Plan

The proper disposal of this compound and any associated contaminated materials is critical to prevent environmental harm and maintain regulatory compliance.[4]

Waste Segregation:

  • Collect any unused or waste this compound in a clearly labeled, sealed container.[4]

  • Contaminated disposable PPE, absorbent materials from spills, and empty containers should be collected separately in designated hazardous waste containers.[4]

Disposal Procedure:

  • All waste must be handled in accordance with local, state, and federal regulations.[3][4]

  • It is required to contact a licensed professional waste disposal service for the disposal of this material.[4]

  • Do not dispose of this compound down the drain, as it is harmful to aquatic life with long-lasting effects.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • In case of eye contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][5][6]

  • In case of skin contact: Wash the affected skin with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1][5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, trained personnel may administer oxygen.[7] Seek medical attention if you feel unwell.[1][7][8]

  • If swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor if you feel unwell.[1]

  • In case of a spill: Ventilate the area of the spill.[1] Absorb the spill with an inert absorbent material such as sand or earth and collect it in a suitable, closed container for disposal.[5][8]

Ethyl_Maleate_Handling_Workflow Workflow for the Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Disposal prep_area Prepare Work Area (Fume Hood) verify_safety Verify Safety Equipment (Spill Kit, Eyewash) prep_area->verify_safety don_ppe Don Appropriate PPE verify_safety->don_ppe measure_dispense Measure & Dispense don_ppe->measure_dispense perform_exp Perform Experiment measure_dispense->perform_exp keep_closed Keep Container Closed perform_exp->keep_closed clean_area Clean Work Area keep_closed->clean_area decontaminate Decontaminate Equipment clean_area->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands segregate_waste Segregate Waste dispose_ppe->segregate_waste contact_disposal Contact Professional Disposal Service segregate_waste->contact_disposal

Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.